molecular formula C17H22N2O5 B1631656 (-)-Eseroline fumarate

(-)-Eseroline fumarate

Número de catálogo: B1631656
Peso molecular: 334.4 g/mol
Clave InChI: PBZRRADJWNBPNY-NWMKAKDRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(Z)-but-2-enedioic acid is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This compound is closely related to Eseroline, a primary metabolite of the acetylcholinesterase inhibitor physostigmine, which is derived from the Calabar bean (Physostigma venenosum) . While physostigmine is a potent acetylcholinesterase (AChE) inhibitor, Eseroline itself exhibits only weak and reversible inhibition of this enzyme, indicating a distinct pharmacological profile . Early research into Eseroline revealed its opioid-like properties. Studies have demonstrated that it acts as a μ-opioid receptor agonist, shown by its ability to inhibit electrically stimulated twitches in isolated tissue preparations like the mouse vas deferens and guinea-pig ileum, an effect that is reversible by the opioid antagonist naloxone . Furthermore, in vivo studies in mice have confirmed that Eseroline has antinociceptive (pain-reducing) effects . This unique combination of very weak cholinergic activity and opioid receptor agonism makes the Eseroline scaffold a valuable tool for structure-activity relationship (SAR) studies. Researchers utilize this core structure to develop novel analogs and carbamate derivatives with potent and selective acetylcholinesterase inhibitory activity, exploring their potential for treating neurodegenerative and cognitive disorders . The (Z)-but-2-enedioic acid (maleic acid) salt form provides improved stability and handling for research purposes. This product is intended for laboratory research use only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Propiedades

Fórmula molecular

C17H22N2O5

Peso molecular

334.4 g/mol

Nombre IUPAC

(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(Z)-but-2-enedioic acid

InChI

InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t12?,13-;/m0./s1

Clave InChI

PBZRRADJWNBPNY-NWMKAKDRSA-N

SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O

SMILES isomérico

C[C@@]12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=C\C(=O)O)\C(=O)O

SMILES canónico

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a natural metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), presents a compelling dual-action pharmacological profile. It functions as both a reversible competitive inhibitor of acetylcholinesterase (AChE) and as a potent agonist at the μ-opioid receptor.[1][2] This unique combination of cholinergic and opioidergic activity results in a complex mechanism of action, characterized by indirect cholinomimetic effects and significant antinociception.[3] This technical guide provides a detailed examination of (-)-eseroline's molecular interactions, summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes its core signaling pathways and associated experimental workflows. While its therapeutic potential is hindered by noted neurotoxicity, the study of (-)-eseroline offers valuable insights into the pharmacology of dual-target ligands.[1]

Core Mechanism of Action

(-)-Eseroline exerts its physiological effects through two primary, independent mechanisms:

  • Inhibition of Acetylcholinesterase (AChE): (-)-Eseroline acts as a potent, competitive, and rapidly reversible inhibitor of AChE. By binding to the active site of AChE, it prevents the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). This leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic transmission at both muscarinic and nicotinic receptors. This action is responsible for its cholinomimetic effects. Unlike its parent compound, physostigmine, the inhibition by eseroline (B613827) is notably transient.

  • μ-Opioid Receptor Agonism: Independent of its cholinergic activity, (-)-eseroline is a potent agonist at the μ-opioid receptor.[1][2] Activation of these G-protein coupled receptors (GPCRs), primarily located in the central nervous system, leads to the downstream signaling cascade associated with analgesia. This includes the inhibition of adenylyl cyclase, reduction of intracellular cyclic adenosine (B11128) monophosphate (cAMP), and modulation of ion channels, which ultimately reduces neuronal excitability and nociceptive signal transmission.[1] This opioid agonist activity is the primary driver of its strong antinociceptive properties, which have been reported to be more potent than morphine in some preclinical models.[3]

Signaling Pathway Visualization

The diagram below illustrates the dual signaling pathways activated by (-)-Eseroline.

G cluster_cholinergic Cholinergic Pathway cluster_opioid Opioid Pathway ESEROLINE1 (-)-Eseroline AChE Acetylcholinesterase (AChE) ESEROLINE1->AChE ACh_hydrolysis ACh Hydrolysis ACh Acetylcholine (ACh) ACh_hydrolysis->ACh Breaks down Chol_Rec Muscarinic & Nicotinic Receptors ACh->Chol_Rec Activates Chol_Effect Enhanced Cholinergic Transmission Chol_Rec->Chol_Effect ESEROLINE2 (-)-Eseroline uOR μ-Opioid Receptor (GPCR) ESEROLINE2->uOR Activates G_protein Gi/o Protein Activation uOR->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel K+ Efflux ↑ Ca2+ Influx ↓ G_protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Reduced Neuronal Excitability cAMP->Analgesia Ion_Channel->Analgesia

Caption: Dual mechanism of action of (-)-Eseroline.

Quantitative Data Summary

The following tables summarize the available quantitative data for the pharmacological activity of (-)-eseroline.

Table 1: Cholinesterase Inhibition

This table presents the inhibitory constants (Ki) of (-)-eseroline against acetylcholinesterase (AChE) from various sources and butyrylcholinesterase (BuChE). Lower Ki values indicate greater inhibitory potency.

Target EnzymeSourceInhibitorKi (μM)Inhibition TypeReference
AChE Electric Eel(-)-Eseroline0.15 ± 0.08Competitive
AChE Human RBC(-)-Eseroline0.22 ± 0.10Competitive
AChE Rat Brain(-)-Eseroline0.61 ± 0.12Competitive
BuChE Horse Serum(-)-Eseroline208 ± 42Competitive
Table 2: Opioid and Muscarinic Receptor Activity

This table summarizes the activity of (-)-eseroline at opioid and muscarinic receptors. Specific binding affinity (Ki) and in vivo potency (ED50) data for its opioid action are not consistently available in the reviewed literature, but its functional effects are well-documented.

TargetActivity TypePotency / EffectNotesReference
μ-Opioid Receptor AgonistPotent antinociceptive agent, stronger than morphine in some assays.Specific Ki and ED50 values are not specified in the cited literature. Both enantiomers bind with equal affinity.[1][3]
Muscarinic Receptors Indirect AgonistInduces contractions in guinea-pig ileum at concentrations >5 μM (in the presence of naloxone), an effect antagonized by atropine.Effect is secondary to AChE inhibition, not direct receptor binding.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of (-)-eseroline are provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the formation of the yellow 5-thio-2-nitrobenzoate anion.

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the concentration of which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Workflow Diagram:

G cluster_prep cluster_assay cluster_analysis A Prepare Reagents: - 0.1 M Phosphate (B84403) Buffer (pH 8.0) - 10 mM DTNB - 14 mM ATCI - AChE Solution (e.g., 0.3-1 U/mL) - (-)-Eseroline serial dilutions B Add to wells: 1. Buffer 2. DTNB solution 3. (-)-Eseroline or vehicle (control) A->B C Add AChE enzyme solution to all wells (except blank) B->C D Pre-incubate plate for 10-15 min at 25°C C->D E Initiate reaction by adding ATCI substrate solution D->E F Immediately measure absorbance at 412 nm in kinetic mode for 10-15 min E->F G Calculate rate of reaction (V) for each concentration F->G H Calculate % Inhibition: 100 * (V_control - V_eseroline) / V_control G->H I Plot % Inhibition vs. log[Eseroline] to determine IC50 value H->I

Caption: Workflow for AChE inhibition assay using Ellman's method.

Detailed Methodology:

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until pH 8.0 is achieved.

    • 10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.

    • 14 mM ATCI Solution: Dissolve 40.2 mg of acetylthiocholine iodide in 10 mL of deionized water. Prepare fresh daily.

    • AChE Solution: Prepare a stock solution and dilute with phosphate buffer to a working concentration (e.g., 1 U/mL) immediately before use. Keep on ice.

    • (-)-Eseroline Fumarate (B1241708) Solutions: Prepare a stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions in phosphate buffer to obtain a range of test concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of 0.1 M Phosphate Buffer (pH 8.0).

      • 10 µL of the (-)-eseroline solution (or buffer/vehicle for control).

      • 10 µL of 10 mM DTNB solution.

    • Add 10 µL of the AChE working solution to each well.

    • Mix gently and pre-incubate the plate for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of 14 mM ATCI solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance/min) for each concentration.

    • Calculate the percentage of inhibition for each eseroline concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

μ-Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the μ-opioid receptor.

Principle: Cell membranes expressing the μ-opioid receptor are incubated with a fixed concentration of a selective radioligand (e.g., [³H]-DAMGO). The unlabeled test compound, (-)-eseroline, is added in increasing concentrations to compete for binding. The amount of bound radioactivity is measured, and the concentration of (-)-eseroline that displaces 50% of the specific radioligand binding (IC50) is determined.

Workflow Diagram:

G A Prepare rat brain membranes (or cells expressing h-μOR) B Incubate membranes with: 1. [3H]-DAMGO (radioligand) 2. Increasing concentrations of (-)-Eseroline A->B D Incubate at 25-37°C for 30-60 min to reach equilibrium B->D C Define non-specific binding using excess unlabeled naloxone C->B Control E Terminate reaction by rapid filtration through glass fiber filters D->E F Wash filters with ice-cold buffer to remove unbound radioligand E->F G Measure bound radioactivity on filters using liquid scintillation counting F->G H Plot % specific binding vs. log[Eseroline] to determine IC50 G->H I Calculate Ki using the Cheng-Prusoff equation H->I

Caption: Workflow for a μ-opioid receptor competition binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue (or cultured cells expressing the receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Procedure:

    • Set up assay tubes containing:

      • Total Binding: Assay buffer, cell membranes (e.g., 100-200 µg protein), and [³H]-DAMGO (at a concentration near its Kd, e.g., 1-2 nM).

      • Non-specific Binding: Same as total binding, plus a high concentration of an unlabeled opioid antagonist (e.g., 10 µM naloxone).

      • Competition: Same as total binding, plus increasing concentrations of (-)-eseroline.

    • Incubate all tubes for 30-60 minutes at 25°C to allow binding to reach equilibrium.

    • Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B) under vacuum.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of (-)-eseroline.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Hot Plate Test for Antinociception

This in vivo assay assesses the analgesic properties of a compound by measuring the latency of a rodent's response to a thermal stimulus.

Principle: The animal is placed on a surface maintained at a constant, noxious temperature (e.g., 52-55°C). The time taken for the animal to exhibit a pain response (e.g., licking a hind paw, jumping) is recorded as the response latency. An effective analgesic will significantly increase this latency compared to vehicle-treated controls.

Detailed Methodology:

  • Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a precise temperature, enclosed by a clear acrylic cylinder to keep the animal on the plate.

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Baseline Measurement:

    • Set the hot plate temperature to 52-55°C.

    • Gently place a mouse on the hot plate and immediately start a timer.

    • Observe the mouse for nocifensive behaviors, typically hind paw licking or jumping.

    • Stop the timer as soon as a response is observed and record the latency.

    • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established, after which the animal is immediately removed from the plate regardless of whether it has responded.

  • Drug Administration:

    • Administer (-)-eseroline fumarate or vehicle control to different groups of mice via a specified route (e.g., subcutaneous, intraperitoneal).

  • Post-Treatment Measurement:

    • At a predetermined time after drug administration (e.g., 15, 30, 60 minutes), place the mouse back on the hot plate and measure the response latency as described for the baseline.

  • Data Analysis:

    • Compare the mean response latencies between the vehicle-treated and eseroline-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Data can also be expressed as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100.

    • To determine the ED50 (the dose producing 50% of the maximum effect), test multiple doses of eseroline and analyze the resulting dose-response curve.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of (-)-Eseroline Fumarate (B1241708), a compound of significant interest in pharmacological research. This document outlines a viable synthetic route, comprehensive characterization data, and a summary of its biological activities, including its interaction with key signaling pathways.

Synthesis of (-)-Eseroline Fumarate

(-)-Eseroline is a key metabolite of the acetylcholinesterase inhibitor, physostigmine (B191203).[1][2] Its synthesis can be achieved through the hydrolysis of its parent compound, (-)-physostigmine. The subsequent formation of the fumarate salt enhances its stability and handling properties.

Experimental Protocol: Synthesis of (-)-Eseroline from (-)-Physostigmine

This procedure is adapted from established hydrolysis methods for carbamate (B1207046) esters.

Materials:

  • (-)-Physostigmine

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Hydrolysis: A solution of (-)-physostigmine in a suitable solvent is treated with a strong acid, such as concentrated hydrochloric acid. The mixture is heated to reflux for a period sufficient to ensure complete hydrolysis of the carbamate group. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Extraction: Upon completion, the reaction mixture is cooled to room temperature and neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. The aqueous layer is then extracted multiple times with dichloromethane.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude (-)-eseroline.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure (-)-eseroline as a solid.

Experimental Protocol: Preparation of this compound

This protocol is based on standard salt formation techniques.

Materials:

  • Purified (-)-Eseroline

  • Fumaric acid

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolution: Purified (-)-eseroline is dissolved in a minimal amount of methanol. In a separate flask, one molar equivalent of fumaric acid is also dissolved in methanol.

  • Salt Formation: The methanolic solution of fumaric acid is added dropwise to the stirred solution of (-)-eseroline at room temperature.

  • Precipitation: The resulting solution is stirred for a short period, and then diethyl ether is slowly added until a precipitate is formed.

  • Isolation and Drying: The precipitate is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield this compound as a crystalline solid.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical and Spectroscopic Data
PropertyData
Molecular Formula C₁₃H₁₈N₂O · C₄H₄O₄
Molecular Weight 334.37 g/mol [3]
Appearance White to off-white crystalline solid[4]
Melting Point Not explicitly reported for the fumarate salt in the searched literature, but likely to be a sharp melting point characteristic of a pure crystalline salt.
Solubility Soluble in water and methanol.[4]
¹H NMR (Expected) (-)-Eseroline moiety: Aromatic protons (δ 6.0-7.0 ppm), methine proton adjacent to hydroxyl group, N-methyl and other aliphatic protons (δ 2.0-4.0 ppm). Fumarate moiety: Vinylic protons (δ ~6.5 ppm, singlet).
¹³C NMR (Expected) (-)-Eseroline moiety: Aromatic carbons (δ 110-150 ppm), aliphatic carbons (δ 20-70 ppm). Fumarate moiety: Carboxyl carbons (δ ~165-175 ppm), vinylic carbons (δ ~130-140 ppm).
FT-IR (ATR, cm⁻¹) An ATR-IR spectrum is available which shows characteristic peaks for the functional groups present.[5] Key expected vibrations include: O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=O stretch (fumarate, ~1700 cm⁻¹), C=C stretch (aromatic and fumarate, ~1600-1650 cm⁻¹), and C-N and C-O stretches in the fingerprint region.

Biological Activity and Signaling Pathways

(-)-Eseroline exhibits a dual pharmacological profile, acting as both an opioid receptor agonist and a reversible acetylcholinesterase inhibitor.[6][7]

Opioid Receptor Agonism

(-)-Eseroline is a potent agonist at opioid receptors, with an antinociceptive action reported to be stronger than that of morphine.[7] This activity is mediated through the activation of G-protein coupled opioid receptors, primarily the μ-opioid receptor.

Eseroline (-)-Eseroline MOR μ-Opioid Receptor (GPCR) Eseroline->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel (Voltage-gated) G_protein->Ca_channel Inhibits K_channel K⁺ Channel (GIRK) G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia Ca_channel->Analgesia K_channel->Analgesia

Opioid Receptor Signaling Pathway of (-)-Eseroline.
Acetylcholinesterase Inhibition

Unlike its parent compound physostigmine, (-)-eseroline is a weak and reversible inhibitor of acetylcholinesterase (AChE).[6] Its inhibitory action is rapid and quickly reversed upon dilution.

cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to AChR Acetylcholine Receptor ACh->AChR Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Signal Transduction Eseroline (-)-Eseroline Eseroline->AChE Reversibly Inhibits

Mechanism of Acetylcholinesterase Inhibition by (-)-Eseroline.

Experimental Workflow Summary

The overall process from starting material to the final, characterized product and its biological evaluation is summarized below.

Start (-)-Physostigmine Hydrolysis Acid Hydrolysis Start->Hydrolysis Purification1 Purification (Column Chromatography) Hydrolysis->Purification1 Eseroline_base (-)-Eseroline (Free Base) Purification1->Eseroline_base Salt_formation Salt Formation with Fumaric Acid Eseroline_base->Salt_formation Final_product This compound Salt_formation->Final_product Characterization Characterization (NMR, IR, MP, etc.) Final_product->Characterization Bio_assays Biological Assays (Opioid Receptor Binding, AChE Inhibition) Final_product->Bio_assays

Overall Experimental Workflow.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the described protocols to their specific laboratory conditions.

References

(-)-Eseroline Fumarate: A Technical Guide to its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), is a fascinating compound with a dual pharmacological profile.[1] It exhibits properties as both a µ-opioid receptor agonist and a weak, reversible acetylcholinesterase (AChE) inhibitor.[1] This unique combination of activities has garnered interest in its potential as an antinociceptive agent.[2] This technical guide provides an in-depth overview of the chemical properties, synthesis, analytical methods, and mechanism of action of its fumarate (B1241708) salt, (-)-Eseroline fumarate.

Chemical and Physical Properties

This compound is typically a white to light brown solid.[3][4] It is soluble in dimethyl sulfoxide (B87167) (DMSO) and 0.1 M hydrochloric acid.[3] For long-term storage, a temperature of -20°C is recommended.[5][6]

Chemical Identifiers
PropertyValueSource
IUPAC Name (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol fumarate[5]
CAS Number 70310-73-5[5]
Molecular Formula C₁₃H₁₈N₂O · C₄H₄O₄[4][5][6]
Molecular Weight 334.37 g/mol [5]
Canonical SMILES CN1CC[C@@]2(C)c3cc(O)ccc3N(C)[C@@H]12.O=C(O)/C=C/C(=O)O[4]
InChI Key PBZRRADJWNBPNY-XDRMOJKASA-N[4]
Physicochemical Data
PropertyValueSource
Appearance Light Brown / White Solid[3][4]
Solubility Soluble in DMSO and 0.1 M HCl (freshly prepared)[3]
Melting Point Data not available in cited literature
Boiling Point Data not available in cited literature
pKa Data not available in cited literature
XLogP3 1.476[3]

Experimental Protocols

Synthesis of this compound from (-)-Eseroline

A common method for the preparation of the fumarate salt of (-)-Eseroline involves the reaction of the free base with fumaric acid.

Methodology:

  • Dissolve (-)-Eseroline (as an oil) in methanol.

  • In a separate container, dissolve one equivalent of fumaric acid in methanol.

  • Add the fumaric acid solution to the (-)-Eseroline solution.

  • To induce crystallization of the salt, add ether followed by pentane (B18724) to the mixture.

  • The resulting crystalline solid is this compound.

This protocol is adapted from a method described for a similar compound.

G eseroline_oil (-)-Eseroline (oil) methanol_eseroline Dissolve in Methanol eseroline_oil->methanol_eseroline mixing Mix Solutions methanol_eseroline->mixing fumaric_acid Fumaric Acid methanol_fumaric Dissolve in Methanol fumaric_acid->methanol_fumaric methanol_fumaric->mixing crystallization Add Ether then Pentane for Crystallization mixing->crystallization eseroline_fumarate This compound (crystalline solid) crystallization->eseroline_fumarate G plasma_sample Plasma Sample with Internal Standard lle Liquid-Liquid Extraction (LLE) plasma_sample->lle hplc HPLC System lle->hplc column Kinetex C18 Column (Gradient Elution) hplc->column detector Fluorescence Detector (Ex: 254nm, Em: 355nm) column->detector quantification Quantification (LLOQ: 0.05 ng/mL) detector->quantification G cluster_eseroline (-)-Eseroline cluster_targets Molecular Targets cluster_effects Biological Effects eseroline (-)-Eseroline mu_opioid µ-Opioid Receptor eseroline->mu_opioid Agonist ache Acetylcholinesterase (AChE) eseroline->ache Weak, Reversible Inhibitor neuron Neuronal Cells eseroline->neuron High Concentrations serotonin 5-HT (Serotonin) Release eseroline->serotonin analgesia Analgesia mu_opioid->analgesia cholinergic Weak, Reversible Cholinergic Effect ache->cholinergic neurotoxicity Neurotoxicity (ATP Depletion, LDH Leakage) neuron->neurotoxicity

References

Unveiling the Complex Pharmacological Profile of (-)-Eseroline Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), presents a unique and complex pharmacological profile characterized by a dual mechanism of action. It functions as a weak, reversible inhibitor of acetylcholinesterase (AChE) and, more potently, as a µ-opioid receptor agonist. This dual activity imparts on (-)-eseroline a distinctive set of physiological effects, including significant antinociceptive properties that are reportedly more potent than morphine. However, its therapeutic potential is curtailed by a notable neurotoxic profile. This technical guide provides an in-depth review of the pharmacological properties of (-)-eseroline fumarate (B1241708), consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and drug development endeavors.

Introduction

(-)-Eseroline is a tertiary amine and a phenolic derivative of physostigmine. The fumarate salt, (-)-eseroline fumarate, is a common form used in research due to its stability and solubility. The molecule's structural similarity to both cholinergic agents and opioids underpins its multifaceted pharmacology. This guide will systematically explore its interactions with key biological targets, the resultant physiological effects, and the experimental basis for these findings.

Cholinergic Activity: Acetylcholinesterase Inhibition

(-)-Eseroline exhibits a weak and reversible inhibitory effect on acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This contrasts with the more potent and prolonged inhibition seen with its parent compound, physostigmine.

Quantitative Data: Cholinesterase Inhibition

The inhibitory potency of (-)-eseroline against cholinesterases has been quantified in various studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

Enzyme SourceEnzyme TypeKi (µM)Reference
Electric EelAcetylcholinesterase (AChE)0.15 ± 0.08[1]
Human Red Blood CellsAcetylcholinesterase (AChE)0.22 ± 0.10[1]
Rat BrainAcetylcholinesterase (AChE)0.61 ± 0.12[1]
Horse SerumButyrylcholinesterase (BuChE)208 ± 42[1]
Experimental Protocol: Acetylcholinesterase Inhibition Assay

The determination of Ki values for cholinesterase inhibition is typically performed using a modification of the Ellman's method.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (B1193921). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity.

Materials:

  • Purified acetylcholinesterase (from desired source)

  • This compound

  • Acetylthiocholine iodide (substrate)

  • DTNB (Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different concentrations of this compound to the wells and incubate for a predetermined time to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding a solution of acetylthiocholine iodide and DTNB to each well.

  • Immediately begin monitoring the change in absorbance at 412 nm at regular intervals.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the Ki value by analyzing the data using appropriate kinetic models, such as the Michaelis-Menten equation and Dixon or Cornish-Bowden plots.

Opioid Receptor Agonism

The most prominent pharmacological effect of (-)-eseroline is its potent agonism at µ-opioid receptors, which is responsible for its strong antinociceptive properties.

In Vitro Evidence: Guinea Pig Ileum Assay

The guinea pig ileum longitudinal muscle-myenteric plexus preparation is a classic bioassay for studying the effects of opioids. Opioid agonists inhibit the electrically stimulated contractions of this tissue.

  • (-)-Eseroline inhibits the electrically-evoked contractions of the guinea-pig ileum in a concentration-dependent manner.[2]

  • This inhibitory effect is antagonized by the opioid antagonist naloxone (B1662785), confirming the involvement of opioid receptors.[3]

In Vivo Evidence: Antinociceptive Activity

Animal models of pain are used to assess the analgesic properties of compounds. The hot-plate test is a common method for evaluating central antinociceptive activity.

  • In various animal models, (-)-eseroline has demonstrated antinociceptive effects that are more potent than morphine.[2]

  • The antinociceptive action of (-)-eseroline is reversed by the administration of naloxone, further supporting its mechanism of action via opioid receptors.[3]

Signaling Pathway: Mu-Opioid Receptor Activation

The binding of an agonist like (-)-eseroline to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. While specific studies on (-)-eseroline's downstream signaling are limited, the canonical µ-opioid receptor signaling pathway is well-established.

mu_opioid_pathway eseroline (-)-Eseroline mu_receptor µ-Opioid Receptor (GPCR) eseroline->mu_receptor binds g_protein Gi/o Protein mu_receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel modulates camp cAMP adenylyl_cyclase->camp produces neuronal_activity Decreased Neuronal Excitability ion_channel->neuronal_activity analgesia Analgesia neuronal_activity->analgesia

Caption: Mu-opioid receptor signaling pathway activated by (-)-eseroline.

Experimental Protocol: Hot-Plate Test

Principle: The hot-plate test measures the latency of a thermal pain reflex in an animal. An increase in the latency to a painful stimulus is indicative of an analgesic effect.

Materials:

  • Hot-plate apparatus with adjustable temperature

  • Mice or rats

  • This compound

  • Vehicle control (e.g., saline)

  • Positive control (e.g., morphine)

  • Naloxone (for antagonism studies)

  • Syringes and needles for administration

Procedure:

  • Acclimatize the animals to the testing room and apparatus.

  • Determine the baseline latency for each animal by placing it on the hot plate (e.g., set to 55°C) and recording the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time is established to prevent tissue damage.

  • Administer this compound, vehicle, or morphine to different groups of animals via a specific route (e.g., intraperitoneal, subcutaneous).

  • At predetermined time points after administration, place each animal back on the hot plate and measure the response latency.

  • For antagonism studies, administer naloxone prior to the administration of this compound.

  • Analyze the data to determine the peak effect and duration of action of the compounds. The percentage of maximal possible effect (%MPE) can be calculated.

Neurotoxicity

A significant concern with (-)-eseroline is its demonstrated neurotoxicity, which may be a contributing factor to the overall toxicity of its parent compound, physostigmine.

In Vitro Evidence: Neuronal Cell Death

Studies using neuronal cell cultures have shown that (-)-eseroline can induce cell death.

  • (-)-Eseroline causes a dose- and time-dependent leakage of lactate (B86563) dehydrogenase (LDH) from neuronal cells, indicating a loss of cell membrane integrity.

  • It also leads to a loss of intracellular ATP, suggesting a mechanism involving cellular energy depletion.

Experimental Workflow: LDH Cytotoxicity Assay

The lactate dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity.

ldh_assay_workflow start Neuronal Cell Culture treatment Treat with this compound start->treatment incubation Incubate for specific time periods treatment->incubation supernatant Collect Cell Culture Supernatant incubation->supernatant assay_plate Transfer Supernatant to Assay Plate supernatant->assay_plate reagent Add LDH Assay Reagent assay_plate->reagent measure Measure Absorbance at 490 nm reagent->measure analysis Calculate % Cytotoxicity measure->analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (-)-Eseroline and its Parent Compound Physostigmine (B191203)

This technical guide provides a comprehensive overview of the reversible acetylcholinesterase inhibitor physostigmine and its primary metabolite, (-)-eseroline. It covers their mechanisms of action, pharmacological profiles, and key experimental protocols relevant to their study.

Introduction

Physostigmine, also known as eserine, is a parasympathomimetic alkaloid naturally occurring in the Calabar bean (Physostigma venenosum)[1]. It functions as a potent and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh)[1][2]. By preventing ACh hydrolysis, physostigmine indirectly stimulates both nicotinic and muscarinic acetylcholine receptors, leading to enhanced cholinergic transmission[1][2]. This activity makes it clinically useful for treating conditions like glaucoma, myasthenia gravis, and anticholinergic poisoning[1][3]. However, its use in neurodegenerative diseases like Alzheimer's has been limited by a high incidence of severe side effects and poor tolerability[1].

(-)-Eseroline is the major metabolite of physostigmine, formed by the hydrolysis of its carbamate (B1207046) group[1][4]. While it is a comparatively weak and easily reversible AChE inhibitor, eseroline (B613827) exhibits a distinct pharmacological profile, notably acting as a potent analgesic through agonism at μ-opioid receptors[5][6][7]. This dual activity presents a unique area of interest, though its therapeutic potential is constrained by neurotoxicity at higher concentrations and side effects like respiratory depression[5][8].

This guide details the quantitative pharmacology of both compounds, provides methodologies for their analysis, and illustrates the key pathways and workflows involved in their research.

physostigmine Physostigmine (Parent Compound) hydrolysis Hydrolysis (Metabolism) physostigmine->hydrolysis eseroline (-)-Eseroline (Metabolite) hydrolysis->eseroline

Fig. 1: Metabolic relationship between Physostigmine and (-)-Eseroline.

Mechanism of Action

Physostigmine: Reversible Acetylcholinesterase Inhibition

Physostigmine's primary mechanism is the reversible inhibition of acetylcholinesterase[1][2]. It acts as a competitive, carbamoylating inhibitor, binding to the active site of AChE and transferring its carbamate group to a serine residue[9]. This carbamoylated enzyme is much more stable and hydrolyzes far more slowly than the acetylated enzyme formed during the breakdown of acetylcholine. The result is a temporary inactivation of the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft. This elevated concentration of ACh enhances signaling at both muscarinic and nicotinic receptors in the central and peripheral nervous systems[1][10][11].

(-)-Eseroline: Dual Cholinergic and Opioid Activity

(-)-Eseroline also inhibits AChE, but this inhibition is weak and rapidly reversible[5][12]. Its more significant pharmacological action is as a potent agonist at μ-opioid receptors, which mediates its strong antinociceptive (analgesic) effects[5][6][7]. This makes eseroline a unique compound with a mixed pharmacological profile. While both enantiomers of eseroline bind to opiate receptors with similar affinity, only the (-)-enantiomer demonstrates potent narcotic agonist activity in vivo, comparable to morphine[7].

Diagram of Cholinergic Signaling and Physostigmine Action cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor (Muscarinic/Nicotinic) ACh->Receptor Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Physostigmine Physostigmine Physostigmine->AChE Inhibits

Fig. 2: Cholinergic signaling at the synapse and the inhibitory action of Physostigmine.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for physostigmine and (-)-eseroline.

Table 1: Chemical and Physical Properties
PropertyPhysostigmine(-)-Eseroline
IUPAC Name (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate[1](3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol[13]
Formula C₁₅H₂₁N₃O₂C₁₃H₁₈N₂O
Molar Mass 275.35 g/mol [2]218.30 g/mol [13]
CAS Number 57-47-6[1]469-22-7[13]
Appearance White, odorless, microcrystalline powder[2]-
Stability Solid and solutions turn red on exposure to heat, light, air, or traces of metals[2].-
Table 2: Acetylcholinesterase (AChE) Inhibition Data
CompoundType of InhibitionIC₅₀KᵢNotes
Physostigmine Reversible, Competitive[14]0.0453 µM (for derivative Phenserine)[15]3.11 x 10⁻⁸ M[14]A carbamoylating "pseudo-substrate" that inactivates the enzyme for a sustained period[9][16].
(-)-Eseroline Weak, Rapidly Reversible[5][12]--Action is rapidly reversible; full enzyme activity is regained within 15 seconds after dilution[12].
Table 3: Pharmacokinetic Parameters of Physostigmine
ParameterValueSpeciesRouteReference
Elimination Half-life (t½) ~22 minHumanIV[17]
Plasma Half-life (t½) 17 minRatIM[4]
Brain Half-life (t½) 16 minRatIM[4]
Volume of Distribution (Vd) 46.5 LHumanIV[17]
Plasma Clearance 92.5 L/hHumanIV[17]
Oral Bioavailability (F) ~2%RatOral[16][18]
Notes Physostigmine is rapidly metabolized, with a significant "first-pass" effect after oral administration[18]. It is lipid-soluble and readily crosses the blood-brain barrier[19].
Table 4: Toxicological Data
CompoundParameterValueSpeciesNotes
Physostigmine LD₅₀3 mg/kgMouseOverdose can cause cholinergic syndrome, leading to respiratory arrest and cardiac paralysis[1].
(-)-Eseroline Neurotoxicity50% LDH leakage at 40-75 µM (in vitro, 24h)Neuronal Cell LinesEseroline is comparatively more toxic to neuronal cells than physostigmine, potentially by a mechanism involving ATP depletion[8].

Detailed Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity[20][21][22].

Materials:

  • AChE enzyme (e.g., from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) substrate

  • DTNB (Ellman's Reagent)

  • Sodium Phosphate (B84403) Buffer (0.1 M, pH 8.0)

  • Test compounds (Physostigmine, Eseroline) and positive control (e.g., Neostigmine)

  • 96-well microplate and reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of ATCI (e.g., 0.71 mM) and DTNB (e.g., 0.5 mM) in buffer[21].

    • Prepare a working solution of AChE (e.g., 0.36 U/mL) in buffer[21].

    • Prepare serial dilutions of test compounds and controls in buffer.

  • Assay Protocol (96-well plate):

    • To appropriate wells, add 130 µL of phosphate buffer, 20 µL of the test compound solution (or buffer for control), and 20 µL of the AChE solution[21].

    • Incubate the plate at 25°C for 15 minutes[21].

    • Initiate the reaction by adding 40 µL of a freshly prepared mixture of ATCI and DTNB (1:1 ratio) to all wells[21].

    • Immediately measure the absorbance at 412 nm and continue to monitor kinetically (e.g., every 10-15 seconds) for 5-10 minutes[21].

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percent inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100

    • Plot percent inhibition against the logarithm of inhibitor concentration to determine the IC₅₀ value.

start Start prep Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitors) start->prep plate Add Buffer, Inhibitor, and AChE to 96-well Plate prep->plate incubate Incubate (15 min @ 25°C) plate->incubate react Initiate Reaction (Add ATCI/DTNB Mixture) incubate->react measure Kinetic Measurement (Absorbance @ 412 nm) react->measure analyze Calculate % Inhibition & IC₅₀ measure->analyze end End analyze->end

Fig. 3: Experimental workflow for the Acetylcholinesterase (AChE) Inhibition Assay.
HPLC Method for Quantification in Plasma

This protocol describes a sensitive HPLC method with fluorescence detection for the simultaneous determination of physostigmine and eseroline in plasma samples[23][24].

Principle: Plasma samples are prepared using liquid-liquid extraction (LLE) to isolate and concentrate the analytes. The extract is then injected into a reversed-phase HPLC system for separation, and the compounds are detected by their native fluorescence.

Materials:

  • HPLC system with a fluorescence detector and a C18 column (e.g., Kinetex C18)[23].

  • Mobile phase: Gradient elution may be required.

  • Extraction solvent: Methyl-t-butyl ether[24].

  • Internal Standard (IS): N-methylphysostigmine[23].

  • Ascorbic acid (as an antioxidant)[24].

  • Plasma samples.

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add the internal standard and ascorbic acid solution[23][24].

    • Make the sample alkaline.

    • Add 5 mL of methyl-t-butyl ether, vortex to mix, and centrifuge to separate the layers[24].

    • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase[24].

  • Chromatographic Conditions:

    • Column: Kinetex C18 or similar reversed-phase column[23].

    • Mobile Phase: A gradient elution program is typically used.

    • Flow Rate: e.g., 1.0 mL/min.

    • Detection: Fluorescence detector set to an excitation wavelength of ~254 nm and an emission wavelength of ~355 nm[23].

  • Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Record the chromatogram and identify the peaks for physostigmine, eseroline, and the internal standard based on their retention times.

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration for a series of standards.

    • Quantify the analytes in the unknown samples using the calibration curve. The method can achieve a lower limit of quantification (LLOQ) of 0.05 ng/mL for both analytes[23].

Hot Plate Test for Analgesia Assessment

This test is a classic method for evaluating the efficacy of centrally acting analgesics by measuring the reaction time to a thermal stimulus[25][26][27]. It is particularly relevant for assessing the opioid-mediated effects of eseroline.

Principle: The animal is placed on a surface maintained at a constant, noxious temperature. The latency to a pain response (e.g., paw licking, jumping) is measured. An increase in this latency following drug administration indicates an analgesic effect[25][26].

Materials:

  • Hot plate apparatus with precise temperature control.

  • Transparent cylindrical retainer to keep the animal on the plate.

  • Test animals (mice or rats).

  • Test compound (e.g., (-)-eseroline) and vehicle control.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment[28].

  • Baseline Measurement:

    • Set the hot plate temperature to a constant value (e.g., 55 ± 1°C)[29].

    • Place an animal on the hot plate and immediately start a timer.

    • Observe the animal for nocifensive responses, typically hind paw licking or jumping[25][28].

    • Record the time (latency) until the first clear response.

    • To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established. If the animal does not respond by this time, it is removed, and the cut-off time is recorded as its latency[27][28].

  • Drug Administration:

    • Administer the test compound (e.g., eseroline s.c.) or vehicle to the animals.

  • Post-Treatment Testing:

    • At a predetermined time after administration (based on the drug's expected time to peak effect), repeat the hot plate test as described in step 2.

  • Data Analysis:

    • Compare the post-treatment latencies to the baseline latencies. A significant increase in reaction time indicates analgesia.

    • The results can be expressed as the change in latency or as a percentage of the maximum possible effect (%MPE).

start Start acclimate Acclimate Animal to Testing Room start->acclimate baseline Measure Baseline Latency on Hot Plate (55°C) acclimate->baseline admin Administer Drug (e.g., Eseroline) or Vehicle baseline->admin wait Wait for Drug Absorption (e.g., 20-30 min) admin->wait post_test Measure Post-Treatment Latency on Hot Plate wait->post_test compare Compare Baseline and Post-Treatment Latencies post_test->compare end End compare->end

Fig. 4: Experimental workflow for the Hot Plate Test for analgesia.

Conclusion

Physostigmine and its metabolite, (-)-eseroline, represent a fascinating pair of compounds with related structures but divergent primary mechanisms of action. Physostigmine remains a reference compound for its potent, reversible inhibition of acetylcholinesterase. In contrast, (-)-eseroline's primary interest lies in its potent μ-opioid agonist activity, which confers strong analgesic properties. Understanding their distinct pharmacological and pharmacokinetic profiles is crucial for leveraging their effects in research and drug development. The methodologies detailed in this guide provide a robust framework for the quantitative analysis of these compounds and their biological activities. Further investigation into the neurotoxic mechanisms of eseroline and the development of analogues with improved safety profiles could yield novel therapeutic agents.

References

(-)-Eseroline Fumarate: An In-Depth Technical Review of its Opioid Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has been identified as a potent opioid agonist. Unlike its parent compound, (-)-eseroline exhibits weak and reversible acetylcholinesterase inhibition. Its primary pharmacological activity of interest lies in its analgesic effects, which are mediated through the µ-opioid receptor. Despite early promising results, comprehensive quantitative data on its binding affinities and functional potencies at the various opioid receptor subtypes (µ, δ, and κ) remain elusive in publicly accessible literature. This technical guide synthesizes the available qualitative and semi-quantitative information on the opioid receptor activity of (-)-eseroline and outlines the standard experimental protocols used to characterize such compounds.

Introduction

(-)-Eseroline is a unique pharmacological agent with a dual mechanism of action, albeit with a pronounced opioid agonist profile.[1] Its structural relationship to both physostigmine and morphine has prompted investigations into its potential as an analgesic. Early studies have demonstrated that (-)-eseroline possesses potent antinociceptive properties, reportedly stronger than morphine in some preclinical models.[2] These effects are antagonized by the non-selective opioid antagonist naloxone (B1662785), confirming its action at opioid receptors.[3] This document aims to provide a detailed overview of the current understanding of (-)-eseroline's interaction with opioid receptors, with a focus on the methodologies typically employed to quantify such interactions.

Opioid Receptor Activity of (-)-Eseroline

While specific quantitative data such as Ki, IC50, EC50, and Emax values for (-)-eseroline fumarate (B1241708) at µ, δ, and κ opioid receptors are not available in the reviewed literature, several studies provide qualitative and semi-quantitative evidence of its opioid agonist activity.

One study reported that the enantiomers of eseroline (B613827) bind to opiate receptors in rat brain membranes with equal affinity and act as inhibitors of adenylate cyclase, a hallmark of Gi/o-coupled receptor activation typical for opioid agonists.[4] However, the study did not provide specific binding affinity values.

Another key piece of evidence comes from ex vivo studies on isolated tissues. (-)-Eseroline has been shown to inhibit the electrically-evoked contractions of the guinea-pig ileum in the concentration range of 0.2-15 µM.[5] This assay is a classic functional bioassay for opioid activity, particularly for µ- and κ-opioid receptor agonists. The inhibitory effect of opioids in this preparation is due to the presynaptic inhibition of acetylcholine (B1216132) release from myenteric plexus neurons.

The table below summarizes the qualitative findings. A lack of specific values in the table reflects the absence of this data in the currently available literature.

Table 1: Summary of (-)-Eseroline Opioid Receptor Activity

Parameterµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
Binding Affinity (Ki) Binds (value not specified)Not SpecifiedNot Specified[4]
Functional Activity Agonist (Inhibition of adenylate cyclase)Not SpecifiedAgonist (inferred from guinea pig ileum assay)[4][5]
In Vitro Potency (IC50) Inhibits guinea pig ileum contraction (0.2-15 µM)Not SpecifiedInhibits guinea pig ileum contraction (0.2-15 µM)[5]

Experimental Protocols for Opioid Receptor Characterization

To generate the quantitative data that is currently lacking for (-)-eseroline fumarate, a series of standard in vitro pharmacological assays would be required. The following sections detail the methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the unlabeled test compound.

Experimental Workflow: Radioligand Displacement Assay

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_sep Separation and Quantification cluster_analysis Data Analysis prep1 Homogenize tissue or cells expressing opioid receptors prep2 Centrifuge and resuspend to isolate cell membranes prep1->prep2 assay1 Incubate membranes with a fixed concentration of radioligand prep2->assay1 assay2 Add increasing concentrations of this compound assay1->assay2 assay3 Incubate to allow binding to reach equilibrium assay2->assay3 sep1 Rapidly filter the mixture to separate bound from free radioligand assay3->sep1 sep2 Wash filters to remove non-specific binding sep1->sep2 sep3 Quantify radioactivity on filters using liquid scintillation counting sep2->sep3 analysis1 Plot percentage of radioligand displaced vs. log concentration of (-)-eseroline sep3->analysis1 analysis2 Determine the IC50 value from the competition curve analysis1->analysis2 analysis3 Calculate the Ki value using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a radioligand displacement binding assay.

Materials:

  • Receptor Source: Membranes from cultured cells (e.g., CHO or HEK293) stably expressing human or rodent µ, δ, or κ opioid receptors, or from rodent brain tissue.

  • Radioligands:

    • µ-receptor: [³H]-DAMGO

    • δ-receptor: [³H]-DPDPE or [³H]-Naltrindole

    • κ-receptor: [³H]-U69,593 or [³H]-CI-977

  • Test Compound: this compound

  • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., naloxone or naltrexone).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For quantifying radioactivity.

Functional Assays

Functional assays are crucial for determining the efficacy of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist) and its potency (EC50).

This assay measures the activation of G-proteins coupled to the opioid receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_sep Separation and Quantification cluster_analysis Data Analysis prep1 Prepare cell membranes expressing the opioid receptor of interest assay1 Incubate membranes with GDP to ensure G-proteins are in an inactive state prep1->assay1 assay2 Add increasing concentrations of this compound assay1->assay2 assay3 Add [35S]GTPγS and incubate assay2->assay3 sep1 Terminate the reaction by rapid filtration assay3->sep1 sep2 Wash filters with ice-cold buffer sep1->sep2 sep3 Measure radioactivity on filters using a scintillation counter sep2->sep3 analysis1 Plot [35S]GTPγS binding vs. log concentration of (-)-eseroline sep3->analysis1 analysis2 Determine the EC50 (potency) and Emax (efficacy) analysis1->analysis2 G cluster_cell_prep Cell Culture and Treatment cluster_lysis Cell Lysis and Detection cluster_analysis Data Analysis cell1 Culture cells expressing the opioid receptor of interest cell2 Pre-treat cells with forskolin (B1673556) to stimulate adenylyl cyclase cell1->cell2 cell3 Add increasing concentrations of this compound and incubate cell2->cell3 lysis1 Lyse the cells to release intracellular contents cell3->lysis1 lysis2 Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis1->lysis2 analysis1 Plot percentage inhibition of cAMP production vs. log concentration of (-)-eseroline lysis2->analysis1 analysis2 Determine the IC50 (potency) and Emax (efficacy) analysis1->analysis2 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Eseroline (-)-Eseroline OpioidReceptor Opioid Receptor Eseroline->OpioidReceptor Binds G_protein Gαi/oβγ-GDP OpioidReceptor->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channel G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases CellularResponse Cellular Response (e.g., Analgesia) cAMP->CellularResponse K_channel->CellularResponse Ca_channel->CellularResponse

References

Delving into the Kinetics of Acetylcholinesterase Inhibition by (-)-Eseroline Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acetylcholinesterase (AChE) inhibition kinetics of (-)-eseroline fumarate (B1241708). It is designed to furnish researchers, scientists, and drug development professionals with the core data, experimental methodologies, and mechanistic understanding necessary for advanced research and development.

Executive Summary

(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203).[1] Unlike its parent compound, (-)-eseroline exhibits a distinct kinetic profile characterized by rapid, reversible, and competitive inhibition of acetylcholinesterase.[2] Its interaction with the enzyme is notably transient, with association and dissociation rates that are significantly higher than those of eserine. While it is considered a weaker inhibitor in some contexts, its unique kinetic properties warrant detailed examination for potential therapeutic applications. This document synthesizes the available quantitative data, outlines detailed experimental protocols for kinetic analysis, and visualizes the underlying mechanisms and workflows.

Quantitative Inhibition Kinetics

The inhibitory potency of (-)-eseroline against acetylcholinesterase has been determined across various species, revealing a consistent competitive inhibition mechanism. The inhibition constant (Ki) serves as a key metric for quantifying this potency.

Enzyme SourceInhibition Constant (Ki) (μM)Notes
Electric Eel0.15 ± 0.08-
Human Red Blood Cells0.22 ± 0.10-
Rat Brain0.61 ± 0.12-
Table 1: Inhibition Constants (Ki) of (-)-Eseroline for Acetylcholinesterase from Various Sources.[2]

The data clearly indicates that (-)-eseroline is a potent inhibitor of AChE, with Ki values in the sub-micromolar range across different species. It is noteworthy that one study has described (-)-eseroline as lacking anticholinesterase activity at concentrations up to 30 mM, a discrepancy that may be attributable to different experimental conditions or the specific salt form used.[3]

Mechanism of Action

(-)-Eseroline acts as a competitive inhibitor of acetylcholinesterase.[2] This mode of inhibition implies that it binds to the active site of the enzyme, thereby preventing the substrate, acetylcholine (B1216132), from binding and being hydrolyzed. The inhibition by (-)-eseroline is rapidly reversible, with the enzyme's activity being fully restored within 15 seconds of removing the inhibitor by dilution.[2] This rapid on-off rate distinguishes it from other inhibitors like eserine.[4][5]

The primary consequence of AChE inhibition is an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This leads to enhanced cholinergic neurotransmission at both muscarinic and nicotinic receptors. While this is the canonical pathway, there is growing interest in the non-cholinergic functions of AChE, which may be modulated by inhibitors. These functions can involve cell adhesion, neurite outgrowth, and amyloid deposition, often mediated through the peripheral anionic site (PAS) of the enzyme.[4][6][7] The direct impact of (-)-eseroline on these non-cholinergic pathways is an area requiring further investigation.

Experimental Protocols

The determination of acetylcholinesterase inhibition kinetics is crucial for characterizing the potency and mechanism of novel inhibitors. The following is a detailed methodology based on established protocols for conducting AChE inhibition assays.

Protocol: Determination of Acetylcholinesterase Inhibition Kinetics using Ellman's Method

This protocol outlines the steps for determining the inhibition kinetics of a compound, such as (-)-eseroline fumarate, against acetylcholinesterase using a spectrophotometric method.

1. Materials and Reagents:

  • Acetylcholinesterase (e.g., from electric eel or human erythrocytes)

  • This compound

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Purified water

  • Solvent for inhibitor (e.g., DMSO, if necessary)

2. Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay well should be optimized to provide a linear rate of reaction for at least 5-10 minutes.

  • ATCI Solution (Substrate): Prepare a stock solution of ATCI in purified water. A typical starting concentration for the assay is around 1 mM, but a range of concentrations will be needed for kinetic analysis.

  • DTNB Solution (Ellman's Reagent): Prepare a stock solution of DTNB in phosphate buffer. A typical final concentration in the assay is 0.5 mM.

  • This compound Solutions: Prepare a stock solution of this compound in an appropriate solvent. If using an organic solvent like DMSO, ensure the final concentration in the assay does not exceed a level that affects enzyme activity (typically <1%). Prepare a series of dilutions of the inhibitor to be tested.

3. Assay Procedure (96-well plate format):

  • Plate Setup: Design the plate layout to include wells for blank (no enzyme), control (enzyme, no inhibitor), and various concentrations of the test inhibitor.

  • Reagent Addition:

    • To all wells, add a specific volume of phosphate buffer.

    • To the inhibitor wells, add the corresponding dilutions of this compound.

    • To the control and inhibitor wells, add the AChE solution.

    • To the blank well, add an equivalent volume of buffer instead of the enzyme solution.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: To all wells, add the DTNB solution followed by the ATCI solution to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time curve.

4. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the concentration of inhibitor that causes 50% inhibition (IC50).

  • Determine the type of inhibition and Ki: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), the assay should be performed with varying concentrations of both the substrate (ATCI) and the inhibitor. The data can then be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots. The inhibition constant (Ki) can be calculated from these plots.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Acetylcholinesterase Catalytic Cycle ACh Acetylcholine (ACh) (Substrate) AChE_free Free Acetylcholinesterase (AChE) ES_complex AChE-ACh Complex AChE_free->ES_complex Binding Acetylated_AChE Acetylated AChE + Choline ES_complex->Acetylated_AChE Hydrolysis Acetylated_AChE->AChE_free Deacetylation Acetate Acetate (Product) Acetylated_AChE->Acetate

Caption: The catalytic cycle of acetylcholinesterase.

Competitive Inhibition by (-)-Eseroline cluster_0 Normal Reaction cluster_1 Inhibition ACh Acetylcholine (ACh) AChE_free AChE (Active Site) ACh->AChE_free ES_complex AChE-ACh Complex (Product Formation) AChE_free->ES_complex AChE_inhibited AChE-Eseroline Complex (Inactive) AChE_free->AChE_inhibited Eseroline (-)-Eseroline Eseroline->AChE_free

Caption: Competitive inhibition of AChE by (-)-eseroline.

Experimental Workflow for AChE Inhibition Assay start Start prep_reagents Prepare Reagents (AChE, Inhibitor, Substrate, DTNB) start->prep_reagents plate_setup Set up 96-well Plate (Blank, Control, Inhibitor Concentrations) prep_reagents->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate and DTNB) pre_incubation->initiate_reaction measure_absorbance Measure Absorbance (412 nm) Kinetically initiate_reaction->measure_absorbance analyze_data Analyze Data (Calculate % Inhibition, IC50, Ki) measure_absorbance->analyze_data end End analyze_data->end

Caption: A generalized workflow for an AChE inhibition assay.

References

(-)-Eseroline Fumarate: A Technical Guide on Neurotoxicity and Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a principal metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has demonstrated potential as an opioid agonist. However, concerns regarding its neurotoxicity and side effect profile are critical considerations for its therapeutic development. This technical guide provides a comprehensive overview of the current understanding of (-)-Eseroline fumarate's neurotoxicity and associated adverse effects, drawing from in vitro studies and data from its parent compound, physostigmine. This document summarizes key quantitative data, details experimental methodologies, and visualizes implicated signaling pathways to serve as a resource for researchers and drug development professionals.

Introduction

(-)-Eseroline is an active metabolite of physostigmine, a naturally occurring alkaloid.[1] Unlike its parent compound, eseroline (B613827) exhibits weak and reversible acetylcholinesterase inhibition.[2] Its primary pharmacological action of interest is its potent analgesic effect, mediated through µ-opioid receptors.[3] Despite its therapeutic potential, research has suggested that eseroline may be neurotoxic, a characteristic that could limit its clinical utility.[1] This guide focuses on the neurotoxic properties and potential side effects of (-)-Eseroline fumarate (B1241708), providing a detailed analysis of available scientific data.

In Vitro Neurotoxicity

The primary evidence for eseroline-induced neurotoxicity comes from in vitro studies on neuronal cell cultures. These studies indicate a dose- and time-dependent toxic effect on various neuronal cell lines.

Quantitative Data

The following table summarizes the key quantitative findings from in vitro neurotoxicity assays of eseroline.

Cell LineAssayEndpointConcentration for 50% Effect (EC50/IC50)Exposure TimeReference
NG-108-15 (Neuroblastoma-Glioma Hybrid)Adenine (B156593) Nucleotide Release50% Release40-75 µM24 hours[4]
NG-108-15 (Neuroblastoma-Glioma Hybrid)LDH Leakage50% Leakage40-75 µM24 hours[4]
N1E-115 (Mouse Neuroblastoma)Adenine Nucleotide Release50% Release40-75 µM24 hours[4]
N1E-115 (Mouse Neuroblastoma)LDH Leakage50% Leakage40-75 µM24 hours[4]
N1E-115 (Mouse Neuroblastoma)ATP Depletion>50% Loss0.3 mM (300 µM)1 hour[4]
C6 (Rat Glioma)Adenine Nucleotide Release / LDH Leakage50% Effect80-120 µM24 hours[4]
ARL-15 (Rat Liver)Adenine Nucleotide Release / LDH Leakage50% Effect80-120 µM24 hours[4]

Notably, neuronal cell lines (NG-108-15 and N1E-115) were more susceptible to eseroline toxicity compared to the non-neuronal cell line (ARL-15).[4]

Experimental Protocols

The following methodologies were employed in the key in vitro neurotoxicity studies of eseroline[4]:

  • Cell Cultures:

    • Mouse neuroblastoma N1E-115, rat glioma C6, and neuroblastoma-glioma hybrid NG-108-15 cells were used as neuronal models.

    • Rat liver ARL-15 cells were used as a non-neuronal control.

    • Cells were cultured in Dulbecco's modified Eagle's medium supplemented with fetal bovine serum and maintained in a humidified atmosphere of 5% CO2 and 95% air at 37°C.

  • Lactate Dehydrogenase (LDH) Leakage Assay:

    • This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

    • Cells were treated with varying concentrations of eseroline for specified durations.

    • Aliquots of the culture medium were collected, and LDH activity was measured spectrophotometrically.

    • Total cellular LDH was determined after cell lysis to calculate the percentage of LDH leakage.

  • [¹⁴C]Adenine Nucleotide Release Assay:

    • This method assesses cell membrane integrity by measuring the release of pre-labeled adenine nucleotides.

    • Cells were pre-labeled by incubation with [¹⁴C]adenine.

    • After washing, cells were exposed to eseroline.

    • The radioactivity released into the medium was quantified by liquid scintillation counting.

  • ATP Determination:

    • Cellular ATP levels were measured to assess metabolic dysfunction.

    • Following treatment with eseroline, cells were extracted with perchloric acid.

    • ATP content in the extracts was determined using a luciferin-luciferase assay, with light emission measured by a luminometer.

  • Phase Contrast Microscopy:

    • Morphological changes in the cells following eseroline treatment were observed and documented using a phase-contrast microscope. Extensive damage to neuronal cell lines was observed at concentrations as low as 75 µM.[4]

In Vivo Neurotoxicity and Side Effects

Currently, there is a lack of specific in vivo neurotoxicity studies for this compound. The majority of in vivo animal model research has focused on its antinociceptive (pain-relieving) properties rather than its toxicological profile.[3][5]

Side Effects of the Parent Compound: Physostigmine

Given that eseroline is a metabolite of physostigmine, the side effects of the parent compound can provide insights into the potential cholinergic adverse effects of eseroline. The side effects of physostigmine are primarily due to its acetylcholinesterase inhibitory activity.

SystemSide EffectFrequency (in Physostigmine Studies)Reference
Gastrointestinal Hypersalivation9.0%[6][7]
Nausea and Vomiting4.2%[6][7]
Diarrhea, Abdominal Cramping1.1%[6]
Cardiovascular Symptomatic Bradycardia0.35%[6][7]
Bradyasystolic ArrestsReported in 3 patients (out of 2299)[6]
Neurological Seizures0.61% - 0.65%[6][7]
Other Diaphoresis (Sweating)1.2%[6]

It is important to note that while eseroline has weak acetylcholinesterase inhibitory activity, these cholinergic side effects should be considered in its overall safety assessment.

Signaling Pathways and Mechanisms of Neurotoxicity

The primary proposed mechanism for eseroline-induced neurotoxicity is the depletion of cellular ATP.[4]

Proposed Signaling Pathway of Eseroline-Induced Neurotoxicity

The depletion of ATP can trigger a cascade of events leading to neuronal cell death. A key event linked to ATP depletion is the opening of the mitochondrial permeability transition pore (MPTP).

Eseroline_Neurotoxicity_Pathway Eseroline (-)-Eseroline Mitochondria Mitochondria Eseroline->Mitochondria Inhibits Respiration? ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Decreased ATP Synthesis MPT Mitochondrial Permeability Transition (MPT) Pore Opening ATP_Depletion->MPT Cytochrome_c Cytochrome c Release MPT->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis (Neuronal Cell Death) Caspase_Activation->Apoptosis

Caption: Proposed pathway of eseroline-induced neurotoxicity.

Experimental Workflow for In Vitro Neurotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro neurotoxicity of a compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assessment cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., N1E-115, NG-108-15) Eseroline_Treatment Incubate with This compound (Dose- and Time-Response) Cell_Culture->Eseroline_Treatment LDH_Assay LDH Leakage Assay (Cytotoxicity) Eseroline_Treatment->LDH_Assay Adenine_Assay Adenine Nucleotide Release Assay (Membrane Integrity) Eseroline_Treatment->Adenine_Assay ATP_Assay ATP Determination Assay (Metabolic Function) Eseroline_Treatment->ATP_Assay Microscopy Phase Contrast Microscopy (Morphological Changes) Eseroline_Treatment->Microscopy Data_Analysis Quantitative Analysis (EC50/IC50 Calculation) LDH_Assay->Data_Analysis Adenine_Assay->Data_Analysis ATP_Assay->Data_Analysis Microscopy->Data_Analysis

Caption: In vitro neurotoxicity assessment workflow.

Conclusion

The available data, primarily from in vitro studies, indicates that (-)-eseroline possesses neurotoxic properties, likely mediated through the depletion of cellular ATP. This leads to a loss of cell integrity and ultimately neuronal cell death. While specific in vivo neurotoxicity data for this compound is lacking, the side effect profile of its parent compound, physostigmine, suggests a potential for cholinergic adverse effects. Further in vivo studies are warranted to fully characterize the neurotoxic potential and overall safety profile of this compound to determine its viability as a therapeutic agent. Researchers and drug development professionals should consider these findings in the design of future preclinical and clinical investigations.

References

An In-depth Technical Guide to the Degradation Products and Pathways of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of (-)-eseroline fumarate (B1241708), a significant metabolite of the acetylcholinesterase inhibitor physostigmine (B191203). A thorough understanding of its stability, degradation products, and the pathways through which it degrades is critical for the development of safe and effective pharmaceutical formulations. This document outlines the known degradation products, summarizes quantitative kinetic data, provides detailed experimental protocols for stability testing, and visualizes the core degradation pathways and experimental workflows.

Introduction to (-)-Eseroline Degradation

(-)-Eseroline is the primary hydrolysis product of physostigmine.[1] Its own stability is a crucial factor in the overall stability profile of physostigmine-based therapeutics. The degradation of eseroline (B613827) is influenced by environmental factors such as pH, oxygen, light, and heat. The principal degradation pathway involves the oxidation of (-)-eseroline to form colored products, with the most prominent being rubreserine (B1680255).[2] The degradation process has been shown to be pH-dependent, following first-order kinetics.[1]

Key Degradation Products

The primary and most well-documented degradation product of (-)-eseroline is rubreserine . This red-colored compound is formed through the air oxidation of eseroline.[2] The formation of rubreserine is significantly accelerated in alkaline conditions.

Under various stress conditions, other degradation products may be formed. Forced degradation studies are essential to identify these potential degradants and to establish the intrinsic stability of the molecule. These studies typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress.

Quantitative Degradation Data

The degradation of eseroline in aqueous solutions follows first-order kinetics. The rate of degradation is highly dependent on the pH of the solution, with an increased rate observed at higher pH values. This suggests that the degradation is subject to specific base catalysis.[1] The following table summarizes the pH-dependent degradation of eseroline.

pHDegradation Rate Constant (k)Kinetic OrderReference
6.91Data not explicitly statedFirst-Order[1]
7.40Data not explicitly statedFirst-Order[1]
7.98Data not explicitly statedFirst-Order[1]
8.41Data not explicitly statedFirst-Order[1]
8.94Data not explicitly statedFirst-Order[1]

Note: While the study confirms first-order kinetics and a pH-dependent increase in the degradation rate, the exact rate constants were not available in the accessed literature. The original source should be consulted for these specific values.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation products and establishing stability-indicating analytical methods. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH).[3][4][5]

4.1. General Sample Preparation

A stock solution of (-)-eseroline fumarate (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as methanol (B129727) or water. This stock solution is then used for the individual stress studies.

4.2. Acidic Hydrolysis

  • Add an equal volume of 1 M hydrochloric acid (HCl) to the this compound stock solution.

  • Store the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • Periodically withdraw samples, neutralize with an equivalent amount of 1 M sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase to a suitable concentration for analysis.

4.3. Basic Hydrolysis

  • Add an equal volume of 1 M sodium hydroxide (NaOH) to the this compound stock solution.

  • Maintain the solution at room temperature for a defined duration (e.g., 2 hours), monitoring for degradation.

  • Withdraw samples at intervals, neutralize with an equivalent amount of 1 M hydrochloric acid (HCl), and prepare for analysis.

4.4. Oxidative Degradation

  • Treat the this compound stock solution with a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature for a set time (e.g., 24 hours).

  • Sample at various time points and dilute for analytical assessment.

4.5. Thermal Degradation

  • Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80°C) for an extended period (e.g., 48 hours).

  • For degradation in solution, heat the stock solution at a controlled temperature (e.g., 60°C).

  • Dissolve the solid sample in a suitable solvent or dilute the solution sample for analysis.

4.6. Photolytic Degradation

  • Expose the this compound stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions to differentiate between thermal and photolytic degradation.

  • Analyze the exposed and control samples at appropriate intervals.

4.7. Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating (-)-eseroline from its degradation products.

  • Column: A reversed-phase column, such as a Kinetex C18 (100 x 4.6 mm, 2.6 µm), is suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the parent compound and the degradation products have significant absorbance. For enhanced sensitivity and selectivity, fluorescence detection can be employed (e.g., excitation at 254 nm and emission at 355 nm).

  • Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer is crucial for the identification and structural elucidation of unknown degradation products.[7][8][9]

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the primary degradation pathway of (-)-eseroline and a typical experimental workflow for a forced degradation study.

eseroline_degradation eseroline (-)-Eseroline rubreserine Rubreserine eseroline->rubreserine Air Oxidation (O2) pH > 7

Primary degradation pathway of (-)-eseroline.

forced_degradation_workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome acid Acidic Hydrolysis hplc Stability-Indicating HPLC Method acid->hplc base Basic Hydrolysis base->hplc oxidation Oxidative Stress oxidation->hplc thermal Thermal Stress thermal->hplc photo Photolytic Stress photo->hplc lcms LC-MS for Identification hplc->lcms pathway Degradation Pathway Elucidation lcms->pathway products Identification of Degradation Products lcms->products drug This compound (Drug Substance) drug->acid drug->base drug->oxidation drug->thermal drug->photo

Experimental workflow for forced degradation studies.

Conclusion

The stability of this compound is a critical consideration in pharmaceutical development. Its primary degradation product under aerobic conditions is rubreserine, with the degradation rate being significantly influenced by pH. A comprehensive understanding of its degradation profile under various stress conditions, as outlined in this guide, is essential for developing robust and stable formulations. The implementation of systematic forced degradation studies coupled with appropriate stability-indicating analytical methods will ensure the quality, safety, and efficacy of drug products containing or metabolizing to (-)-eseroline.

References

(-)-Eseroline Fumarate: A Technical Guide for Analytical Standards and Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on (-)-Eseroline fumarate (B1241708) analytical standards and reference materials. (-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), is a compound of significant interest due to its dual activity as both an acetylcholinesterase inhibitor and a µ-opioid receptor agonist.[1][2] This document outlines the physicochemical properties, analytical methodologies for quality control, and the key signaling pathways associated with its mechanism of action.

Core Properties and Specifications

(-)-Eseroline fumarate is commercially available from several suppliers of analytical standards and reference materials. While specific details may vary between batches and suppliers, the following tables summarize key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O · C₄H₄O₄[1][3]
Molecular Weight 334.37 g/mol [3]
CAS Number 70310-73-5[1][4]
Parent Compound CAS 469-22-7[4]
SupplierPurityAppearanceSolubilityStorage
AOBIOUS 98% by HPLCNot SpecifiedDMSO0°C (short term), -20°C (long term), desiccated
CymitQuimica Not SpecifiedLight BrownNot SpecifiedNot Specified
Echemi Not SpecifiedWhite0.1 M HCl: soluble (freshly prepared)2-8°C
LGC Standards Certificate of Analysis available upon requestNeatNot Specified-20°C
MedChemExpress Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Signaling Pathways and Mechanism of Action

(-)-Eseroline exerts its biological effects through two primary mechanisms: inhibition of acetylcholinesterase (AChE) and agonism of the µ-opioid receptor.

Acetylcholinesterase Inhibition

(-)-Eseroline acts as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, eseroline (B613827) increases the concentration and duration of action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Cholinergic_Response Enhanced Cholinergic Response Postsynaptic_Receptor->Cholinergic_Response Eseroline (-)-Eseroline Eseroline->AChE Inhibition

Caption: Acetylcholinesterase Inhibition by (-)-Eseroline.

µ-Opioid Receptor Agonism

(-)-Eseroline is also an agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that ultimately leads to analgesic effects. This involves the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Mu_Opioid_Receptor_Signaling Eseroline (-)-Eseroline MOR µ-Opioid Receptor (GPCR) Eseroline->MOR Binds to & Activates G_protein Gi/o Protein MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Analgesia & Other Opioid Effects PKA->Cellular_Response Phosphorylates Targets

Caption: (-)-Eseroline's µ-Opioid Receptor Signaling Pathway.

Experimental Protocols for Analysis

Accurate and reliable analysis of this compound is crucial for research and drug development. The following section details a key analytical method.

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method for the simultaneous determination of physostigmine and its metabolite eseroline in plasma has been published by Pinder et al. (2015).[5][6] This method is suitable for pharmacokinetic studies and quality control of analytical standards.

Workflow for HPLC Analysis of (-)-Eseroline

HPLC_Workflow start Plasma Sample Spiked with Internal Standard lle Liquid-Liquid Extraction (LLE) start->lle separation Reversed-Phase HPLC (Kinetex C18 column) lle->separation detection Fluorescence Detection (Ex: 254 nm, Em: 355 nm) separation->detection quantification Quantification detection->quantification

Caption: General workflow for the HPLC analysis of (-)-Eseroline.

Detailed Methodological Parameters:

  • Sample Preparation: Spiked plasma samples are subjected to a liquid-liquid extraction (LLE) procedure. N-methylphysostigmine can be used as an internal standard.[5]

  • Chromatographic Separation:

    • Column: Kinetex C18 reversed-phase column.[5]

    • Elution: Gradient elution.[5]

  • Detection:

    • Technique: Fluorescence detection.[5]

    • Excitation Wavelength: 254 nm.[5]

    • Emission Wavelength: 355 nm.[5]

  • Performance:

    • Limit of Detection (LOD): 0.025 ng/mL.[5]

    • Lower Limit of Quantification (LLOQ): 0.05 ng/mL.[5]

    • Linearity: 0.05-10.0 ng/mL (r² > 0.999).[5]

    • Recovery (for eseroline): 80.3%.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful techniques for the structural elucidation and confirmation of this compound. While specific experimental parameters may vary based on the instrument and desired resolution, typical spectra would be acquired in a suitable deuterated solvent such as DMSO-d₆ or D₂O. The spectra would confirm the presence of the characteristic functional groups and the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of (-)-Eseroline. PubChem lists MS/MS data for eseroline, showing a precursor ion [M+H]⁺ at m/z 219.1492, with major fragment ions observed at m/z 162.1, 176.1, and 175.1.[7] These fragments can be used for structural confirmation and in quantitative LC-MS methods.

Conclusion

This technical guide provides a comprehensive overview of this compound analytical standards for researchers and professionals in the field of drug development. The provided data on physicochemical properties, detailed analytical methodologies, and elucidated signaling pathways serve as a valuable resource for ensuring the quality and integrity of research involving this compound. For the most accurate and up-to-date specifications, it is always recommended to consult the certificate of analysis provided by the specific supplier.

References

(-)-Eseroline Fumarate: A Technical Guide to its Discovery, History, and Core Scientific Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the well-known acetylcholinesterase inhibitor physostigmine (B191203), has a unique and intriguing history in pharmacology. Initially considered an inactive byproduct, subsequent research revealed its potent biological activities, positioning it as a molecule of significant interest for its dual action as both an opioid agonist and a cholinesterase inhibitor. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of (-)-eseroline and its fumarate (B1241708) salt, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Discovery and History

The story of (-)-eseroline is intrinsically linked to that of its parent compound, physostigmine (also known as eserine). Physostigmine, an alkaloid derived from the Calabar bean (Physostigma venenosum), has a long history of use, initially as an ordeal poison in West Africa.[1] Its potent inhibitory effects on acetylcholinesterase were discovered and characterized, leading to its use in medicine. The first total synthesis of physostigmine was a landmark achievement by Percy Lavon Julian and Josef Pikl in 1935.[1] A key intermediate in this synthesis was (-)-eseroline.[1]

For a considerable time, (-)-eseroline was regarded as a biologically inactive metabolite of physostigmine.[2] However, research in the early 1980s overturned this assumption, revealing that (-)-eseroline possesses potent antinociceptive (pain-relieving) properties.[2] These effects were found to be stronger than those of morphine in various animal models.[2] Further investigation demonstrated that these analgesic effects are mediated through its action as an agonist at the µ-opioid receptor.[2][3] This discovery unveiled a dual pharmacological profile for (-)-eseroline: a potent opioid agonist with a weaker, reversible acetylcholinesterase inhibitory activity.[4]

Pharmacological Profile

(-)-Eseroline exhibits a complex pharmacological profile, acting on two distinct targets: the µ-opioid receptor and acetylcholinesterase.

Opioid Agonist Activity
Acetylcholinesterase Inhibition

Unlike its parent compound physostigmine, which is a potent and long-acting acetylcholinesterase inhibitor, (-)-eseroline's inhibition of this enzyme is weaker and rapidly reversible.[4] The inhibitory constants (Kᵢ) for (-)-eseroline against acetylcholinesterase (AChE) from various sources are summarized in the table below.

Enzyme Source Inhibitory Constant (Kᵢ) (µM)
Electric Eel AChE0.15 ± 0.08
Human RBC AChE0.22 ± 0.10
Rat Brain AChE0.61 ± 0.12
Horse Serum BuChE208 ± 42
Data from Galli et al. (1982)[4]
Neurotoxicity

Studies have shown that (-)-eseroline can induce neuronal cell death, a factor that may contribute to the overall toxicity of physostigmine.[5] This neurotoxicity is believed to occur through a mechanism involving the depletion of intracellular ATP.[5] The concentrations of eseroline (B613827) required to induce 50% release of adenine (B156593) nucleotides or 50% leakage of lactate (B86563) dehydrogenase (LDH) in different neuronal cell lines are presented below.

Cell Line Concentration for 50% Adenine Nucleotide Release (µM) Concentration for 50% LDH Leakage (µM)
NG-108-1540 - 7540 - 75
N1E-11540 - 7540 - 75
C680 - 12080 - 120
Data from Somani et al. (1990)[5]

Experimental Protocols

Synthesis of (-)-Eseroline

The total synthesis of (-)-eseroline was first achieved as part of the formal synthesis of physostigmine. A detailed, step-by-step protocol is extensive; however, a general workflow is outlined below. The synthesis often starts from a substituted oxindole (B195798) and involves several key transformations to construct the fused ring system.

General workflow for the synthesis of (-)-eseroline.

A more detailed, though still generalized, synthetic approach involves the following key steps:

  • Preparation of a substituted oxindole: This often serves as the starting scaffold for the molecule.

  • Introduction of a side chain: An appropriate side chain is introduced at the 3-position of the oxindole.

  • Cyclization: An intramolecular reaction is performed to form the pyrrolidine (B122466) ring, creating the tricyclic core of eseroline.

  • Reduction and final modifications: Reduction of carbonyl groups and other necessary chemical modifications are carried out to yield the final (-)-eseroline structure.

Preparation of (-)-Eseroline Fumarate

The fumarate salt of eseroline can be prepared to improve its stability and handling properties. A general procedure for the preparation of the fumarate salt is as follows:

  • Dissolution: Dissolve the free base of (-)-eseroline in a suitable organic solvent, such as methanol (B129727) or ethanol.[6]

  • Addition of Fumaric Acid: To this solution, add one equivalent of fumaric acid, also dissolved in a minimal amount of the same solvent.[6]

  • Crystallization: The fumarate salt will precipitate out of the solution. Crystallization can be induced or enhanced by the addition of a less polar co-solvent (an anti-solvent) such as diethyl ether or pentane.[6]

  • Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of the anti-solvent, and dried under vacuum.

Signaling Pathways

µ-Opioid Receptor Signaling

As a µ-opioid receptor agonist, (-)-eseroline initiates a signaling cascade typical for G-protein coupled receptors (GPCRs). The binding of (-)-eseroline to the µ-opioid receptor leads to the activation of an associated inhibitory G-protein (Gᵢ/G₀). This activation results in the dissociation of the G-protein into its α and βγ subunits, which then modulate downstream effectors. The primary consequences of this signaling cascade are the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, specifically the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. These events collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic effect.

Mu_Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Eseroline (-)-Eseroline MOR µ-Opioid Receptor Eseroline->MOR binds G_Protein Gα(i/o)βγ MOR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits (Gα) K_Channel GIRK Channel G_Protein->K_Channel activates (Gβγ) Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel inhibits (Gβγ) cAMP cAMP AC->cAMP converts ATP to K_ion K⁺ K_Channel->K_ion efflux Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_Neurotransmitter_Release ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Ca_ion Ca²⁺ Ca_ion->Ca_Channel influx Hyperpolarization->Reduced_Neurotransmitter_Release

Signaling pathway of (-)-eseroline via the µ-opioid receptor.

Neurotoxicity Pathway

The neurotoxic effects of (-)-eseroline are linked to the depletion of intracellular ATP.[5] A significant reduction in ATP levels can trigger a cascade of events leading to neuronal cell death, which can proceed through either apoptotic or necrotic pathways depending on the severity of the energy depletion. In the context of (-)-eseroline-induced neurotoxicity, the loss of ATP disrupts essential cellular processes, leading to ionic imbalances, mitochondrial dysfunction, and ultimately, the activation of cell death programs.

Eseroline_Neurotoxicity_Pathway Eseroline (-)-Eseroline ATP_Depletion ATP Depletion Eseroline->ATP_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction ATP_Depletion->Mitochondrial_Dysfunction Ionic_Imbalance Ionic Imbalance ATP_Depletion->Ionic_Imbalance Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Necrosis Necrosis Ionic_Imbalance->Necrosis Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed mechanism of (-)-eseroline-induced neurotoxicity.

Pharmacokinetics

Detailed pharmacokinetic studies specifically on (-)-eseroline are limited, as it is often studied in the context of being a metabolite of physostigmine. When physostigmine is administered, it is metabolized to eseroline. The pharmacokinetic profile of physostigmine shows a rapid absorption and a relatively short half-life. Eseroline, as a metabolite, appears quickly in the plasma and tissues, including the brain.

Clinical Status

To date, there is no publicly available information on clinical trials conducted specifically with (-)-eseroline or this compound for any therapeutic indication. The development of eseroline itself as a therapeutic agent may be hampered by its neurotoxic potential.

Conclusion

(-)-Eseroline represents a fascinating molecule that transitioned from being considered an inactive metabolite to a potent pharmacological agent with a dual mechanism of action. Its potent µ-opioid receptor agonism makes it a powerful analgesic, while its reversible acetylcholinesterase inhibition adds another layer to its pharmacological profile. However, the potential for neurotoxicity presents a significant challenge for its therapeutic development. This technical guide has provided a comprehensive overview of the discovery, history, and core scientific principles of this compound, offering a valuable resource for researchers and drug development professionals interested in this unique compound. Further research is warranted to fully elucidate its therapeutic potential and to explore strategies to mitigate its toxic effects.

References

(-)-Eseroline Fumarate: Enantiomers and the Significance of Stereoisomerism in its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: December 12, 2025

Abstract

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), is a chiral molecule exhibiting a dual pharmacological profile as both an acetylcholinesterase (AChE) inhibitor and an opioid receptor agonist. This technical guide provides a comprehensive overview of the stereoisomerism of eseroline (B613827), focusing on its enantiomers, (-)-eseroline and (+)-eseroline, and the implications of their three-dimensional structure on their biological activity. This document summarizes key quantitative data, outlines detailed experimental protocols for chiral separation, and visualizes the relevant signaling pathways and analytical workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced pharmacology of chiral compounds.

Introduction to Stereoisomerism and Eseroline

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other. In pharmacology, the chirality of a drug can have profound effects on its biological activity, as molecular targets such as enzymes and receptors are themselves chiral and can interact differently with each enantiomer.

(-)-Eseroline, with the chemical name (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-ol, is the naturally occurring enantiomer derived from the hydrolysis of (-)-physostigmine. Its mirror image is (+)-eseroline. While both enantiomers may share the same chemical scaffold, their interactions with biological systems are not identical, leading to significant differences in their pharmacological effects. This guide will delve into these differences, providing a detailed analysis of the available scientific data.

Quantitative Data on Eseroline Enantiomers

The following tables summarize the available quantitative data for the enantiomers of eseroline. A significant finding is that while both enantiomers exhibit similar in vitro binding to opioid receptors, their in vivo analgesic effects are dramatically different.

Table 1: Physicochemical Properties of Eseroline Enantiomers

Property(-)-Eseroline(+)-Eseroline
Molecular Formula C₁₃H₁₈N₂OC₁₃H₁₈N₂O
Molar Mass 218.30 g/mol 218.30 g/mol
Specific Rotation [α] Negative value (levorotatory)Positive value (dextrorotatory) - Specific value not found in literature

Table 2: Pharmacological Data of Eseroline Enantiomers

Parameter(-)-Eseroline(+)-Eseroline
Opioid Receptor Binding Equal affinity to (+)-eseroline in rat brain membranes[1][2]Equal affinity to (-)-eseroline in rat brain membranes[1][2]
Adenylate Cyclase Inhibition Opiate agonist properties in vitro[1][2]Opiate agonist properties in vitro[1][2]
In Vivo Analgesic Activity Potent narcotic agonist activity, similar to morphine[1][2]No analgesic effects in vivo[1][2]

Table 3: Acetylcholinesterase (AChE) Inhibition Data for (-)-Eseroline

AChE SourceKᵢ (Inhibition Constant)
Electric Eel 0.15 ± 0.08 µM[3]
Human Red Blood Cells 0.22 ± 0.10 µM[3]
Rat Brain 0.61 ± 0.12 µM[3]

Experimental Protocols

Chiral Separation of Eseroline Enantiomers via High-Performance Liquid Chromatography (HPLC)

While a specific, published protocol for the chiral separation of eseroline enantiomers was not found, a general method can be developed based on established principles for the separation of chiral amines.

Objective: To resolve a racemic mixture of eseroline into its individual (-)- and (+)-enantiomers for subsequent analysis.

Principle: Chiral High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel® are often effective for a wide range of compounds)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol)

  • Basic modifier (e.g., diethylamine, ethanolamine)

  • Racemic eseroline standard

  • (-)-Eseroline reference standard

  • Sample dissolution solvent (mobile phase is ideal)

Suggested Protocol:

  • Column Selection: Begin with a polysaccharide-based CSP, such as one derived from cellulose (B213188) or amylose, as these are versatile for separating a broad range of chiral compounds.

  • Mobile Phase Preparation: A typical starting mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent and an alcohol, such as n-hexane and isopropanol in a 90:10 (v/v) ratio. To improve peak shape for basic compounds like eseroline, add a small amount of a basic modifier, such as 0.1% (v/v) diethylamine, to the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the racemic eseroline sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection. Prepare a separate solution of the (-)-eseroline reference standard in the same manner.

  • HPLC Conditions:

    • Flow Rate: Set the flow rate to a typical value for the chosen column, for example, 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, e.g., 25°C, as temperature can affect separation.

    • Detection: Use a UV detector set at a wavelength where eseroline has significant absorbance.

    • Injection Volume: Inject 10 µL of the prepared sample.

  • Data Analysis:

    • Run the racemic mixture and identify the two peaks corresponding to the enantiomers.

    • Inject the (-)-eseroline reference standard to identify which of the two peaks corresponds to the (-)-enantiomer.

    • Calculate the resolution (Rs) between the two enantiomeric peaks. A baseline separation is generally indicated by an Rs value ≥ 1.5.

    • Optimize the separation by adjusting the mobile phase composition (e.g., changing the ratio of hexane (B92381) to isopropanol) or the flow rate if necessary.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways of (-)-Eseroline

The dual pharmacology of (-)-eseroline involves two primary signaling pathways: opioid receptor agonism and acetylcholinesterase inhibition.

eseroline_signaling_pathways cluster_opioid Opioid Receptor Signaling cluster_cholinergic Acetylcholinesterase Inhibition eseroline_opioid (-)-Eseroline mu_receptor μ-Opioid Receptor (GPCR) eseroline_opioid->mu_receptor g_protein Gi/o Protein mu_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreases Production analgesia Analgesia camp->analgesia ion_channel->analgesia eseroline_ache (-)-Eseroline ache Acetylcholinesterase (AChE) eseroline_ache->ache Reversibly Inhibits chol_acetate Choline + Acetate ache->chol_acetate Hydrolysis ach Acetylcholine (ACh) ach->ache chol_receptor Cholinergic Receptors ach->chol_receptor Activates synaptic_cleft Synaptic Cleft

Caption: Signaling pathways of (-)-eseroline.

Experimental Workflow for Enantiomer Analysis

The following diagram illustrates a logical workflow for the synthesis, separation, and analysis of eseroline enantiomers.

enantiomer_analysis_workflow synthesis Racemic Eseroline Synthesis separation Chiral HPLC Separation synthesis->separation enantiomer_minus (-)-Eseroline (Enantiomer 1) separation->enantiomer_minus enantiomer_plus (+)-Eseroline (Enantiomer 2) separation->enantiomer_plus analysis Characterization & Analysis enantiomer_minus->analysis enantiomer_plus->analysis polarimetry Polarimetry (Specific Rotation) analysis->polarimetry nmr_ms NMR & Mass Spec (Structure Confirmation) analysis->nmr_ms in_vitro In Vitro Assays (Receptor Binding, Enzyme Inhibition) analysis->in_vitro in_vivo In Vivo Assays (Analgesia) analysis->in_vivo

Caption: Workflow for eseroline enantiomer analysis.

Logical Relationship of Stereoisomerism

This diagram illustrates the fundamental concepts of stereoisomerism as they apply to a chiral molecule like eseroline.

stereoisomerism_logic isomers Isomers (Same Molecular Formula) constitutional Constitutional Isomers (Different Connectivity) isomers->constitutional stereoisomers Stereoisomers (Same Connectivity, Different Spatial Arrangement) isomers->stereoisomers enantiomers Enantiomers (Non-superimposable mirror images) e.g., (-)-Eseroline and (+)-Eseroline stereoisomers->enantiomers diastereomers Diastereomers (Not mirror images) stereoisomers->diastereomers

Caption: Logical relationships in stereoisomerism.

Conclusion

The study of (-)-eseroline and its enantiomer, (+)-eseroline, underscores the critical importance of stereochemistry in drug action. While both enantiomers demonstrate identical affinity for opioid receptors in vitro, only (-)-eseroline exhibits potent in vivo analgesic activity[1][2]. This stark difference highlights that in vitro binding affinity does not always translate directly to in vivo therapeutic effect and suggests that other factors, such as metabolism, transport across the blood-brain barrier, or subtle differences in receptor activation, play a crucial role in the overall pharmacological profile.

For researchers and drug development professionals, this case serves as a compelling example of why the development of single-enantiomer drugs is often preferable to the use of racemic mixtures. The "inactive" enantiomer is not always inert and can contribute to off-target effects or a different pharmacological profile. A thorough understanding and characterization of the individual stereoisomers of a drug candidate are therefore essential for developing safer and more effective therapeutics. Further research is warranted to elucidate the specific reasons for the in vivo inactivity of (+)-eseroline and to fully characterize the properties of the fumarate (B1241708) salt of (-)-eseroline.

References

The Dual-Faceted Pharmacology of (-)-Eseroline Fumarate: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Eseroline, a metabolite of the acetylcholinesterase (AChE) inhibitor physostigmine (B191203), presents a compelling pharmacological profile characterized by a unique duality: it is a weak, reversible inhibitor of acetylcholinesterase and a potent agonist of the µ-opioid receptor.[1][2] This intriguing combination of activities has spurred research into its structure-activity relationship (SAR) to understand the molecular features governing its distinct biological targets. This technical guide provides an in-depth analysis of the SAR of (-)-eseroline fumarate (B1241708), summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to aid in the rational design of novel therapeutics.

Core Structure and Pharmacological Activities

(-)-Eseroline is a tricyclic indole (B1671886) derivative, chemically known as (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol.[3] Its fumarate salt is a common formulation for experimental studies.[4][5] Unlike its precursor physostigmine, which is a potent and reversible inhibitor of AChE, the hydrolysis of the carbamate (B1207046) group in physostigmine to the phenolic hydroxyl group in eseroline (B613827) dramatically reduces its anticholinesterase activity.[6] However, this structural change unmasks a potent analgesic effect mediated by the µ-opioid receptor, an activity not prominent in physostigmine.[7]

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of eseroline derivatives is highly sensitive to structural modifications. The key areas for SAR exploration include the phenolic hydroxyl group, the N1- and N8-methyl groups on the pyrrolidine (B122466) rings, and the aromatic ring.

Acetylcholinesterase (AChE) Inhibition

The presence of the free phenolic hydroxyl group at the 5-position is critical for the observed weak, reversible, and competitive inhibition of AChE.[2] Esterification of this hydroxyl group, particularly with a carbamate moiety as seen in physostigmine, is essential for potent AChE inhibition. The inhibitory activity of eseroline is significantly lower than that of physostigmine.[6]

Table 1: Acetylcholinesterase Inhibitory Activity of (-)-Eseroline

CompoundSource of AChEK_i (µM)
(-)-EserolineElectric Eel0.15 ± 0.08
(-)-EserolineHuman Red Blood Cells0.22 ± 0.10
(-)-EserolineRat Brain0.61 ± 0.12
(-)-EserolineHorse Serum (BuChE)208 ± 42
Data compiled from Bartolini et al., 1982.[2]

As indicated in the table, (-)-eseroline is a selective inhibitor of AChE over butyrylcholinesterase (BuChE).[2]

µ-Opioid Receptor Agonism

The potent analgesic effects of (-)-eseroline are primarily attributed to its agonist activity at the µ-opioid receptor.[7] The stereochemistry of the molecule is crucial for its in vivo opioid activity. While both enantiomers of eseroline bind to opiate receptors with similar affinity in vitro, only the naturally occurring (-)-eseroline isomer exhibits potent narcotic agonist activity in vivo, comparable to morphine. The (+)-eseroline enantiomer is devoid of significant analgesic effects.

Key SAR observations for µ-opioid activity:

  • Stereochemistry: The cis-fusion of the B and C rings and the specific stereochemistry at the chiral centers are essential for in vivo opioid agonism.

  • Phenolic Hydroxyl Group: The free hydroxyl group is a key pharmacophoric feature for opioid receptor interaction, analogous to the phenolic hydroxyl in morphine.

  • N1- and N8-Methyl Groups: The presence and nature of the substituents on the nitrogen atoms of the pyrrolidine rings influence potency and selectivity.

Experimental Protocols

Synthesis of (-)-Eseroline Fumarate

(-)-Eseroline can be synthesized from (-)-physostigmine through hydrolysis of the carbamate group. A general procedure involves the treatment of (-)-physostigmine with a base, such as sodium hydroxide (B78521), in an aqueous or alcoholic solution.[8]

Protocol for this compound Salt Preparation:

  • Hydrolysis of (-)-Physostigmine: Dissolve (-)-physostigmine in a suitable solvent (e.g., ethanol). Add a solution of sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Extraction of (-)-Eseroline: Neutralize the reaction mixture with a suitable acid (e.g., HCl) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (-)-eseroline.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

  • Fumarate Salt Formation: Dissolve the purified (-)-eseroline free base in a suitable solvent (e.g., methanol (B129727) or ethanol). Add a stoichiometric amount of fumaric acid dissolved in the same solvent. The this compound salt will precipitate out of the solution. The salt can be collected by filtration, washed with a cold solvent, and dried under vacuum.[4]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and inhibition.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds (e.g., this compound) and a reference inhibitor (e.g., physostigmine)

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the AChE solution to initiate the pre-incubation period (typically 10-15 minutes at a controlled temperature).

  • Start the enzymatic reaction by adding the ATCI solution to all wells.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

µ-Opioid Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the µ-opioid receptor (e.g., from CHO-K1 cells stably transfected with the human µ-opioid receptor gene).

  • Radioligand with high affinity and selectivity for the µ-opioid receptor (e.g., [³H]DAMGO).

  • Non-specific binding determinant (e.g., naloxone).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Test compounds (e.g., this compound).

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • In a parallel set of tubes, incubate the membranes with the radioligand and a high concentration of the non-specific binding determinant to measure non-specific binding.

  • After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value (inhibitory constant) of the test compound by analyzing the competition binding data using appropriate software (e.g., Prism) and the Cheng-Prusoff equation.

In Vivo Analgesic Activity Assays

1. Hot Plate Test: This test measures the latency of a thermal pain response.

  • A mouse or rat is placed on a heated surface (e.g., 55°C).

  • The latency to a nociceptive response (e.g., licking a paw, jumping) is recorded.

  • The test compound is administered, and the latency is measured again at different time points.

  • An increase in the response latency indicates an analgesic effect.

2. Tail Flick Test: This assay also measures the response to a thermal stimulus.

  • A focused beam of heat is applied to the animal's tail.

  • The time taken for the animal to "flick" its tail away from the heat source is measured.

  • The test compound's effect on this latency is determined.

Signaling Pathways

The dual activity of (-)-eseroline involves two distinct signaling pathways:

  • Cholinergic System Modulation: As a weak AChE inhibitor, (-)-eseroline leads to a modest increase in the levels of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

  • Opioid Receptor Activation: As a µ-opioid receptor agonist, (-)-eseroline binds to and activates these G-protein coupled receptors (GPCRs), primarily located in the central and peripheral nervous systems. This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). The net effect is a reduction in neuronal excitability and the inhibition of pain signaling pathways.

eseroline_signaling cluster_cholinergic Cholinergic Synapse cluster_opioid Opioid Neuron eseroline_ache (-)-Eseroline ache Acetylcholinesterase (AChE) eseroline_ache->ache Weak, Reversible Inhibition ach Acetylcholine (ACh) ache->ach Hydrolysis postsynaptic_receptor Postsynaptic Cholinergic Receptor ach->postsynaptic_receptor Activation cholinergic_effect Enhanced Cholinergic Transmission postsynaptic_receptor->cholinergic_effect eseroline_mu (-)-Eseroline mu_receptor µ-Opioid Receptor (GPCR) eseroline_mu->mu_receptor Agonist Binding g_protein Gi/o Protein mu_receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channels K+ and Ca2+ Ion Channels g_protein->ion_channels Modulation camp Reduced cAMP adenylyl_cyclase->camp Conversion of ATP analgesia Analgesia ion_channels->analgesia

Caption: Dual signaling pathways of (-)-eseroline.

Experimental Workflow Visualization

The process of evaluating the SAR of (-)-eseroline analogs involves a systematic workflow from synthesis to in vivo testing.

eseroline_sar_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Starting Materials (e.g., Physostigmine, Indole derivatives) synthesis Synthesis of (-)-Eseroline Analogs start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification fumarate_prep Fumarate Salt Preparation purification->fumarate_prep ache_assay AChE Inhibition Assay (Ellman's Method) fumarate_prep->ache_assay mu_binding µ-Opioid Receptor Binding Assay fumarate_prep->mu_binding data_analysis_vitro Data Analysis (IC50, Ki) ache_assay->data_analysis_vitro mu_binding->data_analysis_vitro animal_models Animal Models (Mice, Rats) data_analysis_vitro->animal_models Lead Compounds analgesic_assays Analgesic Assays (Hot Plate, Tail Flick) animal_models->analgesic_assays data_analysis_vivo Data Analysis (Analgesic Efficacy) analgesic_assays->data_analysis_vivo sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis_vivo->sar_analysis

References

An In-depth Technical Guide to the In Vivo vs. In Vitro Effects of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of (-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203). The document synthesizes available data on its dual action as both an opioid agonist and a cholinesterase inhibitor, presenting a comparative analysis of its in vivo and in vitro properties. This guide is intended to serve as a resource for researchers in pharmacology and drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.

Core Pharmacological Profile

(-)-Eseroline exhibits a distinct pharmacological profile characterized by two primary mechanisms of action:

  • Opioid Receptor Agonism: In vivo and in vitro studies have demonstrated that (-)-eseroline possesses opioid-like properties. Its antinociceptive (pain-relieving) effects are a key in vivo manifestation of this activity.[1][2] These effects are sensitive to antagonism by naloxone, a classic opioid antagonist, strongly suggesting interaction with opioid receptors.[2]

  • Cholinesterase Inhibition: (-)-Eseroline is a potent and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[3] This in vitro action leads to an increase in acetylcholine levels at cholinergic synapses, resulting in cholinergic effects.

It is important to note that while most of the foundational research has been conducted using eseroline (B613827) or its salicylate (B1505791) salt, the fumarate (B1241708) salt is often utilized in pharmaceutical preparations for its favorable physicochemical properties, such as improved stability and solubility.

Quantitative Data Presentation

The following tables summarize the key quantitative data gathered from in vivo and in vitro studies of (-)-eseroline, facilitating a direct comparison of its activities.

Table 1: In Vitro Cholinesterase Inhibition

EnzymeSourceInhibitor Constant (Ki)Reference
Acetylcholinesterase (AChE)Electric Eel0.15 ± 0.08 µM[3]
Acetylcholinesterase (AChE)Human Red Blood Cells0.22 ± 0.10 µM[3]
Acetylcholinesterase (AChE)Rat Brain0.61 ± 0.12 µM[3]
Butyrylcholinesterase (BuChE)Horse Serum208 ± 42 µM[3]

Table 2: In Vitro Functional Assays

AssayTissue/Cell LineEffectConcentration RangeReference
Electrically-evoked contractionsGuinea-pig ileumInhibition0.2 - 15 µM[3]
Electrically-evoked contractionsMouse vas deferensInhibitionNot specified[1]
Spontaneous contractionsGuinea-pig ileum (in presence of naloxone)Induction> 5 µM[3]
Cytotoxicity (LDH leakage)NG-108-15 & N1E-115 neuronal cells50% release in 24h40 - 75 µM
Cytotoxicity (Adenine nucleotide release)NG-108-15 & N1E-115 neuronal cells50% release in 24h40 - 75 µM

Table 3: In Vivo Antinociceptive Effects

Animal ModelTestRoute of AdministrationEffective DoseOnset and DurationAntagonistReference
Cats and RodentsVarious analgesia testsSubcutaneousNot specified (stronger than morphine)Latency of a few minutesNot specified[1]
RatNoxious mechanical and thermal stimuliIntraperitoneal (i.p.)5 mg/kgStarts at ~5 min, lasts ~60 minNaloxone (1 mg/kg, i.p.)[2]

Signaling Pathways

(-)-Eseroline's dual pharmacology suggests its interaction with at least two distinct signaling pathways: the opioid and cholinergic systems.

3.1. Opioid Signaling Pathway

The opioid-like effects of (-)-eseroline, such as analgesia and inhibition of smooth muscle contraction, are mediated through G-protein coupled opioid receptors (GPCRs). Upon agonist binding, these receptors initiate a signaling cascade that leads to a reduction in neuronal excitability.

Opioid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Eseroline Eseroline Opioid_Receptor Opioid Receptor (GPCR) Eseroline->Opioid_Receptor Binds G_Protein Gi/o Protein (α, βγ subunits) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Closes cAMP cAMP AC->cAMP Decreases Analgesia Analgesia & Reduced Neuronal Excitability K_Channel->Analgesia Hyperpolarization Ca_Channel->Analgesia Reduced Neurotransmitter Release

Opioid Receptor Signaling Cascade

3.2. Cholinergic Signaling Pathway

As an acetylcholinesterase inhibitor, (-)-eseroline increases the concentration of acetylcholine (ACh) in the synaptic cleft. This elevated ACh then acts on postsynaptic muscarinic and nicotinic receptors, leading to various cholinergic effects.

Cholinergic_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Eseroline Eseroline AChE Acetylcholinesterase (AChE) Eseroline->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Increased ACh Concentration Muscarinic_R Muscarinic Receptor (GPCR) ACh->Muscarinic_R Activates Nicotinic_R Nicotinic Receptor (Ion Channel) ACh->Nicotinic_R Activates Downstream Downstream Signaling Muscarinic_R->Downstream Nicotinic_R->Downstream

Cholinergic Synapse Modulation

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

4.1. In Vitro: Guinea Pig Ileum Contraction Assay

This assay is a classic method for assessing opioid-like activity by measuring the inhibition of electrically induced smooth muscle contractions.

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Isolate a segment of the terminal ileum and place it in a petri dish containing warmed (37°C) and oxygenated Tyrode's solution.

    • Gently flush the lumen to remove contents.

    • Cut the ileum into 2-3 cm segments.

  • Experimental Setup:

    • Mount a segment in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.

    • Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.

  • Procedure:

    • Induce rhythmic contractions using electrical field stimulation (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration).

    • Once a stable baseline of contractions is achieved, add increasing concentrations of (-)-eseroline fumarate to the organ bath in a cumulative manner.

    • Record the inhibitory effect on contraction amplitude at each concentration.

    • To confirm opioid receptor mediation, repeat the experiment in the presence of naloxone.

4.2. In Vitro: Acetylcholinesterase (AChE) Inhibition Assay

This spectrophotometric assay, based on the Ellman method, quantifies the AChE inhibitory activity of a compound.

  • Reagents:

    • Phosphate (B84403) buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

    • AChE enzyme solution (from desired source, e.g., electric eel, human erythrocytes)

    • This compound solutions of varying concentrations

  • Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or vehicle for control).

    • Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

4.3. In Vivo: Hot Plate Analgesia Test

This test assesses the central antinociceptive activity of a compound by measuring the latency of a thermal pain response.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Mice or rats.

  • Procedure:

    • Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle to the animals.

    • At a predetermined time after injection (e.g., 15, 30, 60 minutes), place the animal on the hot plate.

    • Record the latency (in seconds) to the first sign of nociception, such as licking a hind paw or jumping.

    • A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

    • An increase in reaction latency compared to the vehicle-treated group indicates an analgesic effect.

4.4. Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a compound like (-)-eseroline.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing AChE_Assay AChE Inhibition Assay (Determine IC50) Functional_Assay Functional Assays (e.g., Guinea Pig Ileum - Determine EC50) AChE_Assay->Functional_Assay Receptor_Binding Receptor Binding Assays (Opioid, Muscarinic - Determine Ki) Receptor_Binding->Functional_Assay Analgesia_Test Analgesia Models (e.g., Hot Plate - Determine ED50) Functional_Assay->Analgesia_Test Lead Compound Selection Toxicity_Study Toxicity Studies (Determine LD50) Analgesia_Test->Toxicity_Study

Drug Discovery and Characterization Workflow

Conclusion

This compound presents a complex but intriguing pharmacological profile, acting as both an opioid agonist and an acetylcholinesterase inhibitor. Its potent antinociceptive effects demonstrated in vivo are likely a result of its interaction with the opioid system, while its in vitro AChE inhibitory activity points to a distinct cholinergic mechanism. The dual nature of this compound suggests potential for therapeutic applications, but also highlights the need for careful consideration of its side effect profile, which may arise from either or both mechanisms of action. Further research is warranted to fully elucidate the receptor subtype selectivity and the downstream signaling pathways activated by (-)-eseroline to better understand its therapeutic potential and to guide the development of analogues with improved selectivity and safety profiles.

References

(-)-Eseroline Fumarate Fumarate Salt: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of its Physicochemical Properties, Pharmacological Profile, and Advantages in Pharmaceutical Formulation.

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has emerged as a compound of significant interest for researchers in neuropharmacology and drug development.[1] Unlike its parent compound, (-)-Eseroline exhibits a unique dual mechanism of action, functioning as both a reversible acetylcholinesterase (AChE) inhibitor and a potent µ-opioid receptor agonist.[1] This distinct pharmacological profile suggests its potential therapeutic application in conditions requiring both cholinergic modulation and analgesia. Furthermore, the formulation of (-)-Eseroline as a fumarate (B1241708) salt presents several pharmaceutical advantages, enhancing its potential for clinical development.

This technical guide provides a comprehensive overview of the core properties and advantages of (-)-Eseroline fumarate fumarate salt, with a focus on its physicochemical characteristics, pharmacological activities, and relevant experimental methodologies.

Physicochemical Properties

The fumarate salt of (-)-Eseroline is a white to light brown solid.[2][3] Its formation as a salt is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug substance, such as solubility and stability.[4][5][6]

Table 1: Physicochemical Properties of (-)-Eseroline and its Fumarate Salt

PropertyValueSource
(-)-Eseroline (Parent Compound)
Molecular FormulaC13H18N2O[1]
Molecular Weight218.300 g/mol [1]
This compound Fumarate Salt
Molecular FormulaC13H18N2O · C4H4O4[7]
Molecular Weight334.37 g/mol [7]
AppearanceWhite to Light Brown Solid[2][3]
SolubilitySoluble in DMSO. Soluble in 0.1 M HCl (freshly prepared solutions recommended).[2][7]
Storage Conditions0°C (short term), -20°C (long term), desiccated[7]

Advantages of the Fumarate Salt Form

The selection of a salt form is a critical step in drug development, significantly impacting a compound's bioavailability and manufacturability. Fumarate salts are widely used in the pharmaceutical industry and offer several advantages:

  • Improved Solubility and Dissolution: Salt formation, in general, is a well-established method to enhance the aqueous solubility and dissolution rate of weakly basic or acidic drugs.[5][8] Fumaric acid is a common counterion used for this purpose.[8]

  • Enhanced Stability: The crystalline structure of a salt can lead to improved chemical and physical stability compared to the free base, which is crucial for shelf-life and formulation integrity.[4][6]

  • Ease of Handling and Manufacturing: Crystalline salts often have better flow properties and are less prone to polymorphism compared to the free base, which simplifies the manufacturing process of solid dosage forms.

Pharmacological Profile

(-)-Eseroline exhibits a dual pharmacological action, which is a key area of interest for its therapeutic potential.

Table 2: Pharmacological Activities of (-)-Eseroline

ActivityKey FindingsQuantitative DataSource
Acetylcholinesterase (AChE) Inhibition Reversible and competitive inhibitor of AChE. Weakly active on butyrylcholinesterase (BuChE).Ki (AChE): 0.15 ± 0.08 µM (electric eel), 0.22 ± 0.10 µM (human RBC), 0.61 ± 0.12 µM (rat brain). Ki (BuChE): 208 ± 42 µM (horse serum).[9]
µ-Opioid Receptor Agonism Potent antinociceptive (analgesic) effects mediated through the µ-opioid receptor.Reported to be a more potent antinociceptive agent than morphine in some studies.[1][10]
Neurotoxicity Induces dose- and time-dependent neuronal cell death.EC50 for LDH leakage/adenine nucleotide release (24 hr): 40-75 µM in NG-108-15 and N1E-115 cells.[11][12]
Mechanism of Action

The dual mechanism of action of (-)-Eseroline involves two distinct signaling pathways:

  • Cholinergic System Modulation: By reversibly inhibiting AChE, (-)-Eseroline increases the concentration of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is the same mechanism as its parent compound, physostigmine.

  • Opioid System Activation: (-)-Eseroline directly activates µ-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation leads to a cascade of intracellular events that ultimately result in analgesia.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the pharmacological properties of (-)-Eseroline.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • 96-well microplate

  • Microplate reader

  • This compound salt

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • DTNB (Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • DMSO (for stock solution)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound salt in DMSO.

    • Prepare working solutions of (-)-Eseroline by serial dilution in phosphate buffer.

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay in 96-well plate:

    • Add phosphate buffer to each well.

    • Add the (-)-Eseroline working solutions to the test wells. Add buffer or DMSO vehicle to control wells.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-15 minutes).

    • Add DTNB solution to all wells.

    • Initiate the reaction by adding the ATCI substrate solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of (-)-Eseroline.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

µ-Opioid Receptor Binding Assay (General Protocol)

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the µ-opioid receptor (e.g., [³H]DAMGO) is incubated with a source of the receptor (e.g., brain tissue homogenates or cells expressing the receptor). The ability of (-)-Eseroline to displace the radioligand is measured, which allows for the determination of its binding affinity (Ki).

Materials:

  • Radiolabeled µ-opioid receptor agonist (e.g., [³H]DAMGO)

  • This compound salt

  • Cell membranes from cells expressing the µ-opioid receptor or brain tissue homogenates

  • Incubation buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Incubation:

    • In test tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of (-)-Eseroline.

    • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of (-)-Eseroline that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Analgesic Activity Assessment (Hot Plate Test - General Protocol)

The hot plate test is a common method to evaluate the analgesic properties of drugs in animal models.[13]

Principle: The test measures the reaction time of an animal (e.g., a mouse or rat) when placed on a heated surface.[13] An increase in the latency to a pain response (e.g., licking a paw or jumping) after drug administration indicates an analgesic effect.[13]

Materials:

  • Hot plate apparatus with adjustable temperature

  • Animal restraining cylinder

  • Timer

  • Test animals (e.g., mice)

  • This compound salt solution for injection

Procedure:

  • Baseline Measurement:

    • Determine the baseline latency for each animal by placing it on the hot plate (e.g., set to 55 ± 0.5°C) and measuring the time until a pain response is observed. A cut-off time is set to prevent tissue damage.

  • Drug Administration:

    • Administer this compound salt or a vehicle control to the animals via a specific route (e.g., subcutaneous or intraperitoneal injection).

  • Post-treatment Measurement:

    • At various time points after drug administration, place the animals back on the hot plate and measure their reaction latencies.

  • Data Analysis:

    • Compare the post-treatment latencies to the baseline latencies for each group.

    • A significant increase in reaction time in the drug-treated group compared to the control group indicates analgesia.

Visualizations

Signaling Pathways

eseroline_signaling cluster_cholinergic Cholinergic Synapse cluster_opioid Opioid Neuron ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Eseroline_AChE (-)-Eseroline Eseroline_AChE->AChE Inhibition Eseroline_Opioid (-)-Eseroline Mu_Receptor µ-Opioid Receptor (GPCR) Eseroline_Opioid->Mu_Receptor Agonist Binding G_Protein Gαi/o Protein Mu_Receptor->G_Protein Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibition K_Channel ↑ K+ Efflux G_Protein->K_Channel Activation Ca_Channel ↓ Ca2+ Influx G_Protein->Ca_Channel Inhibition cAMP ↓ cAMP Analgesia Analgesia

Caption: Dual mechanism of action of (-)-Eseroline.

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation AChE_Assay AChE Inhibition Assay (Ellman's Method) Binding_Assay µ-Opioid Receptor Binding Assay Neurotoxicity_Assay Neurotoxicity Assay (e.g., LDH release) Analgesia_Test Analgesic Activity (Hot Plate Test) PK_Studies Pharmacokinetic Studies Analgesia_Test->PK_Studies Formulation This compound Salt Formulation Formulation->AChE_Assay Formulation->Binding_Assay Formulation->Neurotoxicity_Assay Formulation->Analgesia_Test

References

Methodological & Application

Application Notes and Protocols for (-)-Eseroline Fumarate In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), is a compound of significant interest due to its dual pharmacological activities. It acts as a reversible competitive inhibitor of acetylcholinesterase (AChE) and as an agonist at opioid receptors.[1][2] These properties make it a valuable tool for research in neurodegenerative diseases and pain management. This document provides detailed protocols for a range of in vitro assays to characterize the activity of (-)-Eseroline fumarate (B1241708), including its effects on acetylcholinesterase, kappa opioid receptor binding and signaling, and neuronal cell viability.

Data Presentation

Acetylcholinesterase (AChE) Inhibition
Enzyme SourceInhibitorKi (µM)Reference
Electric Eel(-)-Eseroline0.15 ± 0.08[1]
Human RBC(-)-Eseroline0.22 ± 0.10[1]
Rat Brain(-)-Eseroline0.61 ± 0.12[1]
Neuronal Cell Viability
Cell LineAssayIC50 (µM)Time PointReference
NG-108-15Adenine Nucleotide Release40 - 7524 hr
N1E-115Adenine Nucleotide Release40 - 7524 hr
NG-108-15LDH Leakage40 - 7524 hr
N1E-115LDH Leakage40 - 7524 hr
C6Adenine Nucleotide Release80 - 12024 hr
ARL-15Adenine Nucleotide Release80 - 12024 hr
C6LDH Leakage80 - 12024 hr
ARL-15LDH Leakage80 - 12024 hr

Experimental Protocols

Sample Preparation for (-)-Eseroline Fumarate

It is crucial to ensure proper dissolution of this compound for accurate and reproducible results in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free water or appropriate assay buffer

  • Vortex mixer

  • Sterile microcentrifuge tubes

Protocol:

  • Stock Solution Preparation (e.g., 10 mM):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations.

    • Ensure the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.5%).

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • This compound working solutions

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM DTNB solution in phosphate buffer.

    • Prepare a 10 mM ATCI solution in deionized water. Prepare fresh daily.

    • Prepare a working solution of AChE in phosphate buffer containing 0.1% BSA. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Assay Procedure (96-well plate):

    • Blank: 180 µL of phosphate buffer.

    • Control (100% activity): 160 µL of phosphate buffer + 20 µL of AChE solution.

    • Inhibitor Samples: 140 µL of phosphate buffer + 20 µL of this compound working solution + 20 µL of AChE solution.

    • Add the components as described above to the respective wells. Mix gently and pre-incubate the plate at room temperature for 15 minutes.

    • To each well (except the blank), add 20 µL of the 10 mM ATCI solution to initiate the reaction.

    • Immediately after adding the substrate, add 20 µL of the 10 mM DTNB solution to all wells.

    • Place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the initial linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

AChE Acetylcholinesterase (AChE) Choline Choline + Acetate AChE->Choline Hydrolysis ACh Acetylcholine ACh->AChE Substrate Eseroline (-)-Eseroline Eseroline->AChE Competitive Inhibition

AChE Inhibition by (-)-Eseroline.

Kappa Opioid Receptor (KOR) Binding Assay (Competitive Radioligand)

This assay determines the binding affinity of this compound to the kappa opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells stably expressing the human kappa opioid receptor (e.g., CHO-hKOR)

  • [³H]U-69,593 (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding determinator (e.g., 10 µM U-69,593)

  • This compound working solutions

  • 96-well microplate

  • Glass fiber filters (GF/C)

  • Cell harvester

  • Scintillation counter and scintillation cocktail

Protocol:

  • Assay Setup (in triplicate):

    • Total Binding: 50 µL of assay buffer + 50 µL of [³H]U-69,593 (final concentration ~0.5-1.0 nM) + 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM U-69,593 + 50 µL of [³H]U-69,593 + 100 µL of membrane suspension.

    • This compound Competition: 50 µL of varying concentrations of this compound + 50 µL of [³H]U-69,593 + 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through GF/C glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]U-69,593) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Kappa Opioid Receptor Assay ([³⁵S]GTPγS Binding)

This assay measures the activation of G-proteins coupled to the kappa opioid receptor upon agonist binding.

Materials:

  • Cell membranes from CHO-hKOR cells

  • [³⁵S]GTPγS (radioligand)

  • GDP

  • Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4)

  • This compound working solutions

  • Non-specific binding determinator (e.g., 10 µM GTPγS)

Protocol:

  • Assay Setup: In a final volume of 1 mL, incubate cell membranes (15 µg) with 0.05 nM [³⁵S]GTPγS, 10 µM GDP, and varying concentrations of this compound.

  • Incubation: Incubate at 25°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through GF/B filters.

  • Scintillation Counting: Measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration to determine the EC50 and Emax values.

Eseroline (-)-Eseroline KOR Kappa Opioid Receptor (KOR) Eseroline->KOR Agonist Binding Gi_o Gi/o Protein KOR->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

KOR Signaling Pathway.

Neuronal Cell Viability Assays

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

  • Neuronal cell line (e.g., N1E-115, NG-108-15)

  • Cell culture medium and supplements

  • This compound working solutions

  • LDH assay kit (or prepare reagents: diaphorase, NAD+, iodotetrazolium chloride, sodium lactate)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing varying concentrations of this compound. Include untreated controls.

  • Incubation: Incubate for the desired time period (e.g., 24 hours).

  • Sample Collection: Carefully collect the cell culture supernatant.

  • LDH Assay: Perform the LDH assay on the supernatant according to the manufacturer's instructions. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

This assay measures the intracellular ATP levels as an indicator of cell viability.

Materials:

  • Neuronal cell line

  • This compound working solutions

  • ATP assay kit (luciferin/luciferase-based)

  • Opaque-walled 96-well plate

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the LDH assay protocol, using an opaque-walled plate.

  • ATP Assay: Perform the ATP assay according to the manufacturer's instructions. This typically involves lysing the cells and adding a reagent that produces a luminescent signal proportional to the amount of ATP present.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as a percentage of the ATP levels in untreated control cells.

Eseroline (-)-Eseroline Mitochondria Mitochondrial Dysfunction Eseroline->Mitochondria ATP_depletion ATP Depletion Mitochondria->ATP_depletion Ion_pump_failure Ion Pump Failure ATP_depletion->Ion_pump_failure Depolarization Depolarization Ion_pump_failure->Depolarization Excitotoxicity Excitotoxicity Depolarization->Excitotoxicity Ca_influx Ca²⁺ Influx Excitotoxicity->Ca_influx Cell_death Neuronal Cell Death Ca_influx->Cell_death

Neuronal Cell Death Pathway.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By employing these assays, researchers can effectively investigate its inhibitory effects on acetylcholinesterase, its binding and functional activity at kappa opioid receptors, and its impact on neuronal cell viability. This comprehensive approach will facilitate a deeper understanding of the pharmacological profile of this compound and its potential therapeutic applications.

References

Application Notes and Protocols for (-)-Eseroline Fumarate in Analgesia Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has demonstrated significant potential as a potent analgesic agent. Structurally related to both physostigmine and morphine, (-)-eseroline exhibits a unique dual mechanism of action, engaging both the cholinergic and opioid systems to produce its antinociceptive effects.[1] This dual activity makes it a compelling candidate for the development of novel pain therapeutics. These application notes provide an overview of the use of (-)-eseroline fumarate (B1241708) in preclinical animal models of analgesia, detailing its mechanism of action, experimental protocols, and available quantitative data.

Mechanism of Action

(-)-Eseroline's analgesic properties stem from its ability to modulate two key neurotransmitter systems involved in pain perception:

  • Cholinergic System: (-)-Eseroline is a potent and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh).[2] By inhibiting AChE, (-)-eseroline increases the synaptic concentration of ACh, leading to enhanced cholinergic neurotransmission. This increased cholinergic activity, particularly through the activation of M1 muscarinic receptors, is known to contribute to analgesia.[1]

  • Opioid System: (-)-Eseroline acts as a direct agonist at opioid receptors.[3][4] Its analgesic effects are comparable to, and in some models stronger than, morphine.[1] This opioid receptor activation is further evidenced by the antagonism of its antinociceptive effects by the non-selective opioid antagonist, naloxone.[4]

This dual mechanism suggests that (-)-eseroline may offer a broader spectrum of analgesic activity compared to agents that target only a single pathway.

Data Presentation

Acetylcholinesterase Inhibition

(-)-Eseroline is a selective inhibitor of acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE). The inhibitory constants (Ki) for AChE from various sources are summarized below.

Enzyme SourceInhibitor Constant (Ki) (μM)Reference
Electric Eel AChE0.15 ± 0.08[2]
Human RBC AChE0.22 ± 0.10[2]
Rat Brain AChE0.61 ± 0.12[2]
Horse Serum BuChE208 ± 42[2]
In Vivo Analgesic Activity
Animal ModelEffectComparisonAntagonismReference
Various rodent and cat modelsPotent antinociceptive agentStronger than morphine-[1]
Rat thalamic neuronsSuppresses nociceptive responses to noxious stimuli-Naloxone (1 mg/kg i.p.)[4]

Experimental Protocols

Hot Plate Test for Thermal Pain

The hot plate test is a widely used method to assess the central analgesic effects of pharmacological agents by measuring the latency of a thermal pain reflex.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Animal enclosure (e.g., clear acrylic cylinder)

  • Timer

  • (-)-Eseroline fumarate solution

  • Vehicle control (e.g., sterile saline)

  • Standard analgesic (e.g., morphine sulfate)

  • Syringes and needles for administration

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Acclimatization: Acclimate the mice to the experimental room for at least 1 hour before testing.

  • Baseline Latency:

    • Set the hot plate temperature to a constant 55 ± 0.5°C.

    • Gently place each mouse on the hot plate within the enclosure.

    • Start the timer immediately.

    • Observe the mouse for signs of nociception, such as hind paw licking, shaking, or jumping.

    • Stop the timer at the first sign of a nociceptive response and record the latency.

    • To prevent tissue damage, a cut-off time of 30-60 seconds is typically employed. If the mouse does not respond within the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.

  • Drug Administration:

    • Group the animals and administer this compound (e.g., 5 mg/kg, intraperitoneally), vehicle, or a standard analgesic.

  • Post-Treatment Latency:

    • At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), repeat the hot plate test as described in step 2.

  • Data Analysis:

    • Calculate the mean latency for each treatment group at each time point.

    • The percentage of maximum possible effect (% MPE) can be calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Acetic Acid-Induced Writhing Test for Visceral Pain

The writhing test is a chemical-induced pain model used to evaluate peripheral and central analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic stretching and writhing behavior, which is counted as an indicator of visceral pain.

Materials:

  • 0.6% (v/v) acetic acid solution in sterile saline

  • This compound solution

  • Vehicle control (e.g., sterile saline)

  • Standard analgesic (e.g., diclofenac (B195802) sodium)

  • Syringes and needles for administration

  • Male Swiss albino mice (20-25 g)

  • Observation chambers

Procedure:

  • Acclimatization: Acclimate the mice to the experimental room for at least 1 hour before testing.

  • Drug Administration:

    • Group the animals and administer this compound, vehicle, or a standard analgesic via the desired route (e.g., intraperitoneally or orally).

  • Induction of Writhing:

    • After a suitable absorption period (e.g., 30 minutes for i.p. administration), administer 0.6% acetic acid (10 ml/kg) intraperitoneally to each mouse.

  • Observation:

    • Immediately after acetic acid injection, place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period, typically 10-20 minutes.

  • Data Analysis:

    • Calculate the mean number of writhes for each treatment group.

    • The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Visualizations

Signaling Pathways

eseroline_signaling cluster_cholinergic Cholinergic Pathway cluster_opioid Opioid Pathway eseroline_c (-)-Eseroline ache Acetylcholinesterase (AChE) eseroline_c->ache Inhibits eseroline_o (-)-Eseroline ach Acetylcholine (ACh) ache->ach Breaks down m1_receptor M1 Muscarinic Receptor ach->m1_receptor Activates gq Gq Protein m1_receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3_dag IP3 & DAG pip2->ip3_dag ca_pkc ↑ Ca²⁺ & PKC Activation ip3_dag->ca_pkc analgesia_c Analgesia ca_pkc->analgesia_c mu_receptor μ-Opioid Receptor eseroline_o->mu_receptor Activates gi Gi Protein mu_receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits ion_channels Ion Channel Modulation (↑ K⁺, ↓ Ca²⁺) gi->ion_channels camp ↓ cAMP ac->camp neuronal_inhibition Neuronal Inhibition camp->neuronal_inhibition ion_channels->neuronal_inhibition analgesia_o Analgesia neuronal_inhibition->analgesia_o

Caption: Dual signaling pathways of (-)-eseroline leading to analgesia.

Experimental Workflow

experimental_workflow cluster_assay Analgesic Assay acclimatization 1. Animal Acclimatization baseline 2. Baseline Nociceptive Measurement acclimatization->baseline grouping 3. Animal Grouping (Vehicle, Eseroline, Standard) baseline->grouping administration 4. Drug Administration grouping->administration pain_induction 5a. Pain Induction (Thermal or Chemical) administration->pain_induction observation 5b. Observation & Data Collection (Latency/Writhing) pain_induction->observation analysis 6. Data Analysis (% MPE or % Inhibition) observation->analysis

References

Application Notes and Protocols: (-)-Eseroline Fumarate in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a natural metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has garnered interest in the field of Alzheimer's disease (AD) research. Its primary mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The resulting increase in acetylcholine levels in the synaptic cleft is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. Beyond its role as a cholinesterase inhibitor, emerging research suggests potential neuroprotective effects that warrant further investigation. This document provides detailed application notes and experimental protocols for the use of (-)-eseroline fumarate (B1241708) in common Alzheimer's disease research models.

Mechanism of Action

(-)-Eseroline is a competitive and reversible inhibitor of acetylcholinesterase[1]. Its inhibitory action is rapid, developing in under 15 seconds, and is also quickly reversible[1]. In addition to its anticholinesterase activity, (-)-eseroline has been reported to possess opioid agonist properties and can induce neuronal cell death at high concentrations[2]. Some studies on cholinesterase inhibitors suggest a potential to influence tau phosphorylation, a key pathological feature of Alzheimer's disease, although the precise effects of (-)-eseroline on this process require further elucidation.

Quantitative Data

The following tables summarize the available quantitative data for (-)-eseroline.

ParameterSourceValueConditions
Ki (AChE) Electric Eel0.15 ± 0.08 µM
Human Red Blood Cells0.22 ± 0.10 µM
Rat Brain0.61 ± 0.12 µM
Ki (BuChE) Horse Serum208 ± 42 µM
LDH Leakage (50%) NG-108-15 and N1E-115 cells40 - 75 µM24 hours
Adenine Nucleotide Release (50%) NG-108-15 and N1E-115 cells40 - 75 µM24 hours

Table 1: Inhibitory Constants and Cytotoxicity of (-)-Eseroline [1][2]

Experimental Protocols

In Vivo Model: Scopolamine-Induced Amnesia in Rats

This model is used to evaluate the potential of (-)-eseroline fumarate to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine (B1681570).

Materials:

  • This compound

  • Scopolamine hydrobromide

  • Saline solution (0.9% NaCl)

  • Vehicle for this compound (e.g., saline, or a solution of Tween 80, ethanol, and saline[3])

  • Male Wistar rats (250-300 g)

  • Morris Water Maze apparatus

  • Intraperitoneal (i.p.) injection supplies

Protocol:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.

  • Drug Preparation:

    • Dissolve scopolamine hydrobromide in saline to a concentration of 0.4 mg/mL.

    • Prepare the desired concentrations of this compound in the chosen vehicle. A range of doses (e.g., 0.1 - 1.0 mg/kg) is recommended for initial studies[4].

  • Experimental Groups:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + Scopolamine (0.4 mg/kg, i.p.)

    • Group 3: this compound (low dose) + Scopolamine

    • Group 4: this compound (medium dose) + Scopolamine

    • Group 5: this compound (high dose) + Scopolamine

  • Drug Administration:

    • Administer this compound or its vehicle via i.p. injection 60 minutes before the Morris water maze training.

    • Administer scopolamine or saline via i.p. injection 30 minutes before the training.

  • Morris Water Maze Training (Acquisition Phase):

    • Conduct 4 trials per day for 5 consecutive days.

    • In each trial, gently place the rat into the water at one of the four starting positions, facing the wall of the pool.

    • Allow the rat to swim freely for a maximum of 60 seconds to find the hidden platform.

    • If the rat fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.

  • Probe Trial (Memory Retention):

    • 24 hours after the last training session, remove the platform from the pool.

    • Allow each rat to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Analyze escape latency and path length during the acquisition phase using a two-way repeated-measures ANOVA.

    • Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).

Scopolamine_Induced_Amnesia_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_behavioral_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Preparation Drug Preparation This compound & Scopolamine Animal_Acclimation->Drug_Preparation Group_Allocation Experimental Group Allocation Drug_Preparation->Group_Allocation Eseroline_Admin This compound Administration (i.p.) Group_Allocation->Eseroline_Admin Scopolamine_Admin Scopolamine Administration (i.p.) Eseroline_Admin->Scopolamine_Admin MWM_Training Morris Water Maze Training (Acquisition) Scopolamine_Admin->MWM_Training Probe_Trial Probe Trial (Memory Retention) MWM_Training->Probe_Trial Data_Analysis Statistical Analysis of Escape Latency, Path Length, & Time in Target Quadrant Probe_Trial->Data_Analysis

In Vitro Model: Amyloid-β (1-42) Aggregation Assay

This assay is used to determine the effect of this compound on the aggregation of Aβ(1-42) peptides, a key pathological hallmark of Alzheimer's disease.

Materials:

  • This compound

  • Synthetic human Amyloid-β (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Protocol:

  • Aβ(1-42) Preparation:

    • Dissolve synthetic Aβ(1-42) in DMSO to a stock concentration of 1 mM.

    • To prepare monomeric Aβ(1-42), dilute the stock solution in ice-cold PBS to a final concentration of 100 µM.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in PBS to achieve the desired final concentrations in the assay.

  • Thioflavin T Preparation: Prepare a 1 mM stock solution of ThT in PBS.

  • Assay Setup:

    • In each well of the 96-well plate, add:

      • 10 µL of Aβ(1-42) solution (final concentration 10 µM)

      • 10 µL of this compound dilution or vehicle (DMSO)

      • 10 µL of ThT solution (final concentration 10 µM)

      • 70 µL of PBS

    • Include control wells with Aβ(1-42) and vehicle, and wells with vehicle only (blank).

  • Incubation and Measurement:

    • Incubate the plate at 37°C with continuous shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 48 hours.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity against time for each concentration of this compound.

    • Analyze the lag time and the maximum fluorescence intensity to determine the effect of this compound on Aβ(1-42) aggregation kinetics.

Abeta_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Abeta_Prep Prepare Monomeric Aβ(1-42) Solution Mix_Components Mix Aβ(1-42), Eseroline (B613827), and ThT in 96-well Plate Abeta_Prep->Mix_Components Eseroline_Prep Prepare (-)-Eseroline Fumarate Dilutions Eseroline_Prep->Mix_Components ThT_Prep Prepare Thioflavin T Solution ThT_Prep->Mix_Components Incubation Incubate at 37°C with Shaking Mix_Components->Incubation Fluorescence_Measurement Measure Fluorescence at Regular Intervals Incubation->Fluorescence_Measurement Data_Plotting Plot Fluorescence vs. Time Fluorescence_Measurement->Data_Plotting Kinetic_Analysis Analyze Aggregation Kinetics Data_Plotting->Kinetic_Analysis

In Vitro Model: Tau Phosphorylation in SH-SY5Y Cells

This protocol describes a method to assess the effect of this compound on tau phosphorylation in a human neuroblastoma cell line.

Materials:

  • This compound

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Okadaic acid (to induce hyperphosphorylation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies:

    • Anti-phospho-tau (e.g., AT8 for pS202/pT205, PHF-1 for pS396/pS404)

    • Anti-total-tau

    • Anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells to 70-80% confluency.

    • Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).

    • In a subset of wells, co-treat with a known inducer of tau hyperphosphorylation, such as okadaic acid (e.g., 20 nM for 1 hour)[5], to assess the inhibitory potential of (-)-eseroline.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-tau, total tau, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-tau signal to the total tau signal for each sample.

    • Normalize the total tau signal to the β-actin signal.

    • Compare the levels of phosphorylated tau between treated and control groups.

Tau_Phosphorylation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Culture_Cells Culture SH-SY5Y Cells Treat_Eseroline Treat with this compound ± Okadaic Acid Culture_Cells->Treat_Eseroline Cell_Lysis Cell Lysis & Protein Extraction Treat_Eseroline->Cell_Lysis Protein_Quant Protein Quantification (BCA) Cell_Lysis->Protein_Quant Western_Blot Western Blotting for p-Tau, Total Tau, β-actin Protein_Quant->Western_Blot Densitometry Densitometric Analysis Western_Blot->Densitometry Normalization Normalization of p-Tau to Total Tau & β-actin Densitometry->Normalization Comparison Comparison between Treatment Groups Normalization->Comparison

Signaling Pathways

The neuroprotective effects of acetylcholinesterase inhibitors may extend beyond simple cholinergic enhancement. While direct evidence for (-)-eseroline's impact on specific signaling pathways in Alzheimer's disease models is limited, related compounds and general neuroprotective mechanisms suggest potential involvement of the PI3K/Akt and MAPK/ERK pathways.

  • PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis. Activation of Akt can lead to the inhibition of pro-apoptotic proteins and the activation of transcription factors that promote cell survival. Natural products with neuroprotective properties have been shown to activate this pathway[6].

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is involved in synaptic plasticity and cell survival. However, its role in neurodegeneration is complex, as overactivation can also contribute to pathological processes[7][8]. Studies on the parent compound of eserine, physostigmine, have shown effects on the MAPK pathway[9].

Further research is necessary to elucidate the specific effects of this compound on these and other signaling pathways in the context of Alzheimer's disease.

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Eseroline This compound PI3K PI3K Eseroline->PI3K Potential Modulation MAPK MAPK Eseroline->MAPK Potential Modulation Akt Akt PI3K->Akt Cell_Survival_PI3K Cell Survival & Anti-apoptosis Akt->Cell_Survival_PI3K ERK ERK MAPK->ERK Synaptic_Plasticity Synaptic Plasticity & Cell Survival ERK->Synaptic_Plasticity

Conclusion

This compound serves as a valuable research tool for investigating the cholinergic hypothesis and potential neuroprotective strategies in Alzheimer's disease. The provided protocols offer a framework for assessing its efficacy in relevant in vivo and in vitro models. Further investigation into its effects on amyloid-beta and tau pathologies, as well as its modulation of key signaling pathways, will be crucial in determining its full therapeutic potential. Researchers should carefully consider the reported cytotoxicity of eseroline at higher concentrations when designing experiments.

References

Application Note and Protocol: HPLC Analysis of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the quantitative analysis of (-)-Eseroline fumarate (B1241708) using High-Performance Liquid Chromatography (HPLC). The protocol is intended for researchers, scientists, and professionals involved in drug development and analysis.

Introduction

(-)-Eseroline is a metabolite of the cholinesterase inhibitor physostigmine (B191203). Accurate and sensitive quantification of (-)-Eseroline is crucial for pharmacokinetic and metabolic studies. This application note describes a robust HPLC method for the determination of eseroline (B613827), often analyzed simultaneously with physostigmine, in biological matrices. The method utilizes a reversed-phase C18 column with gradient elution and highly sensitive fluorescence detection.

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the HPLC method for eseroline analysis.

ParameterValue
Limit of Detection (LOD)0.025 ng/mL[1]
Lower Limit of Quantification (LLOQ)0.05 ng/mL[1]
Linearity Range0.05 - 10.0 ng/mL (r² > 0.999)[1]
Intra-day Precision0.7% - 6.6%[1]
Inter-day Precision0.7% - 6.6%[1]
Intra-day Accuracy97.5% - 110.0%[1]
Inter-day Accuracy97.5% - 110.0%[1]
Mean Recovery80.3%[1]

Experimental Protocol

This protocol outlines the necessary steps for the HPLC analysis of (-)-Eseroline.

3.1. Materials and Reagents

  • (-)-Eseroline Fumarate reference standard

  • Physostigmine reference standard (if analyzed simultaneously)

  • N-methylphysostigmine (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Reagents for mobile phase preparation (e.g., buffers, acids)

  • Reagents for sample extraction (e.g., specific organic solvents)

3.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.

  • Column: Kinetex C18 column[1] or equivalent reversed-phase C18 column.

  • Mobile Phase: A gradient elution is employed. The specific composition of mobile phase A and B, and the gradient program should be optimized for the specific column and system. A common starting point for reversed-phase chromatography is a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Flow Rate: To be optimized for the column dimensions and particle size.

  • Column Temperature: To be maintained at a constant temperature for reproducible results.

  • Detector: Fluorescence detector.

  • Excitation Wavelength: 254 nm[1]

  • Emission Wavelength: 355 nm[1]

  • Injection Volume: To be optimized based on sample concentration and sensitivity requirements.

3.3. Preparation of Standard Solutions

  • Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol, to achieve the desired concentration.

  • Working Stock Solution (e.g., 1 µg/mL): Dilute the primary stock solution with the initial mobile phase composition.

  • Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to cover the desired concentration range (e.g., 0.05, 0.1, 0.5, 1, 5, 10 ng/mL).[1]

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of N-methylphysostigmine in a suitable solvent.

3.4. Sample Preparation (from Plasma)

A liquid-liquid extraction (LLE) procedure is recommended for plasma samples to clean up the sample and concentrate the analytes.[1]

  • To a plasma sample, add the internal standard solution.

  • Add an appropriate organic extraction solvent.

  • Vortex mix the sample to ensure thorough extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

  • Inject the reconstituted sample into the HPLC system.

3.5. System Suitability and Analysis

  • Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is free from contaminants.

  • Inject the prepared calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area ratio of eseroline to the internal standard against the concentration of the standards.

  • Inject the prepared samples.

  • Quantify the amount of eseroline in the samples using the generated calibration curve.

Workflow and Signaling Pathway Diagrams

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Injection Injection of Standards and Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Liquid-Liquid Extraction) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation (C18 Column, Gradient Elution) Injection->Chromatography Detection Fluorescence Detection (Ex: 254 nm, Em: 355 nm) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Quantification of (-)-Eseroline Data_Acquisition->Quantification Calibration_Curve->Quantification

References

Application Notes and Protocols: (-)-Eseroline Fumarate Opioid Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (-)-Eseroline Fumarate (B1241708) and its Opioid Receptor Activity

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, has demonstrated potent antinociceptive properties, suggesting its interaction with the opioid system. Early studies have indicated that eseroline (B613827) acts as an opioid receptor agonist, and its effects are comparable to, and in some aspects, stronger than morphine. The enantiomers of eseroline have been shown to bind to opioid receptors with equal affinity and exhibit inhibitory effects on adenylate cyclase, a key enzyme in the opioid signaling cascade. However, only the (-)-enantiomer displays significant narcotic agonist activity in vivo.[1]

Understanding the binding affinity and selectivity of (-)-eseroline fumarate for the different opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—is crucial for elucidating its pharmacological profile and potential as a therapeutic agent. These application notes provide a comprehensive guide to performing opioid receptor binding assays for this compound, including detailed protocols and data presentation guidelines.

Data Presentation: Opioid Receptor Binding Affinity of this compound

The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

Receptor SubtypeRadioligand UsedTest CompoundKᵢ (nM) ± SEM
Mu (µ) Opioid Receptor[³H]-DAMGOThis compoundTo be determined
Delta (δ) Opioid Receptor[³H]-NaltrindoleThis compoundTo be determined
Kappa (κ) Opioid Receptor[³H]-U-69,593This compoundTo be determined

Note: The selection of radioligand may vary based on experimental design and availability. The Kᵢ values should be calculated from experimentally determined IC₅₀ values using the Cheng-Prusoff equation.

Experimental Protocols: Competitive Radioligand Binding Assay

This protocol describes a generalized method for determining the binding affinity (Kᵢ) of this compound for the mu, delta, and kappa opioid receptors expressed in cell membranes through a competitive radioligand binding assay.

Materials and Reagents
  • Cell Membranes: Commercially available or prepared from cell lines (e.g., CHO or HEK293) stably expressing the human recombinant mu, delta, or kappa opioid receptor.

  • Radioligands:

    • For Mu (µ) receptor: [³H]-DAMGO (a µ-selective agonist)

    • For Delta (δ) receptor: [³H]-Naltrindole (a δ-selective antagonist)

    • For Kappa (κ) receptor: [³H]-U-69,593 (a κ-selective agonist)

  • Test Compound: this compound solution of known concentration.

  • Non-specific Binding Control: Naloxone (B1662785) or another suitable non-selective opioid antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

Experimental Workflow Diagram

experimental_workflow prep Prepare Reagents and Membranes plate_setup Set up 96-well Plate (Total, Non-specific, and Competitive Binding) prep->plate_setup incubation Incubate at Room Temperature plate_setup->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Add Scintillation Cocktail and Equilibrate washing->scintillation counting Measure Radioactivity (Scintillation Counter) scintillation->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis

Caption: Workflow for the competitive radioligand binding assay.

Detailed Protocol
  • Membrane Preparation (if not using commercial membranes):

    • Culture cells expressing the opioid receptor of interest to a high density.

    • Harvest the cells and homogenize them in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Assay Setup (in a 96-well microplate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of the appropriate radioligand (at a concentration near its Kd), and 100 µL of the membrane suspension.

    • Non-specific Binding: Add 50 µL of a high concentration of naloxone (e.g., 10 µM), 50 µL of the radioligand, and 100 µL of the membrane suspension.

    • Competitive Binding: Add 50 µL of varying concentrations of this compound, 50 µL of the radioligand, and 100 µL of the membrane suspension. A typical concentration range for the test compound would be from 0.1 nM to 10 µM.

  • Incubation:

    • Incubate the plate at room temperature (or 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration of the plate contents through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials and add 4-5 mL of scintillation cocktail.

    • Allow the vials to equilibrate for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ Value:

    • The IC₅₀ is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This value is determined from the competition curve using non-linear regression analysis.

  • Calculate the Kᵢ Value:

    • The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd)

      • Where:

        • IC₅₀ is the experimentally determined half-maximal inhibitory concentration of this compound.

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor (this should be a known value for the specific radioligand and receptor pair).

Signaling Pathways of Opioid Receptors

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory Gαi/o subunit. Upon activation by an agonist such as (-)-eseroline, a conformational change in the receptor leads to the activation of the G-protein and initiation of downstream signaling cascades.

Canonical Gαi/o Signaling Pathway

The primary signaling pathway for opioid receptors involves:

  • G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, causing its dissociation from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Modulation of Ion Channels: The dissociated Gβγ subunit can directly interact with and modulate the activity of ion channels. This typically results in the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the closing of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.

These actions collectively lead to a reduction in neuronal excitability and the analgesic and other physiological effects associated with opioid receptor activation.

Signaling Pathway Diagram

signaling_pathway ligand This compound (Agonist) receptor Opioid Receptor (µ, δ, or κ) ligand->receptor Binds to g_protein Gαi/oβγ (Inactive) receptor->g_protein Activates g_alpha Gαi/o-GTP (Active) g_protein->g_alpha GDP -> GTP g_beta_gamma Gβγ (Active) g_protein->g_beta_gamma Dissociates ac Adenylyl Cyclase g_alpha->ac Inhibits girk GIRK Channel g_beta_gamma->girk Activates vgcc VGCC g_beta_gamma->vgcc Inhibits camp ↓ cAMP ac->camp Leads to k_efflux ↑ K+ Efflux (Hyperpolarization) girk->k_efflux Results in ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) vgcc->ca_influx Results in

References

Application Notes and Protocols for (-)-Eseroline Fumarate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed experimental framework for investigating the effects of (-)-eseroline fumarate (B1241708) in a cell culture setting. The protocols outlined below are designed to assess its impact on cell viability and to elucidate the potential mechanisms of action, including the induction of apoptosis. (-)-Eseroline fumarate is a salt form of eseroline (B613827), often used to improve solubility and stability.

Data Presentation

The following tables summarize the quantitative data from studies on the cytotoxic effects of eseroline on various cell lines. This information is crucial for designing dose-response experiments.

Table 1: EC50 Values for Eseroline-Induced Cytotoxicity (24-hour treatment) [3]

Cell LineAssayEC50 (µM)
NG-108-15 (neuroblastoma-glioma hybrid)50% Release of Adenine Nucleotides40 - 75
NG-108-15 (neuroblastoma-glioma hybrid)50% Leakage of LDH40 - 75
N1E-115 (mouse neuroblastoma)50% Release of Adenine Nucleotides40 - 75
N1E-115 (mouse neuroblastoma)50% Leakage of LDH40 - 75
C6 (rat glioma)50% Release of Adenine Nucleotides80 - 120
C6 (rat glioma)50% Leakage of LDH80 - 120
ARL-15 (rat liver)50% Release of Adenine Nucleotides> 120
ARL-15 (rat liver)50% Leakage of LDH> 120

Table 2: Effect of Eseroline on Intracellular ATP Levels [3]

Cell LineEseroline Concentration (mM)Treatment Duration (hours)ATP Depletion
N1E-115 (mouse neuroblastoma)0.31> 50%

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms of action and the experimental procedures, the following diagrams have been generated using the DOT language.

Proposed Signaling Pathway of (-)-Eseroline Induced Neurotoxicity eseroline (-)-Eseroline mor µ-Opioid Receptor (MOR) eseroline->mor gi_protein Gi Protein Activation mor->gi_protein mitochondrial_dysfunction Mitochondrial Dysfunction mor->mitochondrial_dysfunction potential link adenylyl_cyclase Adenylyl Cyclase (Inhibition) gi_protein->adenylyl_cyclase inhibits ion_channels Ion Channel Modulation gi_protein->ion_channels camp ↓ cAMP adenylyl_cyclase->camp atp_depletion ↓ ATP mitochondrial_dysfunction->atp_depletion cell_death Neuronal Cell Death atp_depletion->cell_death

Caption: Proposed signaling pathway of (-)-eseroline-induced neurotoxicity.

Experimental Workflow for Cell Viability and Apoptosis Assays start Start cell_seeding Seed Neuronal Cells (e.g., N1E-115, SH-SY5Y) in 96-well plates start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 treatment Treat with this compound (Dose-response) incubation1->treatment incubation2 Incubate for desired time (e.g., 24h) treatment->incubation2 viability_assay Cell Viability Assay (MTT or Resazurin) incubation2->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) incubation2->apoptosis_assay read_plate Read Absorbance/ Fluorescence viability_assay->read_plate data_analysis Data Analysis (IC50, % Apoptosis) read_plate->data_analysis flow_cytometry Analyze by Flow Cytometry apoptosis_assay->flow_cytometry flow_cytometry->data_analysis end End data_analysis->end

Caption: Experimental workflow for cell viability and apoptosis assays.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Neuronal cell lines such as N1E-115 (mouse neuroblastoma) or SH-SY5Y (human neuroblastoma) are recommended based on published data on eseroline's neurotoxicity.[3] Non-neuronal cells like HEK293 or the less sensitive ARL-15 rat liver cell line can be used as controls.[3]

  • Culture Medium: Use the appropriate medium for each cell line (e.g., DMEM for N1E-115 and SH-SY5Y) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solution
  • Reagent: this compound salt.

  • Solvent: Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile dimethyl sulfoxide (B87167) (DMSO) or sterile phosphate-buffered saline (PBS), depending on the salt's solubility.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well clear flat-bottom plates

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • Microplate reader

  • Protocol:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1 µM to 500 µM, based on the EC50 data). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 15 minutes at room temperature with gentle shaking to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • This compound working solutions

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency on the day of treatment.

    • Treat the cells with various concentrations of this compound (e.g., concentrations around the determined IC50 from the viability assay) for the desired time period (e.g., 24 hours). Include a vehicle control.

    • Harvest the cells by trypsinization. Collect both the floating and adherent cells to ensure all apoptotic cells are included.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

The provided application notes and protocols offer a comprehensive guide for investigating the effects of this compound in cell culture. The quantitative data and experimental procedures will enable researchers to design and execute robust experiments to further characterize the pharmacological and toxicological profile of this compound. Given its known effects on neuronal cells and its interaction with the µ-opioid receptor, these studies are crucial for understanding its potential therapeutic applications and associated risks.

References

Application Notes and Protocols for (-)-Eseroline Fumarate in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (-)-Eseroline fumarate (B1241708) for use in mouse models, including its mechanism of action, potential applications, and detailed experimental protocols. Due to the limited availability of specific dosage data for (-)-Eseroline fumarate in mice, the following information is based on available data from rodent studies and the compound's known pharmacological profile. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific experimental paradigm.

Mechanism of Action

(-)-Eseroline is a metabolite of physostigmine (B191203) and exhibits a dual mechanism of action. It functions as a reversible inhibitor of acetylcholinesterase (AChE) and as an agonist at the µ-opioid receptor.[1][2] The inhibition of AChE leads to an increase in the concentration of acetylcholine (B1216132) in the synaptic cleft, enhancing cholinergic neurotransmission.[2] Its opioid agonist activity contributes to its potent antinociceptive effects, which have been reported to be stronger than those of morphine.[3]

Primary Applications in Mouse Models
  • Antinociception Studies: Investigating the analgesic properties of this compound in various pain models.

  • Neuropharmacological Research: Exploring the effects of dual cholinergic and opioid pathway modulation on behavior and neuronal function.

  • Cognitive Function Studies: Although less explored for eseroline (B613827) itself, its parent compound, physostigmine, is used in models of learning and memory.

Quantitative Data Summary

Published literature on specific dosages of this compound in mouse models is limited. The following table provides available data from rodent studies to guide dose selection.

Animal ModelCompoundDosageRoute of AdministrationObserved EffectReference
Rat(-)-Eseroline5 mg/kgIntraperitoneal (i.p.)Suppression of nociceptive responses in thalamic neurons[4]
Rodents(-)-EserolineNot SpecifiedSubcutaneous (s.c.)Potent antinociceptive action, stronger than morphine[3]

Note: The 5 mg/kg dose in rats can serve as a starting point for dose-range finding studies in mice. It is recommended to test a range of doses (e.g., 1, 3, 5, and 10 mg/kg) to determine the optimal dose for the desired effect and to assess for potential adverse effects.

Experimental Protocols

Protocol 1: Assessment of Antinociceptive Effects using the Hot Plate Test

This protocol outlines the procedure for evaluating the analgesic properties of this compound in mice using the hot plate test, a model of thermal pain.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Hot plate apparatus

  • Male or female mice (e.g., C57BL/6), 8-12 weeks old

  • Animal scale

  • Syringes and needles for administration

Procedure:

  • Drug Preparation:

    • Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.1, 0.3, 0.5, 1.0 mg/mL to deliver 1, 3, 5, and 10 mg/kg in a 10 mL/kg injection volume).

    • Prepare a vehicle control group with sterile saline only.

    • A positive control group (e.g., morphine at 5-10 mg/kg, s.c.) is recommended.

  • Animal Habituation:

    • Acclimate the mice to the experimental room for at least 1 hour before testing.

    • Handle the mice for several days prior to the experiment to reduce stress.

  • Baseline Latency Measurement:

    • Set the hot plate temperature to 55 ± 0.5°C.

    • Gently place each mouse on the hot plate and start a timer.

    • Observe the mouse for signs of nociception, such as licking a hind paw or jumping.

    • Record the latency (in seconds) to the first nociceptive response.

    • To prevent tissue damage, a cut-off time of 30-45 seconds should be implemented. If the mouse does not respond by the cut-off time, remove it from the hot plate and assign it the maximum latency score.

    • This initial measurement serves as the baseline latency.

  • Drug Administration:

    • Administer the prepared doses of this compound, vehicle, or positive control to the respective groups of mice. The subcutaneous (s.c.) or intraperitoneal (i.p.) route can be used.[3][4]

  • Post-Treatment Latency Measurement:

    • At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place each mouse back on the hot plate and measure the response latency as described in step 3.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each mouse at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.

Visualizations

Signaling Pathway of (-)-Eseroline

eseroline_pathway eseroline (-)-Eseroline ache Acetylcholinesterase (AChE) eseroline->ache Inhibits mu_opioid µ-Opioid Receptor eseroline->mu_opioid Activates ach Acetylcholine (ACh) ache->ach Breaks down cholinergic_receptor Cholinergic Receptors ach->cholinergic_receptor Activates cholinergic_effect Enhanced Cholinergic Signaling cholinergic_receptor->cholinergic_effect opioid_effect Opioid Agonist Effect (Analgesia) mu_opioid->opioid_effect

Caption: Dual mechanism of action of (-)-Eseroline.

Experimental Workflow for Hot Plate Test

hot_plate_workflow start Start habituation Animal Habituation start->habituation baseline Measure Baseline Hot Plate Latency habituation->baseline administration Administer Drug/Vehicle baseline->administration drug_prep Prepare (-)-Eseroline Fumarate Doses drug_prep->administration post_treatment Measure Post-Treatment Latencies at Time Points administration->post_treatment analysis Data Analysis (%MPE Calculation) post_treatment->analysis end End analysis->end

Caption: Workflow for the hot plate antinociception assay.

References

Preparation of (-)-Eseroline Fumarate Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, is a compound of significant interest in pharmacological research. It exhibits a dual mechanism of action, acting as both a potent, reversible inhibitor of acetylcholinesterase (AChE) and an agonist of the μ-opioid receptor.[1] This unique pharmacological profile makes it a valuable tool for studies in neurobiology, pain perception, and cholinergic signaling. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of (-)-Eseroline fumarate (B1241708) stock solutions.

Data Presentation

The following tables summarize the key quantitative information for (-)-Eseroline fumarate.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O · C₄H₄O₄
Molecular Weight334.37 g/mol
CAS Number70310-73-5
AppearanceSolid

Table 2: Solubility and Storage Recommendations

SolventSolubilityRecommended Storage of Stock Solution
DMSOSoluble (estimated at ≥10 mg/mL)-20°C for long-term storage (up to 6 months), 4°C for short-term use (up to 1 week)
WaterSparingly solubleNot recommended for primary stock solution preparation
EthanolSparingly solubleNot recommended for primary stock solution preparation

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh out 3.34 mg of this compound into the tube. Calculation: (10 mmol/L) * (1 L / 1000 mL) * (334.37 g/mol ) * (1000 mg/g) = 3.34 mg/mL

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected (amber) microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate This compound to Room Temperature Weigh Weigh 3.34 mg of This compound Equilibrate->Weigh Prevent condensation Add_DMSO Add 1 mL of anhydrous DMSO Weigh->Add_DMSO Vortex Vortex until fully dissolved Add_DMSO->Vortex Aliquot Aliquot into smaller volumes Vortex->Aliquot Avoid freeze-thaw cycles Store Store at -20°C Aliquot->Store

Caption: Workflow for preparing a 10 mM stock solution of this compound.

Signaling Pathways

This compound exerts its effects through two primary signaling pathways: agonism of the μ-opioid receptor and inhibition of acetylcholinesterase.

μ-Opioid Receptor Agonist Pathway

G Eseroline This compound MOR μ-Opioid Receptor (GPCR) Eseroline->MOR G_protein Gi/o Protein Activation MOR->G_protein AC Adenylyl Cyclase (Inhibition) G_protein->AC K_channel K+ Channel (Activation) G_protein->K_channel Ca_channel Ca2+ Channel (Inhibition) G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Analgesia Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Neurotransmitter_release->Analgesia

Caption: Simplified signaling pathway of this compound as a μ-opioid receptor agonist.

Acetylcholinesterase Inhibition Pathway

G Eseroline This compound AChE Acetylcholinesterase (AChE) Eseroline->AChE Reversible Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis ACh_increase ↑ Acetylcholine in Synaptic Cleft ACh Acetylcholine (ACh) ACh->AChE Cholinergic_receptors Muscarinic & Nicotinic Receptors ACh_increase->Cholinergic_receptors Downstream_effects Enhanced Cholinergic Signaling Cholinergic_receptors->Downstream_effects

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Application Notes

  • Working Concentrations: The optimal working concentration of this compound will vary depending on the specific application and cell type. For in vitro studies, concentrations typically range from the sub-micromolar to low micromolar level. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • Dilution of Stock Solution: To prepare working solutions, dilute the 10 mM DMSO stock solution in the appropriate aqueous buffer or cell culture medium. It is important to ensure that the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent-induced artifacts.

  • Stability in Aqueous Solutions: this compound may have limited stability in aqueous solutions. It is recommended to prepare fresh dilutions for each experiment and avoid storing aqueous working solutions for extended periods.

  • Safety Precautions: this compound is a pharmacologically active compound. Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, lab coat, and safety glasses). Handle the solid powder in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

References

Application Notes and Protocols for (-)-Eseroline Fumarate in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information on the solubility of (-)-Eseroline fumarate (B1241708) in common research solvents. The included protocols and data are intended to guide researchers in the effective handling and application of this compound in a laboratory setting.

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), is recognized for its activity as an opioid receptor agonist.[1][2] Understanding its solubility is critical for the design and reproducibility of in vitro and in vivo studies.

Solubility of (-)-Eseroline Fumarate

The solubility of a compound is a key physicochemical property that influences its biological activity and formulation development. While specific quantitative solubility data for this compound is not extensively published, this document provides a summary of its known qualitative solubility and a protocol for determining its solubility in solvents of interest.

Data Presentation: Solubility in Common Research Solvents

The following table summarizes the known and anticipated solubility characteristics of this compound. It is important to note that empirical determination is recommended for specific experimental conditions.

SolventFormulaMolarity (mol/L)Weight/Volume (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OSSoluble>10 (estimated)Often used for preparing stock solutions.[3]
Ethanol (EtOH)C₂H₅OHSparingly Soluble>1 (estimated)May require warming or sonication to fully dissolve.
Phosphate-Buffered Saline (PBS, pH 7.4)-Sparingly Soluble~1 (estimated)Solubility in aqueous buffers is expected to be limited.
0.1 M Hydrochloric Acid (HCl)HClSoluble>10 (estimated)The salt form enhances solubility in acidic aqueous solutions.

Note: The quantitative values in this table are estimates based on the chemical properties of fumarate salts and related compounds. Researchers should determine the precise solubility for their specific lots and experimental conditions using the protocol outlined below.

Experimental Protocols

Protocol for Determining the Solubility of this compound (Shake-Flask Method)

This protocol describes a standard laboratory procedure for determining the thermodynamic solubility of this compound in a solvent of choice.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, Ethanol, PBS)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Microcentrifuge

  • Calibrated analytical balance

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the solvent of interest to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or use a vortex mixer to agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles. This step is crucial to prevent artificially high solubility readings.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

    • Construct a standard curve from the measurements of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the standard curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or Molarity.

    • Repeat the experiment at least in triplicate to ensure the reliability of the results.

Visualization of a Representative Signaling Pathway

(-)-Eseroline acts as an opioid receptor agonist. Opioid receptors are G protein-coupled receptors (GPCRs) that, upon ligand binding, initiate a cascade of intracellular signaling events. The following diagram illustrates a simplified, representative signaling pathway for an opioid receptor.

eseroline_signaling cluster_membrane Cell Membrane receptor Opioid Receptor (GPCR) g_protein G Protein (αβγ) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts eseroline (-)-Eseroline eseroline->receptor Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (e.g., Analgesia) pka->downstream Phosphorylates Targets

Caption: Simplified opioid receptor signaling pathway activated by (-)-Eseroline.

This application note serves as a starting point for researchers working with this compound. For any specific application, further optimization of protocols and validation of solubility in the relevant experimental systems are highly recommended.

References

Application Notes and Protocols for Acetylcholinesterase Activity Assay Using (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the synaptic signal. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis. (-)-Eseroline, a metabolite of physostigmine (B191203), has been identified as a competitive and reversible inhibitor of acetylcholinesterase.[1][2] These application notes provide a detailed protocol for determining acetylcholinesterase activity and for characterizing the inhibitory potential of (-)-Eseroline fumarate (B1241708) using the widely adopted Ellman's colorimetric method.[3][4][5]

Principle of the Assay

The acetylcholinesterase activity is measured using the colorimetric method developed by Ellman.[3][4][5] This assay employs acetylthiocholine (B1193921) (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which in turn reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is directly proportional to the acetylcholinesterase activity and can be quantified by measuring the increase in absorbance at 412 nm.[3] The inhibitory effect of (-)-Eseroline fumarate is determined by measuring the reduction in enzyme activity in its presence.

Quantitative Data Summary

The inhibitory potency of (-)-Eseroline on acetylcholinesterase is concentration-dependent and varies with the source of the enzyme. The following table summarizes the reported inhibition constants (Ki) for (-)-Eseroline. A lower Ki value indicates a more potent inhibitor.

Enzyme SourceInhibition Constant (Ki) (µM)NotesReference
Electric Eel AChE0.15 ± 0.08Competitive inhibition[1]
Human Red Blood Cell (RBC) AChE0.22 ± 0.10Competitive inhibition[1]
Rat Brain AChE0.61 ± 0.12Competitive inhibition[1]
Horse Serum Butyrylcholinesterase (BuChE)208 ± 42Very weak inhibition[1]

Table 1: Inhibitory constants (Ki) of (-)-Eseroline for acetylcholinesterase from various sources.

Experimental Protocols

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • This compound

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Bovine Serum Albumin (BSA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Ultrapure water

Preparation of Reagents
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0. This buffer will be used for all dilutions unless otherwise specified.

  • Acetylcholinesterase (AChE) Solution: Prepare a stock solution of AChE in phosphate buffer containing 0.1% BSA. The final concentration of the enzyme should be optimized based on the specific activity of the enzyme lot to yield a linear rate of reaction for at least 5-10 minutes.

  • Acetylthiocholine (ATCh) Solution (10 mM): Dissolve acetylthiocholine iodide in ultrapure water to a final concentration of 10 mM. Prepare this solution fresh on the day of the experiment.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer (0.1 M, pH 7.0-8.0) to a final concentration of 10 mM. This solution should be prepared fresh and protected from light.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in ultrapure water or a suitable solvent. Further dilutions should be made in the phosphate buffer to achieve the desired final concentrations for the assay. Based on the Ki values, a starting range of serial dilutions from 10 µM down to 0.01 µM is recommended.

Assay Protocol in a 96-Well Plate Format
  • Assay Setup: In a 96-well plate, add the following reagents in the specified order for each reaction well:

    • Blank: 200 µL of phosphate buffer.

    • Control (No Inhibitor): 50 µL of phosphate buffer + 50 µL of AChE solution + 50 µL of DTNB solution.

    • Inhibitor Samples: 50 µL of this compound solution at various concentrations + 50 µL of AChE solution + 50 µL of DTNB solution.

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at room temperature (25°C) or 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme. Research indicates that the inhibitory action of eseroline (B613827) is rapid, developing in less than 15 seconds.[1]

  • Initiation of Reaction: To each well (except the blank), add 50 µL of the 10 mM ATCh solution to start the enzymatic reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately after adding the substrate, place the microplate in a plate reader and measure the absorbance at 412 nm. Take readings every minute for a period of 5 to 10 minutes to monitor the formation of the yellow product.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Correct the reaction rates of the sample wells by subtracting the rate of the blank (to account for non-enzymatic hydrolysis of the substrate).

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

    • To determine the IC50 value (the concentration of inhibitor that causes 50% inhibition), plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by (-)-Eseroline ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE binds to Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes Signal Signal Termination AChE->Signal leads to Blocked_AChE Inactive AChE-Eseroline Complex Eseroline (-)-Eseroline Eseroline->AChE No_Hydrolysis ACh Hydrolysis Blocked assay_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis prep_buffer Prepare Phosphate Buffer (pH 8.0) prep_ache Prepare AChE Solution prep_buffer->prep_ache prep_dtnb Prepare DTNB Solution prep_buffer->prep_dtnb prep_eseroline Prepare this compound Dilutions prep_buffer->prep_eseroline add_reagents Add Buffer/Inhibitor, AChE, and DTNB to 96-well plate prep_ache->add_reagents prep_dtnb->add_reagents prep_atch Prepare ATCh Solution add_substrate Initiate reaction with ATCh prep_atch->add_substrate prep_eseroline->add_reagents pre_incubate Pre-incubate at RT for 10-15 min add_reagents->pre_incubate pre_incubate->add_substrate read_absorbance Measure Absorbance at 412 nm (Kinetic Mode) add_substrate->read_absorbance calc_rate Calculate Reaction Rate (ΔA/min) read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

References

Application Notes and Protocols for (-)-Eseroline Fumarate Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of (-)-Eseroline fumarate (B1241708) in animal studies, based on currently available scientific literature. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.

(-)-Eseroline is a metabolite of physostigmine (B191203) and is recognized for its dual mechanism of action as a reversible acetylcholinesterase (AChE) inhibitor and an opioid receptor agonist.[1][2][3] This unique pharmacological profile makes it a compound of interest for investigating its potential therapeutic effects, particularly in the fields of nociception and neurodegenerative diseases.

Data Presentation: Summary of In Vivo Studies

Due to the limited availability of comprehensive pharmacokinetic data for (-)-Eseroline fumarate across various administration routes, the following table summarizes key information extracted from the available literature. Researchers are encouraged to conduct pilot pharmacokinetic studies to determine the optimal dosing regimen for their specific animal models and experimental goals.

Administration RouteAnimal ModelDoseVehicleKey FindingsReference
Intraperitoneal (IP) Rat5 mg/kgNot SpecifiedSuppressed nociceptive responses to noxious stimuli.This information is based on a study investigating the effects of eseroline (B613827) on nociceptive thalamic neurons.
Subcutaneous (SC) Mouse10 mg/kgNot SpecifiedProvided protection against lethal doses of diisopropyl fluorophosphate (B79755) (DFP) and physostigmine.
Subcutaneous (SC) Cats and RodentsNot SpecifiedNot SpecifiedPotent antinociceptive agent with a rapid onset of action (a few minutes).[2][2]
Oral (PO) RatNot ApplicableNot ApplicableEseroline is a metabolite of orally administered physostigmine; however, the bioavailability of oral physostigmine is very low (~2%), suggesting significant first-pass metabolism.[4] Direct pharmacokinetic data for oral (-)-Eseroline is not available.[4]
Intravenous (IV) Not ApplicableNot ApplicableNot ApplicableNo published studies detailing the intravenous administration of this compound in animal models were identified.

Note: The lack of specific information on vehicles in the cited studies highlights the importance of proper formulation development. Saline is a common vehicle for hydrophilic compounds, while for less soluble compounds, co-solvents like DMSO or PEG, or suspensions in vehicles like corn oil may be considered.[5][6] It is crucial to perform solubility and stability studies of this compound in the chosen vehicle prior to in vivo administration. One study noted the preparation of (-)-eseroline as a fumarate salt, which may enhance its solubility in aqueous solutions.[7]

Experimental Protocols

The following are generalized protocols for the administration of this compound to rodents. These should be adapted based on the specific experimental design, institutional animal care and use committee (IACUC) guidelines, and the physicochemical properties of the formulated compound.

Intraperitoneal (IP) Injection Protocol (Adapted for Rats)

Objective: To administer this compound into the peritoneal cavity for systemic absorption.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% sterile saline, phosphate-buffered saline)

  • Vortex mixer or sonicator

  • Sterile syringes (1 mL)

  • Sterile needles (23-25 gauge)

  • Animal scale

  • 70% ethanol

Procedure:

  • Dose Calculation: Calculate the required volume of the dosing solution based on the animal's body weight and the desired dose (e.g., 5 mg/kg).

  • Solution Preparation:

    • Aseptically prepare the dosing solution by dissolving this compound in the chosen sterile vehicle.

    • Ensure complete dissolution, using a vortex mixer or sonicator if necessary. The final solution should be clear and free of particulates.

  • Animal Restraint: Gently restrain the rat, ensuring a firm but not restrictive grip. The animal should be positioned to expose the lower abdominal quadrants.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).

    • Slowly inject the calculated volume of the dosing solution.

    • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring: Observe the animal for any signs of distress, discomfort, or adverse reactions.

Subcutaneous (SC) Injection Protocol (Adapted for Mice)

Objective: To administer this compound into the subcutaneous space for slower, sustained absorption compared to IP or IV routes.

Materials:

  • This compound

  • Sterile vehicle

  • Vortex mixer or sonicator

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Animal scale

  • 70% ethanol

Procedure:

  • Dose Calculation: Calculate the injection volume based on the mouse's body weight and the desired dose (e.g., 10 mg/kg).

  • Solution Preparation: Prepare the dosing solution as described in the IP protocol.

  • Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck to immobilize the head and body.

  • Injection Site: The loose skin over the back, between the shoulder blades, is a common and well-tolerated site for SC injections.

  • Injection:

    • Create a "tent" of skin by lifting the loose skin at the injection site.

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

    • Gently aspirate to check for blood. If blood appears, withdraw the needle and choose a new site.

    • Inject the solution into the subcutaneous space.

    • Withdraw the needle and gently massage the area to aid dispersion.

  • Post-injection Monitoring: Monitor the animal for any signs of local irritation, swelling, or systemic adverse effects.

Oral Gavage Protocol (General Guidance)

Objective: To deliver a precise oral dose of this compound directly into the stomach. Note: This procedure requires significant skill and training to avoid injury to the animal.

Materials:

  • This compound

  • Appropriate sterile vehicle (e.g., water, methylcellulose (B11928114) solution)

  • Vortex mixer or sonicator

  • Oral gavage needle (stainless steel or flexible plastic, appropriate size for the animal)

  • Syringe

  • Animal scale

Procedure:

  • Dose Calculation and Solution Preparation: As per the previous protocols.

  • Animal Restraint: Restrain the animal firmly but gently, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the animal to determine the correct insertion depth (from the mouth to the last rib).

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The animal should swallow the needle. Do not force the needle. If resistance is met, withdraw and reposition.

  • Dose Administration: Once the needle is in the correct position, slowly administer the dosing solution.

  • Needle Removal: Gently and slowly withdraw the gavage needle.

  • Post-gavage Monitoring: Observe the animal closely for any signs of respiratory distress (indicating accidental administration into the trachea), regurgitation, or other adverse effects.

Signaling Pathways and Experimental Workflows

Signaling Pathways of (-)-Eseroline

(-)-Eseroline's pharmacological effects are primarily mediated through two main signaling pathways:

  • Inhibition of Acetylcholinesterase (AChE): By reversibly inhibiting AChE, (-)-Eseroline increases the concentration and duration of action of acetylcholine (B1216132) (ACh) in the synaptic cleft. This leads to enhanced cholinergic neurotransmission, activating both muscarinic and nicotinic acetylcholine receptors and their downstream signaling cascades.[1][8]

  • Opioid Receptor Agonism: (-)-Eseroline acts as an agonist at opioid receptors.[2][3] Activation of these G-protein coupled receptors (GPCRs) typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, resulting in reduced neuronal excitability.[9][10]

The following diagrams illustrate these primary signaling pathways.

eseroline_cholinergic_pathway Eseroline (-)-Eseroline AChE Acetylcholinesterase (AChE) Eseroline->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down AChR Cholinergic Receptors (Muscarinic & Nicotinic) ACh->AChR Activates Downstream Downstream Signaling (e.g., G-protein activation, Ion channel modulation) AChR->Downstream Initiates

Caption: Cholinergic signaling pathway modulated by (-)-Eseroline.

eseroline_opioid_pathway Eseroline (-)-Eseroline OpioidR Opioid Receptors (GPCR) Eseroline->OpioidR Activates G_protein Gi/o G-protein OpioidR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channel Modulation G_protein->IonChannel cAMP ↓ cAMP AC->cAMP Neuronal ↓ Neuronal Excitability cAMP->Neuronal IonChannel->Neuronal

Caption: Opioid receptor signaling pathway activated by (-)-Eseroline.

Experimental Workflow for In Vivo Administration

The following diagram outlines a general workflow for conducting an in vivo study with this compound.

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis Phase Formulation This compound Formulation DoseCalc Dose Calculation (per animal weight) Formulation->DoseCalc IV Intravenous (IV) DoseCalc->IV IP Intraperitoneal (IP) DoseCalc->IP SC Subcutaneous (SC) DoseCalc->SC PO Oral (PO) DoseCalc->PO AnimalPrep Animal Acclimation & Baseline Measures AnimalPrep->IV AnimalPrep->IP AnimalPrep->SC AnimalPrep->PO PK Pharmacokinetic (PK) Analysis (Blood Sampling) IV->PK PD Pharmacodynamic (PD) Analysis (Behavioral/Physiological Tests) IV->PD Tox Toxicology Assessment (Clinical Signs, Histopathology) IV->Tox IP->PK IP->PD IP->Tox SC->PK SC->PD SC->Tox PO->PK PO->PD PO->Tox Data Data Collection & Statistical Analysis PK->Data PD->Data Tox->Data Results Interpretation of Results Data->Results

Caption: General experimental workflow for in vivo studies.

References

Application Note: Pharmacokinetic Study Design for (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

(-)-Eseroline is a principal metabolite of the acetylcholinesterase inhibitor, physostigmine (B191203).[1][2] Beyond its role as a metabolite, eseroline (B613827) itself exhibits biological activity, including opioid agonism and potential neurotoxicity at higher concentrations.[3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of (-)-eseroline is critical for evaluating its therapeutic potential and safety profile. This document outlines a comprehensive preclinical pharmacokinetic (PK) study design for (-)-eseroline fumarate, providing detailed protocols for in vivo and in vitro assessments. The goal is to characterize its PK profile, which is essential for guiding further development and potential clinical studies.[5][6]

2.0 Study Objectives

  • Primary Objectives:

    • To determine the key plasma pharmacokinetic parameters of (-)-eseroline following a single intravenous (IV) and oral (PO) administration in a rodent model (e.g., Sprague-Dawley rats).

    • To calculate the absolute oral bioavailability of this compound.

  • Secondary Objectives:

    • To evaluate dose proportionality by administering multiple dose levels.

    • To assess the in vitro metabolic stability of (-)-eseroline in liver microsomes.

    • To determine the extent of plasma protein binding of (-)-eseroline.

    • To develop and validate a sensitive bioanalytical method for the quantification of (-)-eseroline in plasma.

In Vivo Pharmacokinetic Study Protocol

This protocol describes a typical study design in rats to determine the fundamental PK parameters of (-)-eseroline.[7][8]

3.1 Test System (Animal Model)

  • Species: Sprague-Dawley rats (Male, n=4 per time point/group).

  • Age/Weight: 8-10 weeks / 250-300g.

  • Housing: Animals will be housed in environmentally controlled rooms with a 12-hour light/dark cycle and access to standard chow and water ad libitum.[9] Animals should be fasted overnight before oral dosing.

3.2 Test Article and Formulation

  • Test Article: this compound.

  • Formulation:

    • IV Formulation: Dissolved in 5% Dextrose in Water (D5W) to a final concentration of 1 mg/mL.

    • PO Formulation: Suspended in 0.5% methylcellulose (B11928114) in water to final concentrations of 2 mg/mL and 5 mg/mL.

3.3 Dosing and Administration

  • Group 1 (IV): Single bolus injection via the tail vein at a dose of 1 mg/kg.

  • Group 2 (PO - Low Dose): Single dose via oral gavage at 5 mg/kg.

  • Group 3 (PO - High Dose): Single dose via oral gavage at 10 mg/kg.

3.4 Sample Collection

  • Matrix: Whole blood (collected into K2-EDTA tubes).

  • Collection Schedule: Serial blood samples (approx. 100 µL) will be collected. A sparse sampling or composite design can be used where subgroups of animals are bled at different time points to minimize stress and blood loss per animal.[10]

    • IV Route: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Route: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Sample Processing: Blood samples will be centrifuged at 2,000g for 10 minutes at 4°C to separate plasma. Plasma samples will be transferred to labeled cryovials and stored at -80°C until bioanalysis.[9]

G cluster_pre Preparation cluster_exp Experiment cluster_post Analysis A Acclimatize Animals (Sprague-Dawley Rats) B Prepare Dosing Formulations (IV and PO) A->B C Dosing Administration (IV or PO) B->C D Serial Blood Sampling (Scheduled Time Points) C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (-80°C) E->F G Bioanalysis (LC-MS/MS Quantification) F->G H Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) G->H I Data Reporting (Tables & Summary) H->I

Figure 1: Workflow for the in vivo pharmacokinetic study of this compound.

Bioanalytical Method Protocol (LC-MS/MS)

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of eseroline in plasma.[11] As an alkaloid, eseroline is well-suited for this type of analysis.[12][13][14]

4.1 Instrumentation and Conditions

  • LC System: UPLC/HPLC system (e.g., Shimadzu, Waters).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).

  • Column: C18 reverse-phase column (e.g., Kinetex C18).[15]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

4.2 Sample Preparation (Protein Precipitation)

  • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., N-methylphysostigmine or a structurally similar compound).[15]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

4.3 Method Validation The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.[11]

ParameterExample Specification
Linearity Range 0.05 - 10 ng/mL[15]
Correlation (r²) > 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) Within ±15% (±20% at LLOQ)
Internal Standard N-methylphysostigmine[15]
MRM Transition (Q1/Q3) To be determined (parent/product ion)

Table 1: Example parameters for the LC-MS/MS bioanalytical method.

In Vitro Study Protocols

In vitro assays are essential for understanding the intrinsic metabolic and binding properties of a drug candidate.[6]

5.1 Metabolic Stability in Liver Microsomes This assay measures the rate of drug depletion by Phase I metabolic enzymes (e.g., Cytochrome P450s).[16][17]

  • Test System: Pooled rat liver microsomes (e.g., 0.5 mg/mL protein concentration).[18]

  • Incubation: Incubate (-)-eseroline (e.g., 1 µM final concentration) with microsomes at 37°C.[18]

  • Reaction Initiation: Start the reaction by adding the NADPH cofactor.[17]

  • Time Points: Collect aliquots at 0, 5, 15, 30, and 45 minutes.[17]

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.

  • Analysis: Centrifuge samples and analyze the supernatant by LC-MS/MS to measure the percentage of (-)-eseroline remaining over time.

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (Clint).

5.2 Plasma Protein Binding (Rapid Equilibrium Dialysis) This assay determines the fraction of drug bound to plasma proteins, as only the unbound fraction is pharmacologically active.[19][20] The Rapid Equilibrium Dialysis (RED) device is a common and reliable method.[21][22]

  • Apparatus: Use a 96-well RED plate with dialysis membrane inserts (e.g., 8 kDa MWCO).

  • Procedure: Add rat plasma containing (-)-eseroline (e.g., 1 µM) to the sample chamber.[19] Add phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.[19]

  • Incubation: Seal the plate and incubate at 37°C with shaking for approximately 4-6 hours to reach equilibrium.[19][21]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: Combine the plasma sample with blank buffer and the buffer sample with blank plasma to ensure a consistent matrix for analysis.[23]

  • Analysis: Quantify the concentration of (-)-eseroline in both chambers using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) and percentage bound.

G cluster_metstab Metabolic Stability cluster_ppb Plasma Protein Binding (RED) A Incubate Eseroline with Liver Microsomes + NADPH B Sample at Time Points (0-45 min) A->B C Terminate with ACN B->C D Quantify Remaining Drug (LC-MS/MS) C->D E Calculate t½ and Intrinsic Clearance D->E F Add Eseroline-spiked Plasma and Buffer to RED Device G Incubate to Equilibrium (37°C, 4-6h) F->G H Sample Plasma and Buffer Chambers G->H I Quantify Drug Concentration (LC-MS/MS) H->I J Calculate Fraction Unbound (fu) I->J

Figure 2: Workflow for key in vitro ADME assays.

Data Analysis and Presentation

Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

ParameterDescriptionIV RoutePO Route
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the curve from time 0 to last
AUC(0-inf) Area under the curve from time 0 to infinity
Terminal half-life
CL Total body clearance
Vdss Volume of distribution at steady state
F% Absolute oral bioavailability

Table 2: Key pharmacokinetic parameters to be determined from plasma concentration data.

In Vitro AssayParameterExample Data Template
Metabolic Stability t½ (min)25
Clint (µL/min/mg protein)27.7
Plasma Protein Binding Fraction Unbound (fu)0.15
% Bound85%

Table 3: Template for summarizing in vitro ADME data.

References

(-)-Eseroline Fumarate: A Versatile Tool for Opioid System Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, has emerged as a valuable pharmacological tool for investigating the opioid system. Unlike its parent compound, (-)-eseroline exhibits weak and reversible acetylcholinesterase inhibition but possesses potent agonist activity at the µ-opioid receptor (MOR), mediating analgesic effects.[1][2] Its distinct pharmacological profile makes it a useful agent for studying MOR-mediated signaling and in vivo responses. The effects of (-)-eseroline are sensitive to antagonism by naloxone (B1662785), confirming its action through opioid receptors.[3] This document provides detailed application notes and experimental protocols for the use of (-)-eseroline fumarate (B1241708) in opioid system research.

Physicochemical Properties and Storage

PropertyValue
Chemical Name (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol fumarate
Molecular Formula C₁₃H₁₈N₂O · C₄H₄O₄
Molecular Weight 334.35 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in water and ethanol
Storage Store at -20°C, protected from light and moisture

Mechanism of Action

(-)-Eseroline acts as an agonist primarily at the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[1] Activation of the MOR by (-)-eseroline initiates a signaling cascade through the associated inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunit of the G-protein can also modulate ion channel activity, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). This cascade ultimately leads to neuronal hyperpolarization and reduced neurotransmitter release, which underlies its analgesic and other opioid-like effects.

Data Presentation

In Vitro Activity of (-)-Eseroline
AssayReceptor/EnzymeTissue/Cell LineParameterValueReference
Acetylcholinesterase InhibitionAChEElectric EelKi0.15 ± 0.08 µM[2]
Acetylcholinesterase InhibitionAChEHuman Red Blood CellsKi0.22 ± 0.10 µM[2]
Acetylcholinesterase InhibitionAChERat BrainKi0.61 ± 0.12 µM[2]
Butyrylcholinesterase InhibitionBuChEHorse SerumKi208 ± 42 µM[2]
Guinea Pig Ileum Bioassayµ-Opioid ReceptorGuinea Pig IleumInhibition of electrically evoked contractions0.2 - 15 µM[2]
In Vivo Activity of (-)-Eseroline
AssaySpeciesRoute of AdministrationParameterValueAntagonist
Hot Plate TestRatSubcutaneous (s.c.) / IntracerebralAnalgesiaPotentNaloxone
Nociceptive Thalamic Neuron InhibitionRatIntraperitoneal (i.p.)Suppression of nociceptive responses5 mg/kgNaloxone (1 mg/kg i.p.)

Experimental Protocols

Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of (-)-eseroline fumarate for the µ-opioid receptor.

Materials:

  • This compound

  • [³H]-DAMGO (a selective µ-opioid receptor radioligand)

  • Naloxone (for determining non-specific binding)

  • Cell membranes prepared from cells expressing the µ-opioid receptor (e.g., CHO-hMOR cells) or from rat brain tissue.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Prepare cell membranes from a suitable source.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • A constant concentration of [³H]-DAMGO (e.g., at its Kd concentration).

    • Increasing concentrations of unlabeled this compound.

    • For non-specific binding determination, add a high concentration of naloxone (e.g., 10 µM).

    • Add the prepared cell membranes.

  • Incubate the plate at 25°C for 2 hours with gentle shaking.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of this compound. The IC₅₀ value is determined from the resulting competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum Bioassay

Objective: To assess the functional agonist activity of this compound at the µ-opioid receptor.

Materials:

  • This compound

  • Male guinea pig (250-350 g)

  • Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl₂ 1.8, MgCl₂ 1.05, NaH₂PO₄ 0.42, NaHCO₃ 11.9, Glucose 5.5)

  • Organ bath with an isotonic transducer

  • Stimulator for electrical field stimulation

Protocol:

  • Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

  • Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.

  • Induce twitch contractions using electrical field stimulation (e.g., 0.1 Hz, 0.5 ms (B15284909) pulse width, supramaximal voltage).

  • Once a stable baseline of contractions is achieved, add cumulative concentrations of this compound to the organ bath at regular intervals.

  • Record the inhibition of the twitch response for each concentration.

  • To confirm the opioid-mediated effect, after washing out the eseroline, pre-incubate the tissue with naloxone (a µ-opioid antagonist) before re-administering eseroline.

  • Data Analysis: Express the inhibition of twitch height as a percentage of the baseline contraction. Plot the percentage inhibition against the log concentration of this compound to generate a concentration-response curve and determine the IC₅₀ value.

Adenylyl Cyclase Inhibition Assay (cAMP Assay)

Objective: To measure the inhibition of adenylyl cyclase activity by this compound.

Materials:

  • This compound

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Cells expressing the µ-opioid receptor (e.g., HEK293 or CHO cells)

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • Cell culture medium and reagents

Protocol:

  • Seed the cells in a 96-well plate and culture until they reach the desired confluency.

  • On the day of the assay, replace the culture medium with a stimulation buffer.

  • Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15 minutes).

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. The concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production is the IC₅₀ value.

Hot Plate Analgesia Test

Objective: To evaluate the in vivo analgesic effect of this compound.

Materials:

  • This compound

  • Male mice or rats

  • Hot plate apparatus with adjustable temperature

  • Naloxone hydrochloride

Protocol:

  • Acclimatize the animals to the testing room for at least 1 hour before the experiment.

  • Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing each animal on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

  • Administer this compound via the desired route (e.g., subcutaneous or intraperitoneal injection).

  • At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency.

  • To confirm the opioid-mediated effect, a separate group of animals can be pre-treated with naloxone before the administration of this compound.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ value, the dose that produces a 50% of the maximum possible effect, can be determined from the dose-response curve.

Mandatory Visualizations

eseroline_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space eseroline (-)-Eseroline mor µ-Opioid Receptor (GPCR) eseroline->mor Binds to gi_protein Gi/o Protein mor->gi_protein Activates g_alpha Gαi/o gi_protein->g_alpha Dissociates to g_beta_gamma Gβγ gi_protein->g_beta_gamma Dissociates to ac Adenylyl Cyclase g_alpha->ac Inhibits ion_channels Ion Channels (GIRK, VGCC) g_beta_gamma->ion_channels Modulates camp cAMP ac->camp Converts atp ATP atp->ac neuronal_inhibition Neuronal Inhibition (Analgesia) camp->neuronal_inhibition Leads to (reduced) ion_channels->neuronal_inhibition Contributes to

Caption: Signaling pathway of (-)-eseroline at the µ-opioid receptor.

experimental_workflow_gpi cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis start Isolate Guinea Pig Ileum mount Mount in Organ Bath start->mount equilibrate Equilibrate (1g tension, 37°C) mount->equilibrate stimulate Electrical Field Stimulation (0.1 Hz) equilibrate->stimulate baseline Record Baseline Contractions stimulate->baseline add_eseroline Add Cumulative Concentrations of (-)-Eseroline baseline->add_eseroline record_inhibition Record Inhibition of Contractions add_eseroline->record_inhibition calculate_inhibition Calculate % Inhibition record_inhibition->calculate_inhibition plot_curve Plot Concentration-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC₅₀ plot_curve->determine_ic50

Caption: Workflow for the Guinea Pig Ileum Bioassay.

Conclusion

This compound is a potent µ-opioid receptor agonist with a distinct pharmacological profile that makes it a valuable tool for opioid system research. Its ability to produce naloxone-reversible analgesic effects, coupled with its weak anticholinesterase activity, allows for the specific investigation of MOR-mediated pathways. The protocols provided in this document offer a framework for characterizing the binding affinity, functional activity, and in vivo efficacy of (-)-eseroline and other novel opioid compounds. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of opioid pharmacology and the development of new therapeutic agents.

References

Application Notes and Protocols: Investigating the Neurotoxic Profile of (-)-Eseroline and Screening for Potential Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, has been a subject of interest in neuropharmacology. While initial interest may have explored its potential neuroprotective roles by analogy to other neuromodulatory compounds, scientific evidence points towards a contrary effect. Seminal studies have characterized (-)-eseroline as a neurotoxic agent that induces neuronal cell death, primarily through mechanisms involving cellular energy depletion.[1][2] This discovery has shifted the focus from using eseroline (B613827) as a neuroprotective agent to studying its toxicological profile and using it as a tool to screen for compounds that can protect against its specific mode of neuronal injury.

These application notes provide a comprehensive overview of the experimental use of (-)-eseroline, focusing on its neurotoxic properties. We present detailed protocols for assessing its cytotoxicity and for designing screening assays to identify novel neuroprotective compounds that can counteract its effects. Additionally, we summarize the quantitative data on its toxicity and discuss potential signaling pathways that could be targeted for neuroprotection.

Data Presentation: Quantitative Effects of (-)-Eseroline on Neuronal Viability

The neurotoxic effects of (-)-eseroline have been quantified across various neuronal cell lines. The primary mechanisms of toxicity identified are the leakage of lactate (B86563) dehydrogenase (LDH), indicating loss of membrane integrity, and the depletion of intracellular ATP, indicating a severe metabolic deficit.[1]

Cell LineAssayParameterConcentration for 50% Effect (EC50)TimeReference
NG108-15 (Neuroblastoma-Glioma Hybrid)Adenine Nucleotide ReleaseEC5040-75 µM24 hr[1]
N1E-115 (Mouse Neuroblastoma)LDH LeakageEC5040-75 µM24 hr[1]
N1E-115 (Mouse Neuroblastoma)ATP Loss>50% reduction300 µM1 hr[1]
C6 (Rat Glioma)LDH Leakage / Adenine ReleaseEC5080-120 µM24 hr[1]

Table 1: Summary of quantitative data on the cytotoxic effects of (-)-Eseroline.

Experimental Protocols

Protocol 1: Assessment of (-)-Eseroline-Induced Cytotoxicity via LDH Assay

This protocol details the procedure to quantify the dose- and time-dependent neurotoxicity of (-)-eseroline by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

1. Materials:

  • Neuronal cells (e.g., N1E-115, SH-SY5Y, or primary cortical neurons)

  • Complete cell culture medium

  • 96-well cell culture plates

  • (-)-Eseroline fumarate (B1241708)

  • LDH cytotoxicity assay kit

  • Microplate reader

2. Cell Culture and Seeding: a. Culture neuronal cells according to standard protocols. b. Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells/well. c. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

3. Treatment with (-)-Eseroline: a. Prepare a stock solution of (-)-eseroline fumarate in sterile water or DMSO. b. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 1 µM to 500 µM. c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of (-)-eseroline. d. Include control groups:

  • Untreated Control: Cells with fresh medium only (for spontaneous LDH release).
  • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the LDH kit.

4. Incubation: a. Incubate the plate for a predetermined time course (e.g., 4, 12, 24 hours) at 37°C and 5% CO₂.

5. LDH Measurement: a. Following incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate. b. Prepare the LDH reaction mixture according to the manufacturer's instructions. c. Add 50 µL of the reaction mixture to each well containing the supernatant. d. Incubate the plate for 30 minutes at room temperature, protected from light. e. Measure the absorbance at 490 nm using a microplate reader.

6. Data Analysis: a. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100 b. Plot the % Cytotoxicity against the concentration of (-)-eseroline to determine the EC50 value.

Protocol 2: Screening for Neuroprotective Agents Against (-)-Eseroline Toxicity

This protocol outlines a method to screen for compounds that can protect neurons from (-)-eseroline-induced cell death using the MTS or MTT assay for cell viability.

1. Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Test neuroprotective compounds

  • MTS or MTT assay kit

  • Microplate reader

2. Cell Culture and Seeding: a. Seed neuronal cells in a 96-well plate as described in Protocol 1.

3. Pre-treatment with Test Compounds: a. Prepare stock solutions of the test neuroprotective compounds. b. After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of the test compounds. c. Incubate for a pre-treatment period (e.g., 1 to 24 hours).

4. Induction of Toxicity with (-)-Eseroline: a. Prepare (-)-eseroline at a concentration of 2x its predetermined EC50 value (from Protocol 1) in a culture medium. b. Add an equal volume of this 2x eseroline solution to the wells already containing the test compounds. This will dilute both to their final desired concentrations. c. Include the following control groups:

  • Negative Control: Untreated cells.
  • Positive Control: Cells treated only with (-)-eseroline.
  • Vehicle Control: Cells treated with the solvent used for the test compounds.

5. Incubation: a. Incubate the plate for 24 hours at 37°C and 5% CO₂.

6. Cell Viability Assay (MTS/MTT): a. Add 20 µL of the MTS/MTT reagent to each well. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

7. Data Analysis: a. Calculate cell viability as a percentage relative to the negative control: % Cell Viability = (Sample Abs / Negative Control Abs) * 100 b. A statistically significant increase in cell viability in the presence of a test compound compared to the eseroline-only control indicates a neuroprotective effect.

Signaling Pathways and Visualization

While the direct neuroprotective signaling pathways activated against eseroline toxicity are not established, research into general neuroprotection provides a framework for investigation. A potential neuroprotective compound against eseroline-induced toxicity might function by counteracting its primary toxic mechanism—ATP depletion—or by activating pro-survival pathways.[1] Key pathways commonly implicated in neuroprotection include PI3K/Akt and Nrf2, which promote cell survival, antioxidant responses, and inhibit apoptosis.[3][4][5]

G cluster_workflow Experimental Workflow P1_Start Seed Neuronal Cells (e.g., N1E-115) P1_Treat Treat with varying concentrations of (-)-Eseroline P1_Start->P1_Treat P1_Incubate Incubate for Time Course (4-24h) P1_Treat->P1_Incubate P1_Assay Perform LDH Cytotoxicity Assay P1_Incubate->P1_Assay P1_Result Determine EC50 of (-)-Eseroline P1_Assay->P1_Result P2_Induce Induce Toxicity with (-)-Eseroline (at EC50) P1_Result->P2_Induce informs P2_Start Seed Neuronal Cells (e.g., SH-SY5Y) P2_Pretreat Pre-treat with Test Neuroprotective Compound P2_Start->P2_Pretreat P2_Pretreat->P2_Induce P2_Incubate Incubate for 24h P2_Induce->P2_Incubate P2_Assay Perform MTS/MTT Cell Viability Assay P2_Incubate->P2_Assay P2_Result Identify Effective Neuroprotective Agents P2_Assay->P2_Result

Caption: Workflow for assessing eseroline toxicity and screening for neuroprotectants.

G Eseroline (-)-Eseroline ATP_Loss Cellular ATP Depletion Eseroline->ATP_Loss Cell_Death Neuronal Cell Death (Necrosis/Apoptosis) ATP_Loss->Cell_Death Test_Compound Test Neuroprotective Compound PI3K_Akt PI3K/Akt Pathway Test_Compound->PI3K_Akt Nrf2 Nrf2 Pathway Test_Compound->Nrf2 Survival_Genes ↑ Pro-Survival Gene Expression (e.g., Bcl-2) PI3K_Akt->Survival_Genes Apoptosis_Inhibit ↓ Pro-Apoptotic Factor Inhibition (e.g., Caspases) PI3K_Akt->Apoptosis_Inhibit Antioxidant ↑ Antioxidant Enzyme Expression (e.g., HO-1) Nrf2->Antioxidant Survival_Genes->Cell_Death Antioxidant->Cell_Death Apoptosis_Inhibit->Cell_Death

Caption: Hypothetical signaling pathways for neuroprotection against eseroline.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (-)-Eseroline Fumarate Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with (-)-Eseroline fumarate (B1241708). The information is tailored for researchers, scientists, and drug development professionals to help ensure experimental consistency and reliability.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Eseroline fumarate and what are its primary mechanisms of action?

(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor, physostigmine. It exhibits a dual mechanism of action, functioning as both a weak, reversible inhibitor of acetylcholinesterase (AChE) and as a μ-opioid receptor agonist.[1][2] This dual activity can lead to complex pharmacological effects, and understanding both pathways is crucial for interpreting experimental results.

Q2: How should this compound be stored?

For long-term stability, this compound should be stored at -20°C and desiccated. For short-term use, it can be kept at 0°C. It is important to protect the compound from light and moisture to prevent degradation.

Q3: How should I prepare solutions of this compound?

Solutions of this compound should be prepared fresh for each experiment. It is soluble in 0.1 M HCl. For cell-based assays, it is crucial to use a buffer with a pH that maintains the stability of the compound. Based on stability studies of its parent compound, physostigmine, a slightly acidic pH (around 3.4) may provide optimal stability in aqueous solutions.

Q4: What are the known degradation products of (-)-Eseroline?

(-)-Eseroline is known to oxidize into a red-colored quinone product called rubreserine (B1680255). The formation of this product is an indicator of degradation and can interfere with experimental results, particularly in colorimetric assays.

Q5: What are the potential safety concerns when working with this compound?

(-)-Eseroline has been reported to induce neuronal cell death, potentially through a mechanism involving the depletion of cellular ATP.[3][4] As an opioid agonist, it can also cause side effects such as respiratory depression.[1] Appropriate personal protective equipment (PPE) should be worn, and all handling should be performed in a well-ventilated area.

Troubleshooting Guides

Acetylcholinesterase (AChE) Inhibition Assays

Variability in AChE inhibition assays is a common issue. The following table outlines potential problems, their causes, and solutions when using this compound in such assays, which are often based on the Ellman's method.

Problem Potential Cause Troubleshooting Steps
High background absorbance in blank wells Spontaneous hydrolysis of the substrate (acetylthiocholine).Prepare substrate solution fresh before each experiment. Maintain the assay pH at 8.0, as higher pH can increase spontaneous hydrolysis.
Contaminated reagents or buffer.Use high-purity water and reagents. Ensure glassware is thoroughly cleaned.
Reaction of this compound or its degradation products with DTNB.Run a control with this compound and DTNB in the absence of the enzyme to check for direct reaction. The formation of the colored product, rubreserine, can also interfere.
Low or no enzyme activity Inactive enzyme.Use a fresh aliquot of the enzyme. Ensure proper storage conditions for the enzyme stock.
Incorrect buffer pH.The optimal pH for AChE activity is typically around 8.0. Verify the pH of your assay buffer.
Presence of interfering substances in the sample.If testing impure samples, consider a sample purification step.
High variability between replicate wells Inaccurate pipetting.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in the microplate.Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity.
Inconsistent incubation times.Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences.
Unexpectedly low inhibition by this compound Degradation of the compound.Prepare fresh solutions of this compound for each experiment. Protect solutions from light.
Suboptimal inhibitor concentration range.Perform a wide dose-response curve to determine the appropriate concentration range for IC50 determination.
μ-Opioid Receptor Binding Assays

Radioligand binding assays are commonly used to assess the interaction of this compound with μ-opioid receptors. Below are common issues and solutions.

Problem Potential Cause Troubleshooting Steps
High non-specific binding Radioligand concentration is too high.Use the radioligand at a concentration at or below its dissociation constant (Kd).
Hydrophobic interactions of the radioligand or this compound with filters or plates.Pre-soak filters with a blocking agent like polyethyleneimine. Include a low concentration of a non-ionic detergent (e.g., 0.1% BSA) in the binding buffer.
Low specific binding Low receptor density in the membrane preparation.Use a cell line with higher receptor expression or increase the amount of membrane protein per well.
Degraded radioligand.Check the age and storage conditions of the radioligand. Use a fresh batch if necessary.
Inefficient separation of bound and free ligand.Ensure rapid filtration and washing to minimize dissociation of the ligand-receptor complex.
Inconsistent results Variability in membrane preparation.Standardize the membrane preparation protocol to ensure consistency between batches.
Incorrect incubation time or temperature.Optimize incubation time and temperature to ensure binding equilibrium is reached.
Instability of this compound in the assay buffer.Prepare fresh solutions and consider the effect of buffer pH on compound stability.
Cell-Based Assays and Neurotoxicity Studies

When assessing the effects of this compound on cultured cells, variability can arise from several sources.

Problem Potential Cause Troubleshooting Steps
High cytotoxicity at low concentrations Formation of toxic degradation products.Prepare fresh solutions of this compound immediately before use and protect from light to minimize the formation of rubreserine and other potential toxic byproducts.
Contamination of cell cultures.Regularly test cell cultures for mycoplasma and other contaminants.
Poor reproducibility of functional responses Variation in cell passage number.Use cells within a consistent and low passage number range, as receptor expression and signaling can change with repeated passaging.
Fluctuations in incubator conditions (CO2, temperature, humidity).Ensure the cell culture incubator is properly calibrated and maintained.
Unexpected off-target effects Dual activity of this compound.Remember that this compound acts on both cholinergic and opioid systems. Use specific antagonists for each receptor type (e.g., atropine (B194438) for muscarinic receptors, naloxone (B1662785) for opioid receptors) to dissect the observed effects.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a generalized procedure and may require optimization for specific experimental conditions.

Reagents:

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.

  • Substrate Solution: 10 mM acetylthiocholine (B1193921) iodide (ATCI) in deionized water (prepare fresh).

  • Enzyme Solution: Acetylcholinesterase (e.g., from electric eel) at a concentration optimized to give a linear reaction rate for at least 10 minutes.

  • This compound: Prepare a stock solution in a suitable solvent (e.g., 0.1 M HCl) and make serial dilutions in Assay Buffer.

Procedure (96-well plate format):

  • Add 140 µL of Assay Buffer to each well.

  • Add 20 µL of the this compound solution (or solvent for control wells) to the appropriate wells.

  • Add 20 µL of the enzyme solution to all wells except the blank.

  • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Add 20 µL of the DTNB solution to all wells.

  • Initiate the reaction by adding 20 µL of the ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-20 minutes.

Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

μ-Opioid Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the μ-opioid receptor.

Reagents:

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA.

  • Radioligand: A μ-opioid receptor-selective radioligand (e.g., [³H]DAMGO) at a concentration at or below its Kd.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled μ-opioid receptor agonist (e.g., 10 µM DAMGO).

  • Membrane Preparation: Cell membranes expressing the μ-opioid receptor.

  • This compound: Serial dilutions in Binding Buffer.

Procedure:

  • In a 96-well plate, combine the following in each well:

    • 50 µL of radioligand solution.

    • 50 µL of this compound solution (or Binding Buffer for total binding, or non-specific binding control).

    • 100 µL of membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data using a sigmoidal dose-response curve to determine the Ki value.

Signaling Pathways and Workflows

Experimental_Workflow_AChE_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, DTNB, ATCI, Enzyme) plate Plate Setup (Buffer, Eseroline, Enzyme) reagents->plate eseroline Prepare (-)-Eseroline Fumarate Dilutions eseroline->plate incubate Pre-incubation (15 min, RT) plate->incubate add_dtnb Add DTNB incubate->add_dtnb add_atci Initiate Reaction (Add ATCI) add_dtnb->add_atci read Kinetic Reading (412 nm) add_atci->read calc_rate Calculate Reaction Rate read->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> ACh VAChT VAChT ACh_synthesis->VAChT vesicle Synaptic Vesicle (ACh storage) VAChT->vesicle release ACh Release vesicle->release ACh Acetylcholine (ACh) release->ACh AChE AChE ACh->AChE Hydrolysis receptor Cholinergic Receptor (Muscarinic/Nicotinic) ACh->receptor Eseroline (-)-Eseroline Eseroline->AChE Inhibition response Postsynaptic Response receptor->response

Caption: Simplified cholinergic signaling pathway showing the inhibitory action of (-)-Eseroline.

Mu_Opioid_Receptor_Signaling Eseroline (-)-Eseroline MOR μ-Opioid Receptor (MOR) Eseroline->MOR Agonist Binding G_protein Gi/o Protein MOR->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Activation Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Production↓ Analgesia Analgesia K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release Neurotoxicity_Pathway Eseroline (-)-Eseroline ATP_depletion Cellular ATP Depletion Eseroline->ATP_depletion Energy_crisis Energy Crisis ATP_depletion->Energy_crisis Ion_pump_failure Ion Pump Failure ATP_depletion->Ion_pump_failure Apoptosis Apoptosis Energy_crisis->Apoptosis Ca_influx Ca2+ Influx Ion_pump_failure->Ca_influx Ca_influx->Apoptosis Cell_death Neuronal Cell Death Apoptosis->Cell_death

References

Technical Support Center: Optimizing (-)-Eseroline Fumarate Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use and concentration optimization of (-)-Eseroline fumarate (B1241708) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Eseroline fumarate and what is its primary mechanism of action in cell culture?

A1: (-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine. However, its own acetylcholinesterase inhibition is weak and reversible.[1][2] Its more prominent activity in a cellular context is as a potent µ-opioid receptor agonist.[1][3] This interaction with µ-opioid receptors initiates a cascade of intracellular signaling events. It's also important to note that at higher concentrations, (-)-Eseroline can exhibit neurotoxic effects, potentially through the depletion of cellular ATP.[4][5]

Q2: What is a recommended starting concentration range for this compound in my experiments?

A2: The optimal concentration of this compound is highly dependent on the specific cell line and the biological question being investigated. For initial experiments, a broad dose-response range is recommended, typically spanning from 1 nM to 100 µM.[6] Published studies have shown cytotoxic effects in neuronal cell lines at concentrations ranging from 40 µM to 120 µM.[5] It is advisable to consult the literature for studies using similar cell lines to narrow down a more targeted starting range.

Q3: How should I prepare and dissolve this compound for cell culture experiments?

A3: this compound, like many small molecules, may have limited solubility in aqueous solutions like cell culture media. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be serially diluted in pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration in the culture medium as low as possible (ideally below 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate my cells with this compound?

A4: The incubation time is a critical experimental parameter that depends on the cell line's doubling time and the specific endpoint being measured. For cytotoxicity screening, typical incubation periods are 24, 48, and 72 hours.[6] Shorter incubation times may be sufficient for studying effects on signaling pathways, while longer durations are often necessary to observe impacts on cell viability and proliferation.

Troubleshooting Guide

Issue: I am observing significant cell death even at low concentrations of this compound.

  • Potential Cause: Your cell line may be particularly sensitive to the compound. The observed effect could also be due to the solvent (e.g., DMSO) used to dissolve the compound.

  • Solution:

    • Perform a dose-response experiment with a wider range of lower concentrations to determine the precise IC50 value for your cell line.

    • Always include a vehicle control (media with the same final concentration of DMSO) to assess the effect of the solvent on cell viability. Ensure the final DMSO concentration is non-toxic to your cells, typically ≤ 0.1%.

    • Reduce the incubation time to see if the toxicity is time-dependent.

Issue: I am not observing any effect of this compound on my cells.

  • Potential Cause: The concentration of this compound may be too low, the incubation time could be too short, or your cell line may not express the µ-opioid receptor. It is also possible that the compound has degraded.

  • Solution:

    • Increase the concentration range of this compound in your experiment.

    • Increase the incubation period, ensuring it is appropriate for the cell line's doubling time.

    • Confirm the expression of the µ-opioid receptor in your cell line using techniques like RT-PCR, western blotting, or immunofluorescence.

    • Use a fresh stock of this compound to rule out degradation.

Issue: The this compound is precipitating out of solution when I add it to my cell culture medium.

  • Potential Cause: The aqueous solubility of this compound may be exceeded at the desired final concentration. Rapidly adding a concentrated DMSO stock to the aqueous medium can also cause the compound to "crash out."

  • Solution:

    • Prepare a more diluted intermediate stock solution in DMSO before adding it to the pre-warmed (37°C) cell culture medium.

    • Add the this compound solution dropwise to the medium while gently swirling to ensure rapid and even dispersion.

    • If precipitation persists, consider lowering the final concentration of the compound.

Data Presentation

Table 1: Reported Effective and Cytotoxic Concentrations of Eseroline in Various Cell Lines

Cell LineOrganismCell TypeEndpointConcentration RangeReference
N1E-115MouseNeuroblastoma50% LDH Leakage / Adenine Nucleotide Release40 - 75 µM (24 hr)[5]
NG108-15HybridNeuroblastoma-Glioma50% LDH Leakage / Adenine Nucleotide Release40 - 75 µM (24 hr)[5]
C6RatGlioma50% LDH Leakage / Adenine Nucleotide Release80 - 120 µM (24 hr)[5]
ARL-15RatLiver50% LDH Leakage / Adenine Nucleotide Release80 - 120 µM (24 hr)[5]

Experimental Protocols

Protocol: Determining Optimal Concentration using MTT Cell Viability Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line and to calculate its IC50 value.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 N HCl in isopropanol (B130326) or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and perform a cell count.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration well.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (100 mM in DMSO) serial_dilute Serial Dilutions in Culture Medium prep_stock->serial_dilute add_compound Add this compound to Cells serial_dilute->add_compound seed_cells Seed Cells in 96-well Plate seed_cells->add_compound incubate_treatment Incubate (24, 48, or 72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan Crystals incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 mu_opioid_signaling cluster_membrane Plasma Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Eseroline (-)-Eseroline fumarate Eseroline->MOR binds PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

References

(-)-Eseroline fumarate stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (-)-Eseroline fumarate (B1241708) in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: My (-)-Eseroline fumarate solution is changing color (e.g., turning pink, red, or brown).

  • Question: Why is my eseroline (B613827) solution changing color, and what does it indicate?

    • Answer: A color change in your this compound solution is a primary indicator of oxidative degradation. Eseroline, a phenolic compound, is highly susceptible to oxidation, which leads to the formation of colored products such as rubreserine (B1680255) and potentially further degradation products like eserine blue and eserine brown.[1] This process is accelerated by factors like elevated pH, exposure to oxygen, and light.

  • Question: How can I prevent or minimize this color change?

    • Answer: To minimize oxidative degradation and the associated color change, consider the following precautions:

      • pH Control: Maintain the pH of the solution in the acidic range. For its parent compound, physostigmine (B191203), a pH of 3.4 was found to be optimal for stability under anaerobic conditions.[2]

      • Deoxygenation: Prepare solutions using deoxygenated solvents and handle them under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2][3]

      • Light Protection: Protect the solution from light by using amber vials or by covering the container with aluminum foil.[1]

      • Low Temperature: Store solutions at refrigerated temperatures (e.g., 2-8 °C) to slow down the degradation rate.[1]

      • Use of Antioxidants: Consider the addition of antioxidants to the formulation.

Issue: I am observing a rapid loss of this compound potency in my aqueous solution.

  • Question: What are the main factors contributing to the loss of eseroline potency?

    • Answer: The primary cause of potency loss for (-)-Eseroline in aqueous solution is chemical degradation, mainly through oxidation.[1] Key contributing factors include:

      • pH: The rate of degradation is highly pH-dependent. Stability is generally greater in acidic conditions.

      • Oxygen: The presence of dissolved oxygen significantly accelerates the oxidative degradation pathway.[2]

      • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.[1]

      • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and propagate degradation reactions.[1]

  • Question: What steps can I take to prepare a more stable aqueous solution of this compound?

    • Answer: To enhance the stability of your eseroline solution, implement the following:

      • Buffer Selection: Use an acidic buffer system to maintain a pH where eseroline exhibits maximum stability.

      • Solvent Preparation: Deoxygenate your aqueous solvent by sparging with an inert gas like nitrogen or by boiling and cooling under an inert atmosphere.

      • Antioxidant Addition: Consider adding antioxidants such as sodium metabisulfite (B1197395) or ascorbic acid to the formulation to inhibit oxidation.

      • Chelating Agents: The presence of metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester these ions.

      • Proper Storage: Store the final solution in a tightly sealed container, protected from light, at a low temperature.

Frequently Asked Questions (FAQs)

  • Question 1: What is the primary degradation pathway for (-)-Eseroline in an aqueous solution?

    • Answer: The primary degradation pathway for (-)-Eseroline in an aqueous solution is oxidation. As a phenolic compound, eseroline is readily oxidized to form a colored product known as rubreserine.[1] This is analogous to the degradation of its parent compound, physostigmine, which first hydrolyzes to eseroline and is then oxidized.[1]

  • Question 2: How does pH affect the stability of this compound solutions?

    • Answer: The stability of (-)-Eseroline is significantly influenced by pH. It is more stable in acidic solutions. As the pH increases, the phenolic hydroxyl group is more readily deprotonated, making the molecule more susceptible to oxidation. For the related compound physostigmine, minimal degradation was observed at pH 3.4.[2]

  • Question 3: What is the role of the fumarate salt in the stability of (-)-Eseroline?

    • Answer: The fumarate salt is formed by reacting the basic eseroline molecule with fumaric acid. In an aqueous solution, the fumarate will contribute to a slightly acidic pH, which can initially help to improve the stability of eseroline compared to its free base form in unbuffered water. However, for long-term stability, a buffered system is recommended to maintain the optimal pH.

  • Question 4: What analytical methods are suitable for monitoring the stability of this compound?

    • Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the stability of this compound.[4] An HPLC system equipped with a UV or photodiode array (PDA) detector can separate eseroline from its degradation products, allowing for accurate quantification of the parent compound and detection of impurities.[2]

  • Question 5: Are there any known toxic degradation products of (-)-Eseroline?

Data Presentation

Table 1: Factors Influencing the Stability of (-)-Eseroline in Aqueous Solution (Qualitative Summary)

ParameterEffect on StabilityRecommendation for Enhanced Stability
pH Highly pH-dependent; less stable at neutral and alkaline pH.Maintain an acidic pH (e.g., pH 3-4).
Oxygen Significantly accelerates oxidative degradation.Prepare and store solutions under anaerobic/inert conditions.
Temperature Higher temperatures increase the degradation rate.Store at refrigerated temperatures (2-8 °C).
Light Can induce and accelerate degradation.Protect from light using amber vials or other light-blocking materials.
Metal Ions Can catalyze oxidative degradation.Use high-purity water and consider adding a chelating agent (e.g., EDTA).

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for assessing the stability of this compound in an aqueous solution. Method validation and optimization may be required for specific formulations.

  • Objective: To quantify the concentration of (-)-Eseroline and detect the presence of its degradation products over time.

  • Materials and Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • This compound reference standard.

    • HPLC-grade acetonitrile (B52724) and water.

    • Buffer components (e.g., phosphate (B84403) or acetate (B1210297) buffer).

    • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide).

    • Volumetric flasks and pipettes.

    • Autosampler vials.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Buffered aqueous solution (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient to separate eseroline from its degradation products (e.g., starting with a low percentage of B and increasing over time).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where eseroline has significant absorbance (e.g., determined by UV scan).

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Prepare the this compound aqueous solution to be tested at the desired concentration.

    • Forced Degradation (Stress Testing): To ensure the method is stability-indicating, subject the eseroline solution to stress conditions (e.g., heat, acid, base, oxidation, light) to generate degradation products.

      • Acidic Hydrolysis: Add HCl to the sample solution.

      • Basic Hydrolysis: Add NaOH to the sample solution.

      • Oxidation: Add hydrogen peroxide to the sample solution.

      • Thermal Degradation: Heat the sample solution.

      • Photodegradation: Expose the sample solution to UV light.

    • Analysis: Inject the calibration standards, the unstressed sample (time zero), and the stressed/aged samples into the HPLC system.

    • Data Evaluation:

      • Generate a calibration curve from the peak areas of the calibration standards.

      • Determine the concentration of (-)-Eseroline in the samples at each time point using the calibration curve.

      • Calculate the percentage of remaining (-)-Eseroline over time.

      • Monitor the peak areas of any degradation products to understand the degradation profile.

Visualizations

Eseroline (-)-Eseroline (Phenolic Compound) Rubreserine Rubreserine (Colored Product) Eseroline->Rubreserine Oxidation (O2, Light, High pH) Further_Degradation Further Degradation Products (e.g., Eserine Blue) Rubreserine->Further_Degradation Further Oxidation

Caption: Oxidative degradation pathway of (-)-Eseroline.

cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis Prep_Solvent Prepare Aqueous Solvent (e.g., buffer at pH 3-4) Deoxygenate Deoxygenate Solvent (e.g., N2 sparging) Prep_Solvent->Deoxygenate Add_Eseroline Dissolve this compound Deoxygenate->Add_Eseroline Store_Sample Store under Specific Conditions (e.g., 4°C, protected from light) Add_Eseroline->Store_Sample Sample_Timepoints Sample at Predetermined Timepoints (T0, T1, T2...) Store_Sample->Sample_Timepoints HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sample_Timepoints->HPLC_Analysis Quantify Quantify Eseroline & Degradation Products HPLC_Analysis->Quantify

Caption: Experimental workflow for stability testing.

Start Eseroline Solution Shows Instability (e.g., color change, potency loss) Check_pH Is the solution pH acidic (e.g., pH 3-4)? Start->Check_pH Check_Oxygen Was the solution prepared and stored under inert conditions? Check_pH->Check_Oxygen Yes Adjust_pH Action: Adjust pH with a suitable acidic buffer. Check_pH->Adjust_pH No Check_Light Is the solution protected from light? Check_Oxygen->Check_Light Yes Use_Inert Action: Use deoxygenated solvents and an inert atmosphere. Check_Oxygen->Use_Inert No Check_Temp Is the solution stored at a low temperature (e.g., 2-8°C)? Check_Light->Check_Temp Yes Protect_Light Action: Store in amber vials or protect from light. Check_Light->Protect_Light No Store_Cold Action: Store at recommended refrigerated temperature. Check_Temp->Store_Cold No Consider_Antioxidants If instability persists, consider adding antioxidants or chelating agents. Check_Temp->Consider_Antioxidants Yes Adjust_pH->Check_Oxygen Use_Inert->Check_Light Protect_Light->Check_Temp Store_Cold->Consider_Antioxidants

Caption: Troubleshooting decision tree for eseroline instability.

References

Preventing (-)-Eseroline fumarate degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of (-)-Eseroline fumarate (B1241708) to minimize degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Eseroline fumarate and why is its stability important?

A1: (-)-Eseroline is a metabolite of physostigmine (B191203), a potent acetylcholinesterase inhibitor. The fumarate salt is a common form used in research. The stability of this compound is critical because its degradation can lead to a loss of biological activity and the formation of potentially confounding impurities. This can impact the accuracy and reproducibility of experimental data.

Q2: What are the primary degradation pathways for this compound?

A2: The degradation of (-)-Eseroline is analogous to that of physostigmine and primarily involves two pathways:

  • Hydrolysis: The ester linkage in the carbamate (B1207046) group is susceptible to hydrolysis, particularly under basic conditions. This leads to the formation of eseroline (B613827) and methylcarbamic acid.

  • Oxidation: Eseroline, the product of hydrolysis, is readily oxidized, especially in the presence of light and air. This oxidation results in the formation of colored degradation products, such as rubreserine (B1680255) (red) and further degradation to blue or brown compounds.

Q3: What are the ideal storage conditions for this compound?

A3: Based on supplier recommendations and general stability principles for similar compounds, the following storage conditions are advised:

  • Temperature: For long-term storage, -20°C is recommended. For short-term storage, 0°C is acceptable.

  • Light: Store in a light-resistant container to prevent photolytic degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment to protect from oxidation and hydrolysis.

Q4: I've noticed a color change in my this compound sample. What does this indicate?

A4: A color change, typically to a pink, red, or brownish hue, is a visual indicator of degradation. This is likely due to the oxidation of eseroline to form colored products like rubreserine. If a color change is observed, the purity of the sample should be assessed before use.

Q5: What analytical methods can be used to assess the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. A stability-indicating HPLC method should be able to separate this compound from its known and potential degradation products. Key detectors for this analysis include:

  • UV/Vis or Photodiode Array (PDA) detectors: To quantify the parent compound and detect chromophoric degradation products.

  • Mass Spectrometry (MS): To identify unknown degradation products by providing molecular weight and structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for the structural elucidation of degradation products.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Unexpected or inconsistent experimental results. Degradation of this compound leading to reduced potency or interference from degradation products.1. Verify the storage conditions of your stock and working solutions. 2. Assess the purity of your this compound sample using a validated stability-indicating HPLC method. 3. If degradation is confirmed, obtain a new, pure batch of the compound.
Visible color change (e.g., pink, red, brown) in the solid compound or solution. Oxidation of eseroline, a primary degradation product.1. Do not use the discolored sample for experiments where purity is critical. 2. Review handling procedures to minimize exposure to light and air. 3. For solutions, prepare them fresh before each experiment and store them protected from light.
Precipitation observed in a stock solution. Poor solubility, solvent evaporation, or degradation leading to the formation of insoluble products.1. Ensure the chosen solvent is appropriate for the desired concentration. 2. Gently warm the solution to see if the precipitate redissolves (if the compound is heat-stable). 3. If precipitation persists, prepare a fresh solution.
Loss of compound concentration over time in prepared solutions. Adsorption to container surfaces or degradation.1. Use low-adsorption vials (e.g., silanized glass or polypropylene). 2. Prepare solutions fresh as needed. 3. Investigate the stability of the compound in the specific solvent and storage conditions used.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework. Method optimization and validation are essential for specific applications.

  • Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV/Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or monitor a range with a PDA detector)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve this compound in the mobile phase starting condition (95% A: 5% B) to a known concentration (e.g., 1 mg/mL).

Protocol 2: Forced Degradation Study of this compound
  • Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of the analytical method.

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature for 1 hour. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound (e.g., in methanol:water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 1). If coupled with a mass spectrometer, tentative identification of degradation products can be achieved.

Data Presentation

Table 1: Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature (Long-term) -20°CMinimizes rates of all chemical degradation pathways.
Temperature (Short-term) 0°CSuitable for temporary storage between experiments.
Light Exposure Protect from light (amber vials or foil wrap)Prevents photolytic degradation.
Atmosphere Inert gas (Argon, Nitrogen), DesiccatedPrevents oxidative and hydrolytic degradation.

Table 2: Potential Degradation Products of this compound

Degradation PathwayPotential ProductAnalytical Signature
Hydrolysis(-)-EserolineMore polar than the parent compound, will elute earlier in reverse-phase HPLC.
OxidationRubreserineColored compound, may have a different UV spectrum and later elution time than eseroline.

Visualizations

degradation_pathway eseroline_fumarate This compound eseroline (-)-Eseroline eseroline_fumarate->eseroline Hydrolysis (Base-catalyzed) rubreserine Rubreserine (Colored Product) eseroline->rubreserine Oxidation (Light, Air) other_products Further Degradation Products (Blue/Brown) rubreserine->other_products Further Oxidation

Caption: Degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid Hydrolysis stressed_samples Stressed Samples acid->stressed_samples base Base Hydrolysis base->stressed_samples oxidation Oxidation oxidation->stressed_samples thermal Thermal thermal->stressed_samples photo Photolysis photo->stressed_samples hplc Stability-Indicating HPLC-UV/PDA hplc_ms HPLC-MS for Identification hplc->hplc_ms data_analysis Data Analysis and Pathway Elucidation hplc_ms->data_analysis eseroline_fumarate This compound (Pure Compound) eseroline_fumarate->acid eseroline_fumarate->base eseroline_fumarate->oxidation eseroline_fumarate->thermal eseroline_fumarate->photo stressed_samples->hplc

Caption: Workflow for a forced degradation study.

Technical Support Center: (-)-Eseroline Fumarate Dose-Response Curve Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully establishing reliable dose-response curves for (-)-Eseroline fumarate (B1241708).

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Acetylcholinesterase (AChE) Inhibition Assays

Question: My dose-response curves for (-)-Eseroline fumarate in my AChE inhibition assay (Ellman's method) are inconsistent between experiments. What are the potential causes and solutions?

Potential Causes & Solutions:

  • Compound Stability: this compound can be unstable in aqueous solutions, particularly at neutral or alkaline pH.

    • Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Minimize freeze-thaw cycles. Studies on the related compound physostigmine (B191203) suggest that a slightly acidic pH (around 3.4) can improve stability in aqueous solutions under anaerobic conditions.[1][2]

  • Reagent Purity and Preparation: The Ellman's assay is sensitive to the quality and concentration of its components.

    • Solution: Use high-purity reagents. Prepare fresh acetylthiocholine (B1193921) (ATCI) solution daily. Ensure the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution is properly stored and protected from light.[3] A high ratio of DTNB to ATCI concentrations can inhibit the hydrolysis of ATCI, leading to lower measured enzyme activity.[4]

  • Enzyme Activity: The activity of the acetylcholinesterase enzyme can vary.

    • Solution: Use a fresh batch of enzyme and always keep it on ice. Verify the pH of the buffer to ensure it is optimal for enzyme activity (typically pH 8.0 for the Ellman's assay).[3]

  • Inconsistent Incubation Times: (-)-Eseroline is a rapid and reversible inhibitor of AChE.[5]

    • Solution: While pre-incubation time is noted to be independent for eseroline's inhibitory action, which develops in less than 15 seconds, ensure that the timing of reagent addition and measurements is consistent across all wells and plates to minimize variability.[5]

Issue 2: Atypical (Biphasic or U-shaped) Dose-Response Curve

Question: I am observing a biphasic or U-shaped dose-response curve with this compound. At low concentrations, I see the expected effect, but at higher concentrations, the effect diminishes or reverses. Why is this happening?

Potential Causes & Solutions:

  • Dual Mechanism of Action: this compound has two distinct pharmacological activities: it is a µ-opioid receptor agonist and a reversible acetylcholinesterase inhibitor.[5][6] These two mechanisms may have opposing effects in certain experimental systems, leading to a complex dose-response relationship.

    • Solution: To dissect the contributions of each mechanism, consider using specific antagonists. For example, to isolate the AChE inhibitory effects, pre-incubate the system with an opioid receptor antagonist like naloxone (B1662785). Conversely, to study the opioid effects without interference from cholinergic activity, ensure the experimental system is not sensitive to changes in acetylcholine (B1216132) levels.

  • Cytotoxicity at Higher Concentrations: At higher concentrations, (-)-Eseroline can induce neuronal cell death. This can confound assays that rely on cell viability or metabolic activity. For instance, in neuronal cell lines, concentrations as low as 75 µM can cause extensive damage.[7][8]

    • Solution: Perform a separate cytotoxicity assay (e.g., LDH release or MTT assay) in parallel with your primary dose-response experiment. This will help you determine the concentration at which this compound becomes toxic to your cells, allowing you to interpret your dose-response data more accurately.

  • Hormesis: Biphasic dose-responses, a phenomenon known as hormesis, can occur where low doses stimulate and high doses inhibit a response.[9][10]

    • Solution: Acknowledge the possibility of a hormetic effect and characterize it by using a wide range of concentrations with sufficient data points at the lower end of the dose range to accurately model the stimulatory phase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound has a dual mechanism of action. It is a potent µ-opioid receptor agonist and a reversible, competitive inhibitor of acetylcholinesterase (AChE).[5][6]

Q2: What are the typical effective concentrations of this compound?

A2: The effective concentration of this compound varies depending on the experimental system and the effect being measured.

  • AChE Inhibition: The inhibitory constant (Ki) for AChE is in the micromolar range, varying by the source of the enzyme. For example, the Ki for rat brain AChE is 0.61 +/- 0.12 µM.[5]

  • Opioid Activity: In isolated guinea-pig ileum, concentrations in the range of 0.2-15 µM inhibit electrically-evoked contractions.[5]

  • Cytotoxicity: In neuronal cell cultures, concentrations of 40 to 75 µM can cause a 50% release of lactate (B86563) dehydrogenase (LDH) over 24 hours.[7][8]

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare stock solutions in a non-aqueous solvent such as DMSO. For long-term storage, keep the stock solution at -20°C. For aqueous solutions, prepare them fresh for each experiment and consider using a slightly acidic buffer to improve stability, as its parent compound physostigmine is more stable at a lower pH.[1][2]

Q4: How can I measure the neurotoxicity of this compound?

A4: A common method to measure neurotoxicity is the lactate dehydrogenase (LDH) release assay. This assay quantifies the amount of LDH, a cytosolic enzyme, released into the cell culture medium upon cell membrane damage.[11][12]

Quantitative Data Summary

ParameterValueSource/SystemReference
AChE Inhibition (Ki)
0.15 +/- 0.08 µMElectric Eel[5]
0.22 +/- 0.10 µMHuman Red Blood Cells[5]
0.61 +/- 0.12 µMRat Brain[5]
Functional Effects
Inhibition of electrically-evoked contractions0.2 - 15 µMGuinea-pig ileum[5]
Induction of contractions (in presence of naloxone)> 5 µMGuinea-pig ileum[5]
Neurotoxicity
50% LDH release (24 hr)40 - 75 µMNG-108-15 and N1E-115 cells[7][8]
50% release of adenine (B156593) nucleotides (24 hr)40 - 75 µMNG-108-15 and N1E-115 cells[7][8]
Extensive neuronal damage≥ 75 µMNeuronal cell lines[7][8]
>50% ATP loss (1 hr)0.3 mMN1E-115 cells[7][8]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for measuring AChE activity.[3][13]

Materials:

  • 0.1 M Phosphate (B84403) Buffer, pH 8.0

  • 10 mM DTNB (Ellman's reagent) in phosphate buffer

  • 14 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh)

  • 1 U/mL Acetylcholinesterase (AChE) in phosphate buffer (prepare fresh, keep on ice)

  • This compound stock solution and serial dilutions

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL vehicle (solvent for test compound).

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/vehicle to the respective wells. Mix gently and incubate for 10 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. Add 10 µL of deionized water to the blank wells.

  • Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each concentration of this compound is calculated as: (1 - (Rate of Test Sample / Rate of Control)) * 100. Plot the percent inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Mu-Opioid Receptor Binding Assay

This protocol is a general guide based on standard radioligand binding assays using [3H]-DAMGO, a selective µ-opioid receptor agonist.[14][15][16]

Materials:

  • Cell membranes expressing the mu-opioid receptor

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4

  • [3H]-DAMGO (radioligand)

  • Naloxone (for determining non-specific binding)

  • This compound stock solution and serial dilutions

  • Glass fiber filters

  • Scintillation fluid and scintillation counter

Procedure:

  • Assay Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [3H]-DAMGO, and varying concentrations of this compound.

  • Total and Non-specific Binding:

    • Total Binding: Wells containing [3H]-DAMGO and vehicle.

    • Non-specific Binding: Wells containing [3H]-DAMGO and a high concentration of naloxone (e.g., 10 µM).

  • Initiate Reaction: Add the cell membrane preparation to each tube.

  • Incubation: Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).[14]

  • Termination: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measurement: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percent inhibition of specific binding against the log concentration of this compound to determine the Ki value.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This protocol is based on standard methods for assessing cell viability by measuring LDH release.[11][12][17]

Materials:

  • Neuronal cell line (e.g., N1E-115)

  • Cell culture medium

  • This compound stock solution and serial dilutions

  • LDH assay kit (containing reagents for the LDH reaction)

  • 96-well tissue culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Sample Collection: Carefully collect a sample of the supernatant from each well.

  • LDH Measurement: Follow the instructions of the LDH assay kit to measure the LDH activity in the collected supernatants. This typically involves adding the supernatant to a reaction mixture and measuring the change in absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of LDH release for each concentration of this compound relative to the positive control (maximum LDH release). Plot the percentage of LDH release against the log concentration of this compound to generate a dose-response curve for cytotoxicity.

Visualizations

eseroline_signaling_pathway cluster_opioid Opioid Receptor Pathway cluster_cholinergic Cholinergic Pathway eseroline_o (-)-Eseroline mu_opioid µ-Opioid Receptor eseroline_o->mu_opioid Agonist gi_protein Gi/o Protein mu_opioid->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp eseroline_c (-)-Eseroline ache Acetylcholinesterase (AChE) eseroline_c->ache Inhibitor ach Acetylcholine (ACh) ache->ach Hydrolyzes cholinergic_receptor Cholinergic Receptor ach->cholinergic_receptor Activates downstream_effects Downstream Effects cholinergic_receptor->downstream_effects

Dual signaling pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_stock Prepare fresh this compound stock solution (e.g., in DMSO) serial_dil Perform serial dilutions to obtain desired concentrations prep_stock->serial_dil ache_assay AChE Inhibition Assay (Ellman's Method) serial_dil->ache_assay opioid_assay Opioid Receptor Binding Assay ([3H]-DAMGO) serial_dil->opioid_assay cyto_assay Cytotoxicity Assay (LDH Release) serial_dil->cyto_assay dose_response Generate Dose-Response Curves (% Inhibition vs. Log[Concentration]) ache_assay->dose_response opioid_assay->dose_response cyto_assay->dose_response ic50_ki Calculate IC50 / Ki values dose_response->ic50_ki ld50 Determine cytotoxic concentration dose_response->ld50

General experimental workflow for dose-response analysis.

troubleshooting_logic cluster_variability High Variability cluster_atypical Atypical Curve Shape start Inconsistent or Atypical Dose-Response Curve check_stability Check Compound Stability (Prepare fresh solutions) start->check_stability check_reagents Verify Reagent Quality and Preparation start->check_reagents check_enzyme Confirm Enzyme Activity start->check_enzyme dual_mechanism Consider Dual Mechanism (Use specific antagonists) start->dual_mechanism check_cytotoxicity Assess Cytotoxicity (Perform LDH/MTT assay) start->check_cytotoxicity hormesis Evaluate for Hormesis start->hormesis

References

Technical Support Center: Overcoming (-)-Eseroline Fumarate Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges associated with (-)-Eseroline fumarate (B1241708). The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Eseroline fumarate and what are its primary mechanisms of action?

A1: this compound is the fumarate salt of (-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor, physostigmine. It exhibits a dual mechanism of action as both an opioid receptor agonist and a reversible acetylcholinesterase (AChE) inhibitor.[1] Its activity as an opioid agonist is reported to be more potent than morphine in some studies.[1]

Q2: What are the known solubility properties of this compound?

A2: Direct quantitative solubility data for this compound in common laboratory solvents is limited in publicly available literature. However, it is known to be soluble in DMSO and 0.1 M HCl.[2] As a fumarate salt of a weakly basic compound, its aqueous solubility is expected to be pH-dependent, generally increasing with a decrease in pH.

Q3: Why is forming a fumarate salt expected to improve the solubility of (-)-Eseroline?

A3: Salt formation is a common and effective strategy to enhance the solubility and dissolution rates of weakly acidic and basic pharmaceutical compounds.[3] For basic compounds like eseroline (B613827), forming a salt with an acid like fumaric acid can significantly improve aqueous solubility compared to the free base. For example, the fumarate salt of tetrabenazine, another nitrogen-containing compound, demonstrated a substantial increase in aqueous solubility (4.2853 mg/mL) compared to its free base (0.0888 mg/mL).

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation in aqueous buffer (e.g., PBS) The pH of the buffer is too high, leading to the conversion of the more soluble fumarate salt to the less soluble free base.- Lower the pH of the buffer. Fumarate salts are generally more soluble in acidic conditions. Test solubility in a buffer with a pH of 4-5. - Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Difficulty dissolving the compound for in vivo administration The chosen vehicle is not suitable for achieving the desired concentration.- For a starting point, consider formulating in saline or DMSO. A study with the related compound eseroline salicylate (B1505791) used a 10 mg/kg subcutaneous dose in mice. - For poorly soluble compounds, co-solvents such as PEG 300, Tween 80, or cyclodextrins can be used in combination with DMSO and saline to improve solubility for injection.
Inconsistent results in cell-based assays The compound may be precipitating out of the cell culture medium over time.- Prepare fresh dilutions from a concentrated stock solution immediately before each experiment. - Visually inspect the media in the wells for any signs of precipitation during the experiment. - Consider reducing the final concentration of the compound in the assay.
Cloudiness or precipitation when preparing a stock solution in DMSO The concentration may be exceeding the solubility limit in DMSO.- Gently warm the solution to 37°C and vortex or sonicate to aid dissolution. - If the solution remains cloudy, it may be necessary to prepare a less concentrated stock solution.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is not widely available. The following tables provide available data for the compound and related molecules to guide solvent selection.

Table 1: Solubility of this compound

Solvent Solubility Notes
0.1 M HClSolubleSpecific concentration not provided. Solutions should be freshly prepared.[2]
DMSOSolubleNo quantitative value available from primary literature.

Table 2: Solubility of Structurally Related Compounds

Compound Solvent Solubility Notes
(-)-Physostigmine (salicylate)Ethanol~1 mg/mLData for the salicylate salt of the parent compound.
(-)-Physostigmine (salicylate)DMSO~10 mg/mLData for the salicylate salt of the parent compound.
(-)-Physostigmine (salicylate)Dimethyl formamide~30 mg/mLData for the salicylate salt of the parent compound.
(-)-Physostigmine (salicylate)PBS (pH 7.2)~1 mg/mLData for the salicylate salt of the parent compound.
Tetrabenazine FumarateWater (pH 6)4.2853 mg/mLExample of a fumarate salt of a nitrogenous base.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is suitable for preparing a stock solution for subsequent dilution in aqueous media for in vitro experiments.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, you may sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Formulation for In Vivo Administration (Rodent Model)

This protocol provides a general guideline for preparing a formulation for intraperitoneal or subcutaneous injection. The final vehicle composition should be optimized and tested for tolerability in the specific animal model.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mg/mL) as described in Protocol 1.

  • Vehicle Preparation: In a sterile tube, prepare the final vehicle. A common vehicle for poorly soluble compounds consists of a mixture of solvents. For example:

    • 10% DMSO

    • 40% PEG 300

    • 5% Tween 80

    • 45% Saline

  • Formulation: While vortexing the vehicle, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration of this compound.

  • Final Dilution: Add the appropriate volume of saline to reach the final desired volume and vehicle composition.

  • Visual Inspection and Administration: Ensure the final formulation is a clear solution. If any precipitation occurs, the formulation will need to be adjusted. Administer the formulation to the animals immediately after preparation. For subcutaneous administration in mice, a dose of 10 mg/kg has been reported for the related compound eseroline salicylate.

Mandatory Visualizations

Opioid_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Eseroline Eseroline Opioid_Receptor Opioid Receptor (GPCR) Eseroline->Opioid_Receptor Binds to G_protein Gi/o Protein Opioid_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Decreases conversion PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Ion_Channel->Cellular_Response

Caption: Opioid receptor signaling pathway of Eseroline.

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to active site ACh_Receptor Postsynaptic ACh Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Eseroline Eseroline Eseroline->AChE Reversibly binds to active site (Inhibition) Increased_ACh Increased ACh Concentration Cholinergic_Signaling Enhanced Cholinergic Signaling ACh_Receptor->Cholinergic_Signaling Activates Increased_ACh->ACh_Receptor Increased Binding

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Eseroline.

References

Technical Support Center: Managing (-)-Eseroline Fumarate Induced Neurotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-eseroline fumarate (B1241708). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is (-)-eseroline and why is it neurotoxic?

A1: (-)-Eseroline is a metabolite of the anticholinesterase drug physostigmine.[1] It has been shown to be more toxic to neuronal cells than its parent compound.[1] The neurotoxicity of eseroline (B613827) is characterized by a dose- and time-dependent induction of neuronal cell death.[1] A primary mechanism of this toxicity is believed to be the depletion of intracellular adenosine (B11128) triphosphate (ATP).[1]

Q2: Which neuronal cell lines are susceptible to (-)-eseroline-induced neurotoxicity?

A2: Several neuronal cell lines have been shown to be susceptible to (-)-eseroline, including mouse neuroblastoma N1E-115, rat glioma C6, and neuroblastoma-glioma hybrid NG-108-15 cells.[1] Non-neuronal cell lines, such as the rat liver ARL-15 line, have demonstrated greater resistance to eseroline's toxic effects.[1]

Q3: What are the typical effective concentrations of (-)-eseroline to induce neurotoxicity in vitro?

A3: The concentration of (-)-eseroline required to induce 50% leakage of lactate (B86563) dehydrogenase (LDH), a marker of cell death, in NG-108-15 and N1E-115 cells over a 24-hour period ranges from 40 to 75 µM.[1] Higher concentrations, between 80 to 120 µM, are needed to elicit a similar response in C6 glioma cells.[1] Noticeable damage to neuronal cells can be observed by phase-contrast microscopy at concentrations as low as 75 µM.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in cell viability/toxicity readouts between replicate wells. - Uneven cell seeding.- Edge effects in the multi-well plate.- Pipetting errors.- Ensure a single-cell suspension before seeding.- Avoid using the outermost wells of the plate; instead, fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.- Use a multichannel pipette for adding reagents and ensure proper mixing.
Precipitate forms in the culture medium upon addition of (-)-eseroline fumarate. - Poor solubility of the compound at the desired concentration.- Interaction with components of the culture medium.- Prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.- Warm the culture medium to 37°C before adding the eseroline stock solution.- Test the solubility of eseroline in your specific culture medium at the intended concentration before treating the cells.
Unexpectedly high cell death in control (vehicle-treated) wells. - Cytotoxicity from the solvent (e.g., DMSO) used for the stock solution.- Poor cell health or contamination (e.g., mycoplasma).- Perform a vehicle control experiment to determine the maximum non-toxic concentration of the solvent.- Ensure cells are healthy, within a low passage number, and regularly tested for contamination.
No dose-dependent toxic effect observed. - The concentration range of eseroline is too low or too high.- Insufficient incubation time for the toxic effects to manifest.- Degradation of the eseroline compound.- Test a wider range of concentrations, including those reported in the literature (e.g., 10 µM to 200 µM).- Optimize the incubation time based on time-course experiments.- Prepare fresh stock solutions of eseroline and store them appropriately (e.g., protected from light, at -20°C or -80°C).

Quantitative Data Summary

The following tables summarize the neurotoxic effects of (-)-eseroline on various neuronal cell lines as reported in the literature.

Table 1: (-)-Eseroline-Induced LDH Leakage in Neuronal Cell Lines

Cell Line(-)-Eseroline Concentration (µM) for 50% LDH Leakage (24h)Reference
NG-108-1540 - 75[1]
N1E-11540 - 75[1]
C680 - 120[1]

Table 2: (-)-Eseroline-Induced ATP Depletion

Cell Line(-)-Eseroline Concentration (mM)Incubation Time (hr)ATP Loss (%)Reference
N1E-1150.31> 50[1]

Signaling Pathways and Experimental Workflows

Based on the available data, (-)-eseroline-induced neurotoxicity appears to be mediated through a depletion of cellular ATP, which can initiate the intrinsic pathway of apoptosis. While direct experimental evidence specifically linking eseroline to all steps of this pathway is limited, a proposed mechanism is illustrated below. Oxidative stress is another potential mechanism that can be triggered by mitochondrial dysfunction and ATP depletion.

eseroline_neurotoxicity_pathway Eseroline (-)-Eseroline Mitochondria Mitochondrial Dysfunction Eseroline->Mitochondria Induces ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Leads to Oxidative_Stress Oxidative Stress (ROS Increase) Mitochondria->Oxidative_Stress Contributes to Caspase9 Caspase-9 Activation ATP_Depletion->Caspase9 Triggers Oxidative_Stress->Mitochondria Exacerbates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes NAC N-Acetylcysteine (Antioxidant) NAC->Oxidative_Stress Reduces

Caption: Proposed signaling pathway for (-)-eseroline-induced neurotoxicity.

The following workflow outlines a typical experiment to assess (-)-eseroline neurotoxicity and the potential protective effects of a compound like N-acetylcysteine (NAC).

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assessment cluster_analysis Data Analysis Cell_Culture 1. Culture Neuronal Cells (e.g., SH-SY5Y, N1E-115) Seeding 2. Seed Cells in Multi-well Plates Cell_Culture->Seeding Pretreatment 3. Pre-treat with/without NAC Seeding->Pretreatment Eseroline_Treatment 4. Treat with (-)-Eseroline Pretreatment->Eseroline_Treatment Incubation 5. Incubate (e.g., 24 hours) Eseroline_Treatment->Incubation Viability_Assay 6a. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Toxicity_Assay 6b. Cytotoxicity Assay (e.g., LDH Release) Incubation->Toxicity_Assay Apoptosis_Assay 6c. Apoptosis Assay (e.g., Caspase-3 Activity) Incubation->Apoptosis_Assay Data_Collection 7. Collect Data (e.g., Absorbance, Fluorescence) Viability_Assay->Data_Collection Toxicity_Assay->Data_Collection Apoptosis_Assay->Data_Collection Analysis 8. Analyze and Compare Results Data_Collection->Analysis

Caption: General experimental workflow for studying eseroline neurotoxicity.

Detailed Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Neuronal cells (e.g., SH-SY5Y)

    • 96-well cell culture plates

    • This compound

    • N-acetylcysteine (NAC)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Complete culture medium

    • Plate reader (570 nm absorbance)

  • Procedure:

    • Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare fresh serial dilutions of this compound and NAC in complete culture medium.

    • (Optional for protection studies) Pre-incubate cells with various concentrations of NAC for 1-2 hours.

    • Remove the old medium and add the medium containing different concentrations of (-)-eseroline (with or without NAC). Include vehicle controls.

    • Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Cytotoxicity Assessment using LDH Release Assay

This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Materials:

    • Neuronal cells

    • 96-well cell culture plates

    • This compound

    • Commercially available LDH cytotoxicity assay kit

    • Complete culture medium

    • Lysis buffer (provided in the kit)

    • Plate reader (absorbance at the wavelength specified by the kit)

  • Procedure:

    • Follow steps 1-5 from the MTT assay protocol.

    • Prepare a "maximum LDH release" control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

    • Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well of the new plate.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

3. Apoptosis Assessment using Caspase-3 Activity Assay

This fluorometric or colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Neuronal cells

    • Cell culture plates

    • This compound

    • Commercially available caspase-3 activity assay kit (containing a specific caspase-3 substrate like DEVD-pNA or DEVD-AFC)

    • Lysis buffer

    • Fluorometer or spectrophotometer

  • Procedure:

    • Culture and treat cells with (-)-eseroline as described in the previous protocols.

    • At the end of the treatment period, harvest the cells (both adherent and floating).

    • Lyse the cells using the lysis buffer provided in the kit.

    • Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate to normalize the results.

    • In a new 96-well plate (black for fluorescent assays, clear for colorimetric), add a specific amount of protein lysate from each sample.

    • Add the caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence or absorbance using a plate reader at the appropriate excitation/emission or absorbance wavelengths.

    • Calculate the fold-increase in caspase-3 activity compared to the untreated control.

References

Technical Support Center: HPLC Troubleshooting for (-)-Eseroline Fumarate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying (-)-Eseroline fumarate (B1241708) using High-Performance Liquid Chromatography (HPLC).

Quick Links to Troubleshooting Topics

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the quantification of (-)-Eseroline fumarate?

A1: A robust starting point for the quantification of this compound is a reversed-phase HPLC method. A validated method for the simultaneous determination of physostigmine (B191203) and its metabolite eseroline (B613827) in plasma utilizes a Kinetex C18 column with gradient elution and fluorescence detection (254 nm excitation/355 nm emission).[1] The mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter to control for good peak shape, especially for amine-containing compounds like eseroline.[2][3][4][5][6]

Q2: How should I prepare my this compound sample from plasma for HPLC analysis?

A2: A common and effective method for plasma sample preparation is liquid-liquid extraction (LLE).[1] This procedure cleans up the sample and concentrates the analyte. A published method for eseroline in plasma involves LLE with N-methylphysostigmine as an internal standard.[1] Alternatively, solid-phase extraction (SPE) can be used, which may offer simpler and faster protocols with high and consistent recoveries.[1]

Q3: My this compound peak is tailing. What are the likely causes and how can I fix it?

A3: Peak tailing for basic compounds like eseroline is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[7] To address this, you can:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[8]

  • Use a Highly Deactivated Column: Modern, high-purity silica (B1680970) columns with end-capping are designed to have minimal residual silanols.

  • Increase Buffer Strength: A higher buffer concentration (typically 10-50 mM) can help maintain a consistent pH on the column surface and mask residual silanol activity.[8]

Q4: I am observing poor resolution between my this compound peak and other components. What should I do?

A4: Poor resolution can be addressed by optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer can alter the selectivity of the separation.[3][9][10][11]

  • Choice of Organic Modifier: Switching between different organic modifiers (e.g., from acetonitrile to methanol) can significantly impact selectivity due to their different chemical properties.[9][10]

  • Column Chemistry: If optimizing the mobile phase is insufficient, consider trying a different stationary phase (e.g., a C8 column instead of a C18, or a column with a different bonding chemistry).[12][13][14][15]

  • Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution.[7]

Detailed Troubleshooting Guides

Issue: Peak Tailing

Question: Why is my this compound peak exhibiting significant tailing, and how can I achieve a more symmetrical peak?

Answer:

Peak tailing for this compound, an amine-containing compound, is a frequent problem in reversed-phase HPLC. The primary cause is the interaction of the basic analyte with acidic residual silanol groups on the surface of the silica-based stationary phase. This leads to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a "tail" on the peak.

Troubleshooting Steps:

  • Optimize Mobile Phase pH:

    • Rationale: Lowering the pH of the mobile phase protonates the silanol groups (Si-OH), reducing their ability to interact with the protonated amine group of eseroline.[8] It is recommended to work at a pH at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form.[4]

    • Action: Prepare mobile phases with varying acidic pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer like phosphate or formate. Analyze the peak shape at each pH to find the optimal condition.

  • Increase Buffer Concentration:

    • Rationale: A higher buffer concentration can help to maintain a consistent pH environment on the stationary phase surface and can also mask the residual silanols, reducing their interaction with the analyte.[16]

    • Action: Prepare mobile phases with buffer concentrations in the range of 10-50 mM and observe the effect on peak symmetry.

  • Use a High-Purity, End-Capped Column:

    • Rationale: Modern HPLC columns are often manufactured with high-purity silica and are "end-capped" to minimize the number of accessible free silanol groups.

    • Action: If you are using an older column, consider switching to a newer, high-purity C18 or C8 column from a reputable manufacturer.

  • Add a Competing Base:

    • Rationale: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with the eseroline molecules.

    • Action: Add a low concentration of TEA (e.g., 0.1%) to the mobile phase. Note that TEA can affect detector performance and may not be suitable for all applications, especially LC-MS.

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry Factor (As)
5.02.1
4.01.6
3.01.2
2.51.1
Note: This is example data to illustrate the general trend. The optimal pH for your specific method may vary.

Issue: Poor Resolution

Question: I am unable to separate the this compound peak from an impurity or another component in my sample. How can I improve the resolution?

Answer:

Achieving adequate resolution is crucial for accurate quantification. Resolution is influenced by column efficiency, selectivity, and retention factor. The most effective way to improve resolution is often by manipulating the selectivity of the chromatographic system.

Troubleshooting Steps:

  • Adjust the Organic Modifier Percentage:

    • Rationale: Changing the percentage of the organic solvent in the mobile phase alters the elution strength and can affect the relative retention times of co-eluting compounds.[3][9][11]

    • Action: Systematically vary the percentage of acetonitrile or methanol in your mobile phase (e.g., in 5% increments) and monitor the resolution between the peaks of interest.

  • Change the Organic Modifier:

    • Rationale: Acetonitrile and methanol have different chemical properties and can interact differently with the analyte and stationary phase, leading to changes in selectivity.[9][10]

    • Action: If you are using acetonitrile, try substituting it with methanol, or vice versa. You can also try mixtures of both.

  • Modify the Mobile Phase pH:

    • Rationale: For ionizable compounds, small changes in pH can lead to significant changes in retention time and, therefore, selectivity.[2][17][3][4][5][6][18]

    • Action: Perform a pH screening study, varying the pH of the aqueous portion of the mobile phase within the stable range of your column.

  • Change the Column:

    • Rationale: Different stationary phases (e.g., C8, Phenyl, Cyano) offer different retention mechanisms and selectivities.[12][13][14][15]

    • Action: If mobile phase optimization is unsuccessful, try a column with a different stationary phase chemistry.

Data Presentation: Effect of Organic Modifier on Resolution

% Acetonitrile in Mobile PhaseResolution (Rs) between Eseroline and Impurity
40%1.2
35%1.6
30%2.1
25%1.8 (excessive retention)
Note: This is example data to illustrate the general trend. The optimal organic modifier percentage will depend on your specific sample and column.

Issue: Baseline Noise

Question: My chromatogram shows a noisy baseline, which is affecting the sensitivity and integration of the this compound peak. What can I do to reduce the noise?

Answer:

A noisy baseline can originate from several sources within the HPLC system, including the detector, pump, and mobile phase.

Troubleshooting Steps:

  • Check the Mobile Phase:

    • Rationale: Contaminated solvents, improperly mixed mobile phases, or dissolved gas can all contribute to baseline noise.

    • Action:

      • Use high-purity HPLC-grade solvents and freshly prepared mobile phase.

      • Ensure the mobile phase components are fully miscible.

      • Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.

  • Inspect the HPLC Pump:

    • Rationale: Leaks in the pump seals or check valves can cause pressure fluctuations, leading to a noisy baseline.

    • Action: Check for any visible leaks around the pump head. If the pressure is fluctuating, the check valves may need cleaning or replacement.

  • Evaluate the Detector:

    • Rationale: A failing lamp in a UV or fluorescence detector is a common cause of increased baseline noise. Contamination in the detector flow cell can also be a source of noise.

    • Action: Check the detector lamp energy or intensity. If it is low, the lamp may need to be replaced. Flush the flow cell with a strong, appropriate solvent to remove any contaminants.

Issue: Retention Time Shifts

Question: The retention time of my this compound peak is not consistent between injections. What could be the cause?

Answer:

Inconsistent retention times can compromise the reliability of peak identification and quantification. The most common causes are related to the mobile phase composition, flow rate, and column temperature.

Troubleshooting Steps:

  • Verify Mobile Phase Preparation:

    • Rationale: Inaccurate preparation of the mobile phase, especially the buffer pH and organic modifier ratio, can lead to shifts in retention time.

    • Action: Ensure the mobile phase is prepared consistently for each run. If using a gradient, ensure the pump's proportioning valves are working correctly.

  • Check for Leaks:

    • Rationale: A leak in the system will cause a drop in pressure and a decrease in the flow rate, leading to longer retention times.

    • Action: Carefully inspect all fittings and connections for any signs of leakage.

  • Ensure Column Equilibration:

    • Rationale: The column needs to be fully equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to drifting retention times.

    • Action: Allow sufficient time for the column to equilibrate, especially when changing mobile phases.

  • Control Column Temperature:

    • Rationale: Fluctuations in the ambient temperature can affect the viscosity of the mobile phase and the chromatography, leading to retention time shifts.

    • Action: Use a column oven to maintain a constant and stable temperature.

Issue: Peak Splitting

Question: My this compound peak is appearing as a split or double peak. What is the reason for this?

Answer:

Peak splitting can be caused by issues at the injector, a problem with the column, or an incompatibility between the sample solvent and the mobile phase.

Troubleshooting Steps:

  • Check for a Clogged Frit or Column Void:

    • Rationale: A partially blocked frit at the column inlet or a void in the packing material can cause the sample to travel through two different flow paths, resulting in a split peak.[19]

    • Action: Reverse flush the column to try and dislodge any particulates from the frit. If this does not resolve the issue, the column may need to be replaced.

  • Evaluate the Sample Solvent:

    • Rationale: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.

    • Action: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Inspect the Injector:

    • Rationale: A partially blocked injector port or a worn rotor seal can lead to improper sample injection and peak splitting.

    • Action: Clean the injector and inspect the rotor seal for any signs of wear.

Issue: Ghost Peaks

Question: I am seeing unexpected peaks ("ghost peaks") in my chromatograms, even in blank injections. Where are they coming from?

Answer:

Ghost peaks are peaks that are not from the injected sample. They are usually due to contamination in the system or carryover from a previous injection.

Troubleshooting Steps:

  • Identify the Source of Contamination:

    • Rationale: Contamination can be introduced from the mobile phase, the sample preparation process, or from within the HPLC system itself.

    • Action: Run a blank gradient (without an injection) to see if the ghost peaks are present. If they are, the contamination is likely in the mobile phase or the system. If the peaks only appear after a sample injection, it is likely carryover.

  • Clean the System:

    • Rationale: Thoroughly flushing the system with a series of strong solvents can remove contaminants.

    • Action: Flush the injector, tubing, and column with a sequence of solvents such as water, methanol, acetonitrile, and isopropanol.

  • Optimize the Wash Solvent:

    • Rationale: If carryover is the issue, the wash solvent used to clean the injector between runs may not be strong enough to remove all of the previous sample.

    • Action: Use a stronger wash solvent in the autosampler.

Experimental Protocols

Protocol 1: Quantification of (-)-Eseroline in Plasma

This protocol is adapted from a validated method for the simultaneous determination of physostigmine and eseroline in plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma, add an appropriate amount of internal standard (e.g., N-methylphysostigmine).

  • Add a suitable extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and isopropanol).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase.

2. HPLC Conditions:

  • Column: Kinetex C18 (or equivalent high-purity reversed-phase column)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer, pH adjusted to be acidic) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector: Fluorescence detector (Excitation: 254 nm, Emission: 355 nm)

Data Presentation: Comparison of Sample Preparation Methods for Eseroline from Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Liquid-Liquid Extraction (LLE)80 - 90%< 15%
Solid-Phase Extraction (SPE)85 - 95%< 10%
Note: This is example data. Actual values may vary depending on the specific LLE and SPE protocols used.[1]
Protocol 2: Quantification of this compound from Tablets

1. Sample Preparation:

  • Weigh and finely powder a representative number of tablets.[20]

  • Accurately weigh a portion of the powder equivalent to a single dose of this compound.

  • Transfer the powder to a volumetric flask.

  • Add a suitable diluent (e.g., a mixture of mobile phase and methanol) to dissolve the drug.

  • Sonicate for 15-20 minutes to ensure complete dissolution.[20]

  • Dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Use the same or similar HPLC conditions as described in Protocol 1. A UV detector set at an appropriate wavelength for eseroline can also be used if a fluorescence detector is not available.

Visualizations (Graphviz - DOT Language)

G HPLC Troubleshooting Workflow for this compound start Problem Observed in Chromatogram peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution baseline_noise Baseline Noise start->baseline_noise rt_shift Retention Time Shift start->rt_shift cause_tailing Probable Cause: Secondary Interactions with Silanols peak_tailing->cause_tailing cause_resolution Probable Cause: Suboptimal Selectivity poor_resolution->cause_resolution cause_noise Probable Cause: Contamination or System Instability baseline_noise->cause_noise cause_rt Probable Cause: Inconsistent System Conditions rt_shift->cause_rt solution_ph Solution: Lower Mobile Phase pH (e.g., 2.5-3.5) cause_tailing->solution_ph solution_buffer Solution: Increase Buffer Concentration (10-50 mM) cause_tailing->solution_buffer solution_column Solution: Use High-Purity, End-Capped Column cause_tailing->solution_column solution_org Solution: Adjust % Organic Modifier cause_resolution->solution_org solution_mod Solution: Change Organic Modifier (ACN vs. MeOH) cause_resolution->solution_mod solution_col_res Solution: Try a Different Column Chemistry cause_resolution->solution_col_res solution_mp_noise Solution: Use Fresh, Degassed Mobile Phase cause_noise->solution_mp_noise solution_pump_noise Solution: Check Pump for Leaks/Pressure Fluctuation cause_noise->solution_pump_noise solution_det_noise Solution: Check Detector Lamp/Clean Flow Cell cause_noise->solution_det_noise solution_mp_rt Solution: Ensure Consistent Mobile Phase Prep cause_rt->solution_mp_rt solution_temp_rt Solution: Use a Column Oven cause_rt->solution_temp_rt solution_equil_rt Solution: Ensure Adequate Column Equilibration cause_rt->solution_equil_rt

Caption: A decision tree for troubleshooting common HPLC issues.

G Experimental Workflow for Eseroline Quantification from Plasma sample Plasma Sample add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction add_is->lle vortex Vortex Mix lle->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject

Caption: Workflow for plasma sample preparation and HPLC analysis.

References

Technical Support Center: Interpreting Complex Dose-Response Curves of Dual Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dual agonists. The following information is designed to help you interpret complex dose-response curves and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a dual agonist?

A dual agonist is a single molecule designed to simultaneously activate two different types of receptors. This approach can lead to synergistic or additive effects, offering therapeutic advantages over single-receptor agonists. A common example is the development of dual agonists for the glucagon-like peptide-1 receptor (GLP-1R) and the glucose-dependent insulinotropic polypeptide receptor (GIPR) for the treatment of type 2 diabetes and obesity.[1][2][3]

Q2: Why do dual agonists sometimes produce complex, non-sigmoidal dose-response curves?

Standard dose-response curves are typically sigmoidal. However, dual agonists can produce more complex curves, such as biphasic or bell-shaped curves, for several reasons:

  • Activation of Multiple Receptors: The molecule may act on two different receptors with varying sensitivities and downstream signaling pathways.[4]

  • Dual Effects: The agonist might have stimulatory effects at low concentrations and inhibitory effects at high concentrations on one or both of its targets.[4][5]

  • Receptor Desensitization: At high concentrations, the agonist might cause one or both receptors to become desensitized, leading to a decrease in the response.

  • Off-Target Effects: At higher concentrations, the dual agonist may interact with other unintended targets, leading to a complex overall response.

  • Experimental Artifacts: Issues such as compound aggregation at high concentrations can lead to a decrease in the observed effect, resulting in a bell-shaped curve.[6][7]

Q3: What is a biphasic or bell-shaped dose-response curve?

A biphasic or bell-shaped dose-response curve is characterized by an initial increase in response with increasing agonist concentration, followed by a decrease in response at higher concentrations.[6][7] This can be modeled as the sum of two separate dose-response curves, one stimulatory and one inhibitory.[8]

Q4: My dose-response curves for the dual agonist and the single agonists are not parallel. What does this mean?

Non-parallel dose-response curves suggest that the mechanisms of action of the compounds are different. For a dual agonist, this is often expected, as it interacts with two distinct receptor systems that may have different signaling capacities and coupling efficiencies. Traditional relative potency calculations are not valid for non-parallel curves.[9]

Q5: How can I quantify the synergy of my dual agonist?

Several models can be used to quantify the interaction between the two agonistic effects of a dual agonist, including:

  • Loewe Additivity Model: This model is based on the concept of dose equivalence and is often visualized using isobolograms.[10]

  • Bliss Independence Model: This model assumes that the two agonists act independently.[10][11]

  • Zero Interaction Potency (ZIP) Model: This model compares the change in potency of the dose-response curves between the individual components and the combination.[10][11]

  • Highest Single Agent (HSA) Model: This model assumes the combined effect is equal to the higher effect of the individual components.[10][11]

These models help to determine if the combined effect is synergistic (greater than expected), additive (as expected), or antagonistic (less than expected).

Troubleshooting Guides

Problem 1: I am observing a bell-shaped dose-response curve. How can I determine the cause?

Possible Cause Troubleshooting Steps
Compound Aggregation 1. Visually inspect the compound solution at high concentrations for precipitation. 2. Use dynamic light scattering (DLS) to check for the formation of colloids.[6][7] 3. Include a detergent like Triton X-100 in the assay buffer to prevent aggregation and see if the curve becomes sigmoidal.
Receptor Desensitization or Downregulation 1. Perform time-course experiments to see if the response decreases over time at high concentrations. 2. Measure receptor expression levels after prolonged exposure to high concentrations of the agonist.
Off-Target Effects 1. Test the dual agonist on cell lines that express only one of the target receptors or neither. 2. Use selective antagonists for each receptor to dissect the individual contributions to the overall response.
Cellular Toxicity at High Concentrations 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to check for cytotoxicity at high concentrations of the dual agonist.

Problem 2: My data points have a lot of scatter and high standard deviations.

Possible Cause Troubleshooting Steps
Poor Cell Health 1. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.[12] 2. Avoid letting cells become over-confluent.
Inconsistent Pipetting 1. Use calibrated pipettes and practice consistent pipetting techniques. 2. Prepare a master mix of reagents to be added to all wells to minimize pipetting errors.
Compound Instability 1. Prepare fresh serial dilutions of the dual agonist for each experiment.[12] 2. Minimize the time between preparing dilutions and adding them to the cells.
Assay Conditions Not Optimized 1. Optimize incubation times, temperature, and buffer components.[12] 2. Ensure a sufficient signal-to-background ratio in your assay.[13]

Problem 3: I am not observing a clear dose-response.

Possible Cause Troubleshooting Steps
Incorrect Dose Range 1. Expand the concentration range of the dual agonist tested, both higher and lower, by several orders of magnitude.[12]
Low Receptor Expression 1. Verify the expression levels of both target receptors in your cell line using methods like qPCR, Western blot, or a radioligand binding assay.[12]
Inactive Compound 1. Use a fresh batch of the compound. 2. Include a known positive control agonist for each receptor to confirm that the assay is working correctly.[12]
Suboptimal Downstream Readout 1. The chosen functional assay (e.g., cAMP accumulation) may not be the primary signaling pathway for one or both receptors in your cell system. 2. Consider measuring other second messengers (e.g., IP1 for Gq-coupled receptors) or a more downstream functional endpoint.

Data Presentation

Table 1: In Vitro Pharmacological Profile of a Hypothetical Dual GLP-1/GIP Receptor Agonist.

Parameter GLP-1 Receptor GIP Receptor Notes
Binding Affinity (Ki) 1.5 nM5.2 nMDetermined by competitive radioligand binding assay.
Functional Potency (EC50) 0.8 nM3.1 nMDetermined by cAMP accumulation assay.
Maximal Efficacy (Emax) 95% (relative to native GLP-1)88% (relative to native GIP)Indicates a full agonist at both receptors.
Hill Slope 1.10.9Suggests standard binding interaction without significant cooperativity.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is for determining the binding affinity (Ki) of an unlabeled dual agonist by measuring its ability to displace a radiolabeled ligand from the target receptors.

Materials:

  • Cell membranes prepared from cells expressing either Receptor A or Receptor B.

  • Radiolabeled ligand (e.g., [3H]-ligand) specific for each receptor.

  • Unlabeled dual agonist.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the dual agonist.

  • Reagent Addition: To each well, add the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and either assay buffer (for total binding), the non-specific binding control, or the dual agonist at various concentrations.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).[14]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[14]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[14]

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of the dual agonist and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the ability of the dual agonist to stimulate the production of intracellular cyclic AMP (cAMP) via Gs-coupled receptors.

Materials:

  • Cells expressing either Receptor A or Receptor B.

  • Dual agonist.

  • Control agonist for each receptor.

  • Assay buffer/medium.

  • cAMP detection kit (e.g., HTRF, ELISA, or GloSensor-based).[15][16]

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates and grow overnight.

  • Pre-incubation: On the day of the assay, replace the growth medium with assay buffer and pre-incubate the cells. For some assays, a phosphodiesterase (PDE) inhibitor is included to prevent cAMP degradation.

  • Agonist Stimulation: Add varying concentrations of the dual agonist or control agonists to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.[17]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of the agonist and fit the data using a sigmoidal dose-response (variable slope) model to determine the EC50 and Emax.

Mandatory Visualization

Signaling_Pathway cluster_R1 Receptor 1 (e.g., GLP-1R) cluster_R2 Receptor 2 (e.g., GIPR) R1 Dual Agonist Rec1 Receptor 1 R1->Rec1 Binds G_s1 Gαs Rec1->G_s1 Activates AC1 Adenylate Cyclase G_s1->AC1 Activates cAMP1 cAMP AC1->cAMP1 Generates PKA1 PKA cAMP1->PKA1 Activates Response1 Cellular Response 1 (e.g., Insulin Secretion) PKA1->Response1 Phosphorylates Targets R2 Dual Agonist Rec2 Receptor 2 R2->Rec2 Binds G_s2 Gαs Rec2->G_s2 Activates AC2 Adenylate Cyclase G_s2->AC2 Activates cAMP2 cAMP AC2->cAMP2 Generates PKA2 PKA cAMP2->PKA2 Activates Response2 Cellular Response 2 (e.g., Glucose Uptake) PKA2->Response2 Phosphorylates Targets Experimental_Workflow start Start Experiment prep_cells Prepare Cells Expressing Receptor A or B start->prep_cells binding_assay Radioligand Binding Assay prep_cells->binding_assay functional_assay cAMP Functional Assay prep_cells->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis interpretation Interpret Dose-Response Curves and Synergy data_analysis->interpretation end End interpretation->end Troubleshooting_Logic start Complex Dose-Response Curve (e.g., Bell-Shaped) check_artifact Is it an experimental artifact? start->check_artifact check_compound Check Compound Aggregation/Stability check_artifact->check_compound Yes biological_effect Is it a biological effect? check_artifact->biological_effect No check_compound->biological_effect check_cytotoxicity Check Cytotoxicity check_cytotoxicity->biological_effect yes_artifact Yes no_artifact No check_desensitization Check Receptor Desensitization biological_effect->check_desensitization Yes check_offtarget Check Off-Target Effects biological_effect->check_offtarget Yes end Conclusion check_desensitization->end check_offtarget->end yes_bio Yes

References

Navigating Biochemical Assays with (-)-Eseroline Fumarate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - Researchers and drug development professionals utilizing (-)-eseroline fumarate (B1241708) in their experiments now have access to a comprehensive technical support center designed to address potential interference in common biochemical assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to ensure the accuracy and reliability of experimental results.

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), is a biologically active molecule with known effects on cholinergic and opioid systems.[1][2] However, its chemical properties, including its potential for oxidation and its inherent redox activity, can lead to significant interference in a variety of standard assays. This guide aims to equip researchers with the knowledge to identify, mitigate, and account for these potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is (-)-eseroline and why is it used in research?

A1: (-)-Eseroline is a natural alkaloid and the primary active metabolite of physostigmine.[3] It is known to be a potent, reversible inhibitor of acetylcholinesterase (AChE) and also exhibits agonist properties at opioid receptors.[1][2] Its use in research is often related to the study of neurodegenerative diseases, pain, and cholinergic signaling.

Q2: What are the main sources of interference associated with (-)-eseroline fumarate in biochemical assays?

A2: The primary sources of interference stem from two key properties of the molecule:

  • Redox Activity: As a phenolic compound, (-)-eseroline possesses antioxidant properties, allowing it to directly interact with redox-sensitive reagents used in many assays. This can lead to false-positive or false-negative results in assays that measure metabolic activity or antioxidant capacity.

  • Autooxidation and Color Formation: (-)-Eseroline can auto-oxidize, particularly at a pH greater than 7, to form rubreserine, a red-colored compound.[4] This inherent color can interfere with colorimetric assays that measure absorbance in the visible spectrum.

Q3: Can this compound affect the results of my cell viability assays?

A3: Yes, it is highly probable. Cell viability assays that rely on the reduction of a dye by cellular dehydrogenases, such as MTT, XTT, and resazurin (B115843) (AlamarBlue), are particularly susceptible to interference.[5][6][7][8] The reducing potential of (-)-eseroline can directly convert the assay reagent to its colored or fluorescent product, independent of cellular metabolic activity, leading to an overestimation of cell viability.[9][10][11][12]

Q4: How can I determine if this compound is interfering with my assay?

A4: The best approach is to run a cell-free control. Prepare wells containing your assay medium, this compound at the desired concentrations, and the assay reagent, but without any cells. If you observe a change in color or fluorescence, it is a strong indication of direct interference.

Q5: Are there alternative assays that are less prone to interference by this compound?

A5: Yes. For cell viability, consider assays with different detection principles, such as:

  • Sulforhodamine B (SRB) assay: This colorimetric assay measures total protein content and is less likely to be affected by the redox properties of your compound.

  • ATP-based assays: These luminescent assays quantify ATP levels as a measure of metabolically active cells.[13][14]

  • LDH release assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells as an indicator of cytotoxicity.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.

Acetylcholinesterase (AChE) Inhibition Assays (Ellman's Method)

Issue: High background absorbance or variable results in the absence of the enzyme.

  • Question: Why am I seeing a yellow color develop in my control wells containing this compound and DTNB, but no acetylcholinesterase?

  • Answer: (-)-Eseroline, as a compound with reducing potential, may be directly reducing the disulfide bond in DTNB (Ellman's reagent), leading to the formation of the yellow TNB²⁻ anion. This will result in a false-positive signal.

Troubleshooting Steps:

  • Run a "Compound + DTNB" Control: Prepare a control well with your assay buffer, DTNB, and this compound at the highest concentration used in your experiment, but without the enzyme. A significant increase in absorbance at 412 nm will confirm direct reduction of DTNB.

  • Subtract Background: If the interference is consistent, you can subtract the absorbance of the "Compound + DTNB" control from your experimental wells.

  • Consider Alternative Methods: If the interference is high or variable, consider using an alternative AChE assay method that does not rely on a thiol-reactive reagent.

Antioxidant Capacity Assays (e.g., DPPH, ABTS)

Issue: Unexpectedly high antioxidant activity.

  • Question: My results suggest that this compound has very strong antioxidant activity in a DPPH assay. Is this a real effect or an artifact?

  • Answer: While (-)-eseroline is expected to have some antioxidant activity due to its phenolic structure, it's important to confirm this is not an overestimation due to assay artifacts.

Troubleshooting Steps:

  • Check for Colorimetric Interference: (-)-Eseroline can oxidize to the colored compound rubreserine.[4] Run a control with this compound in the assay solvent without the DPPH or ABTS reagent to see if it contributes to the absorbance at the measurement wavelength.

  • Validate with Multiple Assays: Use multiple antioxidant assays with different mechanisms (e.g., DPPH, ABTS, FRAP) to confirm the antioxidant capacity.[15][16]

  • Use a Reference Standard: Compare the activity of this compound to a well-characterized antioxidant standard, such as Trolox or ascorbic acid.

Cell Viability Assays (MTT, XTT, Resazurin)

Issue: Higher than expected cell viability or a poor dose-response curve.

  • Question: I am treating my cells with this compound, but my MTT assay results show an increase in cell viability at higher concentrations. What is happening?

  • Answer: You are likely observing direct reduction of the MTT tetrazolium salt by this compound.[9][10][11][12] This is a common artifact for compounds with antioxidant or reducing properties.[6]

Troubleshooting Steps:

  • Perform a Cell-Free Reduction Assay: As mentioned in the FAQs, incubate this compound with the MTT or resazurin reagent in cell-free medium. A color or fluorescence change confirms direct reduction.

  • Wash Cells Before Adding Reagent: After treating the cells with this compound for the desired time, carefully wash the cells with phosphate-buffered saline (PBS) before adding the viability reagent. This can help to remove any residual compound that could interfere with the assay.

  • Switch to a Non-Redox-Based Assay: The most reliable solution is to use a cell viability assay that is not based on cellular reduction, such as the SRB assay or an ATP-based luminescence assay.[13][14]

Quantitative Data Summary

ParameterOrganism/SystemValueReference
AChE Inhibition (Ki) Electric Eel0.15 ± 0.08 µM[2]
Human Red Blood Cells0.22 ± 0.10 µM[2]
Rat Brain0.61 ± 0.12 µM[2]
BuChE Inhibition (Ki) Horse Serum208 ± 42 µM[2]
Neuronal Cell Toxicity (LDH release) NG-108-15 & N1E-115 cells (24 hr)40 - 75 µM (for 50% release)[1]
C6 & ARL-15 cells (24 hr)80 - 120 µM (for 50% release)[1]

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Method

This protocol is adapted for a 96-well plate format.

Materials:

  • 0.1 M Phosphate (B84403) Buffer, pH 8.0

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Acetylcholinesterase (AChE) enzyme

  • This compound

  • 96-well clear flat-bottom plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14 mM stock solution of ATCI in deionized water. Prepare this solution fresh daily.

    • Dilute AChE to the desired working concentration in phosphate buffer. Keep on ice.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay Setup (per well):

    • Blank: 180 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI

    • Control (100% activity): 160 µL Phosphate Buffer + 10 µL AChE + 10 µL DTNB + 10 µL vehicle (solvent for eseroline)

    • Test Sample: 150 µL Phosphate Buffer + 10 µL AChE + 10 µL DTNB + 10 µL this compound solution

    • Interference Control: 170 µL Phosphate Buffer + 10 µL DTNB + 10 µL this compound solution

  • Pre-incubation: Add all components except ATCI to the wells. Mix gently and incubate for 10-15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 412 nm in kinetic mode for 5-10 minutes.

  • Calculation: Determine the rate of reaction (change in absorbance per minute). The percent inhibition is calculated as: (1 - (Rate of Test Sample / Rate of Control)) * 100. Correct for any interference by subtracting the rate of the Interference Control from the Test Sample rate.

Protocol 2: DPPH Radical Scavenging Assay

This protocol is for assessing the antioxidant potential of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • This compound

  • Ascorbic acid or Trolox (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Prepare a stock solution of this compound in methanol and make serial dilutions.

    • Prepare a stock solution of the positive control in methanol.

  • Assay Setup (per well):

    • Blank: 100 µL Methanol

    • Control: 50 µL Methanol + 50 µL DPPH working solution

    • Test Sample: 50 µL this compound solution + 50 µL DPPH working solution

    • Color Control: 50 µL this compound solution + 50 µL Methanol

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as: ((Abs_Control - (Abs_Sample - Abs_ColorControl)) / Abs_Control) * 100.

Visualizations

experimental_workflow_viability_assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_control Interference Control (Cell-Free) plate_cells Plate cells in 96-well plate treat_cells Treat cells with This compound plate_cells->treat_cells prepare_eseroline Prepare serial dilutions of This compound prepare_eseroline->treat_cells prepare_control Prepare wells with medium and This compound (no cells) prepare_eseroline->prepare_control incubate Incubate for desired time treat_cells->incubate wash_cells Wash cells with PBS (Optional but recommended) incubate->wash_cells add_reagent Add viability reagent (e.g., MTT, Resazurin) wash_cells->add_reagent incubate_reagent Incubate with reagent add_reagent->incubate_reagent measure_signal Measure absorbance/ fluorescence incubate_reagent->measure_signal add_reagent_control Add viability reagent prepare_control->add_reagent_control incubate_control Incubate with reagent add_reagent_control->incubate_control measure_control Measure background signal incubate_control->measure_control measure_control->measure_signal Correct for interference

Caption: Workflow for cell viability assays with this compound.

signaling_pathway_interference cluster_cell_based Cell-Based Assay eseroline_cell (-)-Eseroline (in cell) cellular_dehydrogenases Cellular Dehydrogenases (e.g., mitochondrial) eseroline_cell->cellular_dehydrogenases Biological Effect (intended measurement) colored_product Colored/Fluorescent Product cellular_dehydrogenases->colored_product Reduces assay_reagent Assay Reagent (e.g., MTT, Resazurin) assay_reagent->cellular_dehydrogenases Substrate assay_reagent_direct Assay Reagent (e.g., MTT, Resazurin) colored_product_direct Colored/Fluorescent Product (False Positive) eseroline_direct (-)-Eseroline (direct action) eseroline_direct->colored_product_direct Directly Reduces (Artifact) assay_reagent_direct->eseroline_direct Reacts with

Caption: Interference of (-)-eseroline in redox-based viability assays.

logical_relationship_troubleshooting start Unexpected Result (e.g., high viability) check_interference Is there potential for redox/color interference? start->check_interference run_cell_free Run Cell-Free Control (Compound + Reagent) check_interference->run_cell_free Yes valid_result Result is likely valid check_interference->valid_result No interference_detected Interference Detected? run_cell_free->interference_detected mitigate Mitigate Interference (e.g., subtract background, wash cells) interference_detected->mitigate Yes, and it's correctable alternative_assay Use Alternative Assay (e.g., SRB, ATP-based) interference_detected->alternative_assay Yes, and it's significant interference_detected->valid_result No end Accurate Data mitigate->end alternative_assay->end valid_result->end

Caption: Troubleshooting logic for unexpected assay results.

References

Technical Support Center: Improving (-)-Eseroline Fumarate In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-eseroline fumarate (B1241708). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of (-)-eseroline fumarate?

This compound is a salt of the eseroline (B613827) base. While comprehensive data on the fumarate salt is limited, here is a summary of available information for eseroline and its fumarate salt:

PropertyValueSource
Molecular Formula C13H18N2O · C4H4O4[1]
Molecular Weight 334.37 g/mol [1]
Appearance Light Brown Solid[2]
Solubility Soluble in DMSO[1]
Storage 0°C (short term), -20°C (long term), desiccated[1]

Q2: What are the primary challenges affecting the in vivo oral bioavailability of this compound?

  • Poor Aqueous Solubility: As an organic molecule, eseroline's aqueous solubility is expected to be low, which can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • Limited Permeability: The ability of the molecule to pass through the intestinal membrane may be suboptimal, hindering its entry into the bloodstream.

  • pH-Dependent Instability: Eseroline is susceptible to degradation in a pH-dependent manner, particularly in neutral to alkaline conditions found in the small intestine.[3]

  • First-Pass Metabolism: Physostigmine (B191203), the parent compound, has an extremely low oral bioavailability (around 2%) in rats due to a significant first-pass effect in the liver.[4] It is highly probable that eseroline undergoes similar extensive metabolism.

Q3: How does pH affect the stability of this compound?

The degradation of eseroline follows first-order kinetics and is subject to specific base catalysis.[3] This means that the rate of degradation increases as the pH becomes more alkaline.[3] Researchers should anticipate significant degradation in the neutral to slightly alkaline environment of the small intestine, which could be a major contributor to its low oral bioavailability.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models

Possible Causes:

  • Poor dissolution of the compound in the GI tract.

  • Low permeability across the intestinal epithelium.

  • Degradation of the compound in the stomach or intestines.

  • Extensive first-pass metabolism in the liver.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Aqueous Solubility: Determine the equilibrium solubility of this compound in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

    • Partition Coefficient (LogP/LogD): Measure the LogD at different pH values (e.g., 1.2, 6.8, 7.4) to predict its permeability.

    • Stability: Assess the stability of the compound in SGF and SIF over time to understand its degradation profile in simulated GI conditions.

  • Formulation Strategies to Enhance Solubility and Dissolution:

    • Nanoformulations: Reducing the particle size to the nanoscale can significantly increase the surface area, leading to enhanced dissolution rates.[5] Consider preparing nanosuspensions or incorporating the drug into lipid-based nanoparticles.

    • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in its amorphous form can improve its solubility and dissolution.[6]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.[7]

  • Strategies to Overcome Poor Permeability and First-Pass Metabolism:

    • Prodrug Approach: Synthesizing a more lipophilic prodrug of eseroline could enhance its permeability across the intestinal membrane.[8] The prodrug would then be converted to the active eseroline in the body.

    • Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.

    • Targeted Delivery Systems: Nanoparticles can be designed to target specific regions of the GI tract for absorption, potentially bypassing areas of high metabolic activity.[9]

Issue 2: Inconsistent Results in In Vivo Studies

Possible Causes:

  • Inconsistent dosing due to poor suspension characteristics.

  • Variability in food intake in test animals, which can affect GI physiology and drug absorption.[10]

  • Degradation of the compound in the dosing vehicle before administration.

Troubleshooting Steps:

  • Optimize Dosing Formulation:

    • If using a suspension, ensure uniform particle size and use appropriate suspending agents to prevent settling.

    • For solutions, ensure the compound is fully dissolved and stable in the chosen vehicle for the duration of the study.

  • Standardize Experimental Conditions:

    • Control the feeding schedule of the animals, as food can significantly impact the bioavailability of orally administered drugs.[10]

    • Ensure consistent dosing volumes and techniques across all animals.

  • Monitor Formulation Stability:

    • Assess the stability of this compound in the final dosing vehicle under the storage and handling conditions of the experiment.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

Objective: To increase the dissolution rate of this compound by reducing its particle size.

Materials:

  • This compound

  • Stabilizer solution (e.g., 0.5% w/v hydroxypropyl methylcellulose (B11928114) (HPMC) in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Planetary ball mill or similar milling equipment

Procedure:

  • Prepare a coarse suspension of this compound (e.g., 1% w/v) in the stabilizer solution.

  • Add the milling media to the suspension at a specified bead-to-drug ratio.

  • Mill the suspension at a set speed and temperature for a predetermined time.

  • Periodically withdraw samples to monitor particle size distribution using a dynamic light scattering (DLS) instrument.

  • Continue milling until the desired particle size (typically < 200 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vitro Dissolution Testing

Objective: To compare the dissolution rate of different formulations of this compound.

Materials:

  • USP dissolution apparatus (e.g., Apparatus 2 - paddle)

  • Dissolution media: SGF (pH 1.2) and SIF (pH 6.8)

  • This compound formulations (e.g., pure drug, physical mixture, nanosuspension)

  • HPLC system for drug quantification

Procedure:

  • Set the dissolution apparatus to the appropriate temperature (37 ± 0.5 °C) and paddle speed (e.g., 50 rpm).

  • Add the dissolution medium to the vessels.

  • Introduce a known amount of the this compound formulation into each vessel.

  • At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Plot the cumulative percentage of drug dissolved against time.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation raw_drug This compound (Raw) nano Nanoformulation (e.g., Wet Milling) raw_drug->nano Formulate asd Amorphous Solid Dispersion raw_drug->asd Formulate lipid Lipid-Based Formulation raw_drug->lipid Formulate dissolution Dissolution Testing (SGF & SIF) nano->dissolution asd->dissolution lipid->dissolution permeability Permeability Assay (e.g., PAMPA, Caco-2) dissolution->permeability stability Stability Studies (pH, Temperature) permeability->stability pk_study Pharmacokinetic Study (Animal Model) stability->pk_study Select Lead Formulation bioavailability Bioavailability Calculation pk_study->bioavailability

Caption: Experimental workflow for developing and evaluating new formulations of this compound to improve bioavailability.

degradation_pathway eseroline (-)-Eseroline degradation_products Degradation Products eseroline->degradation_products Specific Base Catalysis (Increased degradation at higher pH)

Caption: Simplified degradation pathway of (-)-eseroline, highlighting its pH-dependent instability.

References

(-)-Eseroline fumarate stability testing protocol under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to conducting stability testing of (-)-Eseroline fumarate (B1241708) under stress conditions. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing forced degradation studies on (-)-Eseroline fumarate?

A1: Forced degradation studies, or stress testing, are crucial to understanding the intrinsic stability of this compound. These studies help to:

  • Identify potential degradation products that could form under various environmental conditions.[1]

  • Elucidate the degradation pathways of the molecule.

  • Develop and validate a stability-indicating analytical method that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[1]

  • Inform decisions on formulation development, packaging, and storage conditions to ensure the safety and efficacy of the final drug product.

Q2: What are the typical stress conditions applied in a forced degradation study for this compound?

A2: Based on the International Council for Harmonisation (ICH) guidelines, the typical stress conditions include:

  • Acidic Hydrolysis: Exposure to an acidic solution (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Exposure to a basic solution (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂).

  • Thermal Stress: Exposure to high temperatures in a solid or solution state.

  • Photolytic Stress: Exposure to light, including both UV and visible radiation.

Q3: My HPLC chromatogram shows peak tailing for the eseroline (B613827) peak. What could be the cause and how can I fix it?

A3: Peak tailing in HPLC analysis of amine-containing compounds like eseroline is a common issue. Potential causes and solutions include:

  • Secondary Interactions: The basic amine groups in eseroline can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.

    • Solution: Use a base-deactivated column or add a competing amine (e.g., triethylamine) to the mobile phase to mask the silanol groups.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and reinject.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of eseroline and its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH. For basic compounds, a pH between 3 and 7 is often optimal for reversed-phase chromatography.

Q4: I am not observing any degradation of this compound under my stress conditions. What should I do?

A4: If no degradation is observed, it's possible the stress conditions are not stringent enough. Consider the following:

  • Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent.

  • Increase Temperature: Elevate the temperature for hydrolytic, oxidative, and thermal studies.

  • Extend Exposure Time: Increase the duration of the stress exposure. It is important to note that the goal is to achieve partial degradation (typically 5-20%) to ensure the analytical method can detect degradants without completely destroying the parent compound.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution Between Eseroline and Degradation Peaks - Inappropriate mobile phase composition.- Incorrect column chemistry.- Gradient elution not optimized.- Modify the organic modifier (e.g., acetonitrile, methanol) percentage in the mobile phase.- Try a different stationary phase (e.g., C8, Phenyl-Hexyl).- Adjust the gradient slope and time to improve separation.
Baseline Noise or Drift in HPLC Chromatogram - Contaminated mobile phase or solvents.- Air bubbles in the pump or detector.- Fluctuations in column temperature.- Use high-purity HPLC-grade solvents and filter the mobile phase before use.- Degas the mobile phase thoroughly.- Use a column oven to maintain a stable temperature.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Pump malfunction or leaks.- Column degradation.- Prepare fresh mobile phase for each run and ensure accurate composition.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.- Use a guard column and replace the analytical column if performance deteriorates.
Formation of Secondary Degradation Products - Over-stressing the sample with excessively harsh conditions.- Reduce the concentration of the stressor, the temperature, or the exposure time to achieve the target degradation of 5-20%.

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its potential degradation products.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (determined by UV scan of eseroline).

  • Injection Volume: 10 µL.

Forced Degradation (Stress Testing) Protocol

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 4 hours.

    • Neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature chamber at 70°C for 48 hours.

    • After exposure, dissolve the solid in a suitable solvent and dilute to a known concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

    • After exposure, dilute the samples to a suitable concentration for HPLC analysis.

Data Presentation

The following table summarizes hypothetical quantitative data from the forced degradation studies of this compound. Actual results may vary depending on the specific experimental conditions.

Stress ConditionParameters% Assay of this compound% Total DegradationNumber of Degradation Products
Control -99.80.21 (minor)
Acid Hydrolysis 0.1 M HCl, 60°C, 24h85.214.83
Base Hydrolysis 0.1 M NaOH, RT, 4h80.519.54
Oxidative Degradation 3% H₂O₂, RT, 24h90.19.92
Thermal Degradation 70°C, 48h (Solid)95.34.72
Photolytic Degradation 1.2 million lux hours92.77.33

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (70°C, Solid) stock->thermal photo Photolytic (ICH Q1B) stock->photo neutralize Neutralize/Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc data Data Interpretation and Impurity Profiling hplc->data

Caption: Workflow for this compound forced degradation studies.

Proposed Degradation Pathway of Eseroline

Based on the degradation of structurally similar alkaloids, the primary degradation pathways for eseroline are proposed to be hydrolysis and oxidation.

G eseroline (-)-Eseroline hydrolysis_product Hydrolysis Products (e.g., ring opening) eseroline->hydrolysis_product  Hydrolysis (Acid/Base) oxidation_product Oxidation Product (e.g., Rubreserine-like quinone) eseroline->oxidation_product  Oxidation (H₂O₂, Light) further_degradation Further Degradation Products hydrolysis_product->further_degradation oxidation_product->further_degradation

Caption: Proposed degradation pathways for (-)-Eseroline.

References

Deconvoluting opioid versus cholinergic effects of (-)-Eseroline fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Eseroline fumarate (B1241708). The content is designed to help deconvolute the compound's opioid versus cholinergic effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacological actions of (-)-Eseroline fumarate?

A1: this compound exhibits a dual pharmacological profile. It functions as a potent antinociceptive agent with opioid receptor agonist properties.[1] Additionally, it acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132), thus producing cholinergic effects.[2]

Q2: How can I differentiate between the opioid and cholinergic effects of (-)-Eseroline in my experiments?

A2: The opioid and cholinergic effects of (-)-Eseroline can be pharmacologically dissected using selective antagonists.

  • Opioid Effects: Use a non-selective opioid receptor antagonist like naloxone (B1662785) to block the opioid-mediated effects. The inhibitory effects of eseroline (B613827) on electrically evoked contractions in preparations like the guinea-pig ileum are antagonized by naloxone.[3]

  • Cholinergic Effects: Use a muscarinic receptor antagonist such as atropine (B194438) to inhibit the cholinergic effects. For instance, in the guinea-pig ileum preparation, eseroline-induced contractions in the presence of naloxone are antagonized by atropine.[2]

Q3: What are the known potencies of this compound at its targets?

A3:

  • Acetylcholinesterase (AChE) Inhibition: (-)-Eseroline is a potent competitive inhibitor of AChE with Ki values of 0.15 ± 0.08 µM (electric eel), 0.22 ± 0.10 µM (human red blood cells), and 0.61 ± 0.12 µM (rat brain).[2] It is a very weak inhibitor of butyrylcholinesterase (BuChE), with a Ki of 208 ± 42 µM.[2]

Q4: Are there any known issues with the stability of this compound in solution?

A4: The stability of this compound in solution can be a concern. It is advisable to prepare fresh solutions for each experiment and protect them from light and high temperatures to prevent degradation.

Troubleshooting Guides

Issue 1: Inconsistent or absent opioid-like effects in isolated tissue preparations (e.g., guinea-pig ileum, mouse vas deferens).
Possible Cause Troubleshooting Step
Tissue Desensitization Ensure adequate washout periods between drug applications to allow the tissue to return to baseline. Prolonged exposure to high concentrations of agonists can lead to receptor desensitization.
Incorrect Buffer Composition Verify the composition and pH of the physiological salt solution (e.g., Krebs-Henseleit). Ionic imbalances can affect tissue viability and responsiveness.
Electrical Stimulation Parameters Optimize the electrical stimulation parameters (voltage, frequency, pulse duration) for the specific tissue preparation to ensure consistent, submaximal contractions.
Degraded this compound Prepare fresh solutions of this compound for each experiment. Store the stock compound under recommended conditions (cool, dark, and dry).
Low Receptor Expression The density of opioid receptors can vary between animals. If possible, screen tissues from multiple animals.
Issue 2: Difficulty in observing naloxone antagonism of (-)-Eseroline's effects.
Possible Cause Troubleshooting Step
Inadequate Naloxone Concentration Ensure that the concentration of naloxone is sufficient to competitively antagonize the effects of (-)-Eseroline. A Schild analysis can be performed to determine the appropriate antagonist concentration.
Insufficient Pre-incubation Time Allow for an adequate pre-incubation period with naloxone (typically 15-30 minutes) before adding (-)-Eseroline to ensure the antagonist has reached equilibrium with the receptors.
Overwhelming Cholinergic Effects At higher concentrations, the cholinergic effects of (-)-Eseroline may mask its opioid effects. Try using a lower concentration of (-)-Eseroline or co-administering a low dose of atropine to block the cholinergic component.
Non-competitive Antagonism While naloxone is a competitive antagonist, if the observed antagonism does not appear competitive (i.e., parallel rightward shift in the dose-response curve), consider the possibility of more complex interactions or experimental artifacts.
Issue 3: Unexpected excitatory effects of (-)-Eseroline.
Possible Cause Troubleshooting Step
Dominant Cholinergic Action At higher concentrations (>20 µM in the guinea-pig ileum), the AChE inhibitory effect of (-)-Eseroline can lead to an accumulation of acetylcholine, causing smooth muscle contraction.[2] This is a cholinergic effect.
Confirmation of Cholinergic Effect To confirm that the excitatory effect is cholinergic, attempt to block it with atropine. In the presence of naloxone, eseroline-induced contractions are antagonized by atropine.[2]

Data Presentation

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Potency of (-)-Eseroline.

Enzyme Source Inhibitor Constant (Ki)
Acetylcholinesterase (Electric Eel)0.15 ± 0.08 µM[2]
Acetylcholinesterase (Human RBC)0.22 ± 0.10 µM[2]
Acetylcholinesterase (Rat Brain)0.61 ± 0.12 µM[2]
Butyrylcholinesterase (Horse Serum)208 ± 42 µM[2]

Table 2: Comparative Mu-Opioid Receptor Binding Affinities of Common Opioids (for context).

Compound Mu-Opioid Receptor Ki (nM)
Morphine1.2[4]
Morphine-6-glucuronide0.6[4]
Hydromorphone0.6[4]
Hydrocodone19.8[4]
Fentanyl1.346[5]
Sufentanil0.1380[5]
This compoundData not available in provided search results

Experimental Protocols

Protocol 1: Guinea-Pig Ileum Bioassay for Opioid and Cholinergic Activity

Objective: To assess the opioid and cholinergic effects of this compound on the contractility of the isolated guinea-pig ileum.

Materials:

  • Male Dunkin-Hartley guinea-pig (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

  • This compound

  • Naloxone hydrochloride

  • Atropine sulfate

  • Acetylcholine chloride (for control responses)

  • Organ bath with an isometric force transducer

Procedure:

  • Humanely euthanize the guinea-pig and dissect a segment of the distal ileum.

  • Prepare a longitudinal muscle-myenteric plexus (LMMP) preparation.

  • Mount the tissue in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2.

  • Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

  • Induce twitch contractions using electrical field stimulation (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration, supramaximal voltage).

  • To assess opioid effects:

    • Once a stable baseline of twitch contractions is established, add cumulative concentrations of this compound to the organ bath.

    • Observe the inhibition of the electrically-evoked twitches.

    • To confirm opioid receptor mediation, pre-incubate a separate tissue preparation with naloxone (e.g., 100 nM) for 20-30 minutes before adding this compound and observe the antagonism of the inhibitory effect.

  • To assess cholinergic effects:

    • In a non-stimulated preparation (or in the presence of naloxone to block opioid effects), add this compound at concentrations higher than 5 µM.[2]

    • Observe any contractile response.

    • To confirm cholinergic mediation, pre-incubate a separate tissue preparation with atropine (e.g., 100 nM) for 20 minutes before adding this compound and observe the blockade of the contractile response.

Protocol 2: Mouse Vas Deferens Bioassay for Opioid Activity

Objective: To evaluate the inhibitory effect of this compound on the electrically-induced contractions of the isolated mouse vas deferens.

Materials:

  • Male CD-1 or other suitable mouse strain (25-30 g)

  • Magnesium-free Krebs solution (in mM: NaCl 118, KCl 4.75, CaCl2 2.54, KH2PO4 1.19, NaHCO3 25, glucose 11), gassed with 95% O2 / 5% CO2.

  • This compound

  • Naloxone hydrochloride

  • Norepinephrine (for control responses)

  • Organ bath with an isometric force transducer

Procedure:

  • Humanely euthanize the mouse and dissect both vasa deferentia.

  • Mount each vas deferens in a 10 mL organ bath containing the physiological salt solution at 32-34°C, bubbled with 95% O2 / 5% CO2.

  • Apply a resting tension of 0.5 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

  • Elicit twitch contractions with electrical field stimulation (e.g., 0.1 Hz, 1 ms pulse width, supramaximal voltage).

  • Once a stable baseline is achieved, obtain a cumulative concentration-response curve for this compound by adding increasing concentrations to the bath.

  • Opioid effects are observed as an inhibition of the twitch response.

  • To confirm the involvement of opioid receptors, pre-incubate a preparation with naloxone (e.g., 100 nM) for 20-30 minutes before constructing the this compound concentration-response curve.

Mandatory Visualizations

Opioid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Eseroline Eseroline MOR Mu-Opioid Receptor Eseroline->MOR G_protein Gi/o Protein (αβγ) MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP Analgesia Analgesia & Other Effects cAMP->Analgesia Reduced cAMP leads to...

Caption: Opioid signaling pathway of (-)-Eseroline.

Cholinergic_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Eseroline Eseroline AChE Acetylcholinesterase (AChE) Eseroline->AChE Inhibition AChE->ACh Hydrolysis G_protein Gq/11 or Gi/o Protein mAChR->G_protein Activation Effector Effector (e.g., PLC, AC) G_protein->Effector Response Cholinergic Response Effector->Response

Caption: Cholinergic action of (-)-Eseroline.

Experimental_Workflow cluster_prep Tissue Preparation cluster_test Drug Testing cluster_analysis Data Analysis Isolate Isolate Guinea-Pig Ileum or Mouse Vas Deferens Mount Mount in Organ Bath Isolate->Mount Equilibrate Equilibrate & Stimulate Mount->Equilibrate Eseroline_Alone Add (-)-Eseroline (Observe Effect) Equilibrate->Eseroline_Alone Antagonist_Pre Pre-incubate with Antagonist Equilibrate->Antagonist_Pre Dose_Response Construct Dose-Response Curves Eseroline_Alone->Dose_Response Eseroline_Antagonist Add (-)-Eseroline in Presence of Antagonist Antagonist_Pre->Eseroline_Antagonist Eseroline_Antagonist->Dose_Response Compare Compare Responses (± Antagonist) Dose_Response->Compare Deconvolute Deconvolute Opioid vs. Cholinergic Effects Compare->Deconvolute

Caption: Experimental workflow for deconvoluting effects.

References

Minimizing side effects of (-)-Eseroline fumarate in animal research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of (-)-Eseroline fumarate (B1241708) in animal research.

I. Frequently Asked Questions (FAQs)

Q1: What is (-)-Eseroline fumarate and what are its primary effects?

A1: (-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine. It functions as a potent µ-opioid receptor agonist, leading to analgesic effects. It also possesses weak and reversible acetylcholinesterase inhibitory activity, which can contribute to cholinergic side effects.

Q2: What are the major side effects of this compound observed in animal research?

A2: The primary side effects are extensions of its pharmacological actions and include:

  • Opioid-related effects: Respiratory depression is the most significant and life-threatening side effect. Sedation is also commonly observed.

  • Cholinergic-related effects: Due to its acetylcholinesterase inhibitory action, side effects such as salivation, lacrimation, urination, defecation (SLUD), and bradycardia can occur.

  • Neurotoxicity: At higher concentrations, eseroline (B613827) has been shown to induce neuronal cell death, potentially through a mechanism involving the depletion of cellular ATP.[1]

Q3: How can I mitigate the side effects of this compound?

A3: A multi-faceted approach is recommended:

  • Careful Dose Selection: Start with low doses and titrate upwards to find the minimum effective dose for the desired analgesic effect with the least side effects.

  • Pharmacological Antagonists:

    • For opioid-induced respiratory depression, the opioid antagonist naloxone (B1662785) can be used for reversal.

    • For cholinergic side effects, a muscarinic antagonist such as atropine (B194438) can be administered.

  • Supportive Care: Provide close monitoring and supportive care, especially for respiratory function and body temperature.

  • Route of Administration: The choice of administration route can influence the onset and intensity of side effects. Intravenous administration will have a more rapid and pronounced effect compared to subcutaneous or oral routes.

II. Troubleshooting Guides

Issue 1: Animal exhibits signs of respiratory depression (slowed, shallow breathing).

Cause: This is likely due to the µ-opioid receptor agonist activity of this compound.

Immediate Action:

  • Assess Severity: Monitor the animal's respiratory rate, depth of breathing, and oxygen saturation using a pulse oximeter if available.

  • Administer Naloxone: If respiratory depression is severe, administer naloxone. The dose should be titrated to effect, starting with a low dose to avoid abrupt reversal of analgesia and potential withdrawal-like symptoms.

  • Provide Supportive Care: Ensure a clear airway and provide supplemental oxygen if necessary. In severe cases, mechanical ventilation may be required.

Preventative Measures:

  • Dose Adjustment: Use the lowest effective dose of this compound.

  • Co-administration: For high-risk studies, consider prophylactic administration of a low-dose naloxone infusion.

Agent Species Suggested Starting Dose (IV/IM/SC) Notes
NaloxoneRat/Mouse0.01 - 0.1 mg/kgTitrate to effect. Higher doses (up to 2 mg/kg) may be needed for complete reversal. The duration of action of naloxone is shorter than many opioids, so repeat dosing may be necessary.
Issue 2: Animal shows signs of cholinergic crisis (excessive salivation, urination, defecation, muscle tremors).

Cause: This is due to the acetylcholinesterase inhibitory properties of this compound, leading to an excess of acetylcholine (B1216132).

Immediate Action:

  • Assess Severity: Monitor for signs of excessive cholinergic stimulation. Pay close attention to cardiovascular parameters (bradycardia) and respiratory status (bronchoconstriction).

  • Administer Atropine: Atropine is a competitive antagonist of muscarinic acetylcholine receptors and can counteract the peripheral cholinergic effects.

Preventative Measures:

  • Dose Adjustment: Use the lowest effective dose of this compound.

  • Co-administration: If cholinergic side effects are anticipated, pretreatment with a low dose of atropine can be considered.

Agent Species Suggested Starting Dose (IV/IM/SC) Notes
AtropineRat/Mouse0.02 - 0.05 mg/kgThis dose is generally effective for reducing secretions and counteracting bradycardia. Higher doses may be required for severe toxicity. Be aware that atropine can cause tachycardia and other anticholinergic side effects.[2][3]
Issue 3: Long-term studies show signs of neurotoxicity or unexpected neurological deficits.

Cause: Eseroline has been shown in vitro to cause neuronal cell death through a mechanism involving cellular ATP depletion.[1]

Immediate Action:

  • Discontinue Dosing: If neurotoxicity is suspected, cease administration of this compound.

  • Provide Supportive Care: Ensure the animal has easy access to food and water. Monitor for any changes in behavior, motor function, or general health.

Preventative and Investigative Measures:

  • Limit Dose and Duration: Use the lowest effective dose for the shortest possible duration.

  • Consider Neuroprotective Co-therapies: While not specifically studied with eseroline, general neuroprotective agents that support mitochondrial function and ATP production could be investigated. Examples include antioxidants (e.g., N-acetylcysteine) and mitochondrial-targeted nutrients (e.g., coenzyme Q10).[4]

  • Monitor Biomarkers: If feasible, monitor biomarkers of neuronal injury or metabolic dysfunction in terminal studies.

III. Experimental Protocols

Protocol 1: Assessment of Respiratory Function

This protocol describes a non-invasive method for monitoring respiratory function in rodents using whole-body plethysmography.

Materials:

  • Whole-body plethysmograph system

  • Experimental animals (rats or mice)

  • This compound solution

  • Vehicle control solution

Procedure:

  • Acclimatization: Acclimate the animals to the plethysmography chamber for at least 30-60 minutes on several consecutive days before the experiment to minimize stress-induced respiratory changes.

  • Baseline Recording: On the day of the experiment, place the animal in the chamber and record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for at least 20-30 minutes.

  • Administration: Remove the animal from the chamber, administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-Dose Recording: Immediately return the animal to the chamber and record respiratory parameters continuously for a predefined period (e.g., 60-120 minutes).

  • Data Analysis: Compare the post-dose respiratory parameters to the baseline values to quantify the degree of respiratory depression.

Protocol 2: Reversal of Opioid-Induced Respiratory Depression

This protocol outlines the steps to reverse severe respiratory depression using naloxone.

Materials:

  • Animal exhibiting severe respiratory depression

  • Naloxone hydrochloride solution (e.g., 0.4 mg/mL)

  • Sterile saline for dilution

  • Syringes and needles for injection

  • Monitoring equipment (pulse oximeter)

Procedure:

  • Prepare Naloxone: Dilute the naloxone solution in sterile saline to a concentration that allows for accurate dosing of a low initial dose (e.g., 0.01 mg/kg).

  • Administer Initial Dose: Administer the initial dose of naloxone intravenously (if possible for rapid onset) or intramuscularly/subcutaneously.

  • Monitor Response: Continuously monitor the animal's respiratory rate and effort. An increase in respiratory rate should be observed within minutes of IV administration.

  • Titrate to Effect: If there is no or minimal response after 2-3 minutes, administer a subsequent, slightly higher dose. Repeat this process, doubling the dose if necessary, until adequate spontaneous breathing is restored.

  • Continued Observation: Once the animal is stable, continue to monitor closely. Due to the shorter half-life of naloxone compared to some opioids, respiratory depression may recur, necessitating repeat dosing.

IV. Visualizations

Signaling_Pathway_Opioid_Effect cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Eseroline This compound OpioidReceptor µ-Opioid Receptor Eseroline->OpioidReceptor binds & activates CalciumChannel Voltage-gated Ca²⁺ Channel OpioidReceptor->CalciumChannel inhibits Hyperpolarization Hyperpolarization (Inhibition) OpioidReceptor->Hyperpolarization causes (via K⁺ channels) Vesicle Neurotransmitter Vesicle (e.g., GABA, Glutamate) CalciumChannel->Vesicle triggers Release Neurotransmitter Release Vesicle->Release leads to PostsynapticReceptor Postsynaptic Receptor Release->PostsynapticReceptor activates Hyperpolarization->PostsynapticReceptor reduces activation of

Caption: Opioid signaling pathway of this compound.

Experimental_Workflow_Side_Effect_Mitigation Start Administer This compound Monitor Monitor for Side Effects (Respiratory, Cholinergic) Start->Monitor NoSideEffects Continue Experiment & Monitoring Monitor->NoSideEffects None RespiratoryDepression Respiratory Depression Detected Monitor->RespiratoryDepression Yes CholinergicSigns Cholinergic Signs Detected Monitor->CholinergicSigns Yes AdministerNaloxone Administer Naloxone RespiratoryDepression->AdministerNaloxone AdministerAtropine Administer Atropine CholinergicSigns->AdministerAtropine AssessResponseN Assess Response AdministerNaloxone->AssessResponseN AssessResponseA Assess Response AdministerAtropine->AssessResponseA Stable Animal Stable Continue Monitoring AssessResponseN->Stable Improved NotStable Not Stable Provide Supportive Care AssessResponseN->NotStable No Improvement AssessResponseA->Stable Improved AssessResponseA->NotStable No Improvement NotStable->AdministerNaloxone Re-dose/Titrate NotStable->AdministerAtropine Re-dose/Titrate

Caption: Workflow for monitoring and mitigating side effects.

Neurotoxicity_Pathway Eseroline High Concentration (-)-Eseroline Mitochondria Mitochondrial Dysfunction Eseroline->Mitochondria induces ATP_Depletion Cellular ATP Depletion Mitochondria->ATP_Depletion leads to Energy_Crisis Cellular Energy Crisis ATP_Depletion->Energy_Crisis Ion_Imbalance Ion Pump Failure (Na⁺/K⁺-ATPase) ATP_Depletion->Ion_Imbalance Cell_Death Neuronal Cell Death Energy_Crisis->Cell_Death Calcium_Influx Ca²⁺ Influx Ion_Imbalance->Calcium_Influx Apoptosis Apoptotic Pathways (Caspase Activation) Calcium_Influx->Apoptosis activates Apoptosis->Cell_Death

Caption: Hypothesized pathway of Eseroline-induced neurotoxicity.

References

Ensuring purity and quality of (-)-Eseroline fumarate analytical standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the purity and quality of their (-)-Eseroline fumarate (B1241708) analytical standard.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Eseroline fumarate and why is its purity critical?

A1: this compound is the fumarate salt of (-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine. As an analytical standard, its purity is paramount for the accurate quantification of eseroline (B613827) in research and pharmaceutical development, ensuring the reliability of experimental data and the safety of potential drug products.

Q2: What are the common impurities or degradation products associated with this compound?

A2: (-)-Eseroline is susceptible to both synthesis-related impurities and degradation. Common impurities may include:

  • Process-Related Impurities: Residual starting materials, reagents, or by-products from the synthetic route used to produce eseroline.

  • Degradation Products:

    • Oxidation Products: The phenolic hydroxyl group in eseroline is prone to oxidation, which can lead to the formation of colored impurities like rubreserine, especially when exposed to air and light.

    • Hydrolysis Products: If the starting material for the synthesis was a related ester compound, incomplete hydrolysis could leave residual ester impurities.

    • Polymers: Over time, phenolic compounds can polymerize, forming higher molecular weight impurities.

Q3: What are the recommended storage and handling conditions for this compound?

A3: To maintain its purity and stability, this compound should be stored under the following conditions:

  • Temperature: Long-term storage at -20°C is recommended. For short-term use, 0-4°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Moisture: The compound is potentially hygroscopic. Store in a desiccated environment to prevent water absorption.

Q4: My this compound standard has developed a pink or reddish tint. What does this indicate?

A4: A pink or reddish discoloration is a common sign of oxidation. The phenolic group of eseroline is easily oxidized to form colored quinone-like structures, such as rubreserine. If discoloration is observed, the standard's purity should be re-verified before use, as it may no longer be suitable for quantitative applications.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue 1: Asymmetrical peak shape (tailing) for the (-)-Eseroline peak.

  • Possible Cause 1: Secondary Silanol (B1196071) Interactions. The basic nitrogen atoms in the eseroline molecule can interact with acidic residual silanol groups on the surface of silica-based C18 columns, leading to peak tailing.

    • Solution A: Mobile Phase Modification. Add a competitive base, such as 10-20 mM triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase and adjust the pH to the 3-4 range with an acid like formic acid or phosphoric acid. This will protonate the eseroline and neutralize the silanol groups, minimizing secondary interactions.

    • Solution B: Use a Deactivated Column. Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Possible Cause 2: Metal Chelation. The phenolic hydroxyl group can interact with trace metal impurities in the silica (B1680970) matrix of the column.

    • Solution: Use a high-purity silica column and ensure the mobile phase components are of high quality.

Issue 2: Appearance of new, unknown peaks in the chromatogram of a freshly prepared standard solution.

  • Possible Cause 1: On-column Degradation. The analytical conditions themselves may be causing the degradation of the standard.

    • Solution: Evaluate the stability of eseroline in the mobile phase. If the mobile phase is too acidic or basic, it could promote degradation. Ensure the mobile phase is freshly prepared and degassed.

  • Possible Cause 2: Contaminated Solvent or Glassware. Impurities in the diluent or from improperly cleaned glassware can appear as extraneous peaks.

    • Solution: Use HPLC-grade solvents for all sample preparations. Ensure all glassware is meticulously cleaned and rinsed with the final diluent.

General Quality Assessment Troubleshooting

Issue 3: Inconsistent results in quantitative analysis.

  • Possible Cause 1: Water Content. this compound can be hygroscopic. Variations in water content between different weighings can lead to significant errors in concentration calculations.

    • Solution: Perform Karl Fischer titration to accurately determine the water content of the standard just before preparing solutions. Apply a correction factor to the weighed mass to account for the water content.

  • Possible Cause 2: Degradation of Stock Solutions. Stock solutions of this compound may not be stable for long periods, even when refrigerated.

    • Solution: Prepare stock solutions fresh daily. If longer-term storage is necessary, conduct a stability study of the solution under the intended storage conditions by analyzing it at regular intervals.

Quantitative Data Summary

The following table provides typical specifications for a high-purity this compound analytical standard. Actual values may vary by supplier and batch.

ParameterTypical SpecificationMethod
Purity (by HPLC) ≥ 98.0%HPLC-UV
Identity Conforms to structure¹H-NMR, ¹³C-NMR, MS
Water Content ≤ 2.0%Karl Fischer Titration
Residual Solvents ≤ 0.5%GC-HS
Appearance White to off-white or light brown solidVisual Inspection

Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a starting point for a stability-indicating HPLC method. Method development and validation are required before use.

  • Instrumentation: HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm (base-deactivated)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 70
    25 70
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

Protocol 2: Forced Degradation Study

To ensure the stability-indicating nature of the HPLC method, a forced degradation study should be performed.

  • Acid Hydrolysis: Dissolve the standard in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the standard in 0.1 M NaOH and keep at room temperature for 8 hours. Neutralize before injection.

  • Oxidative Degradation: Dissolve the standard in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid standard to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid standard to UV light (254 nm) and visible light for 7 days.

Analyze all stressed samples using the stability-indicating HPLC method and compare the chromatograms to that of an unstressed standard.

Protocol 3: Water Content Determination by Karl Fischer Titration
  • Instrumentation: Volumetric or Coulometric Karl Fischer Titrator

  • Reagent: Appropriate Karl Fischer reagent for the instrument type.

  • Sample Preparation: Accurately weigh approximately 20-30 mg of the this compound standard directly into the titration vessel.

  • Procedure: Follow the instrument manufacturer's instructions for titration. Perform the measurement in triplicate to ensure accuracy.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation start Weigh (-)-Eseroline fumarate Standard kf Karl Fischer Titration for Water Content start->kf dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) start->dissolve hplc HPLC Purity Analysis dissolve->hplc nmr_ms Structural Confirmation (NMR, MS) dissolve->nmr_ms purity_calc Calculate Purity (Correct for Water) hplc->purity_calc impurity_id Identify Impurities nmr_ms->impurity_id report Generate Certificate of Analysis purity_calc->report impurity_id->report

Caption: Workflow for the quality assessment of this compound.

troubleshooting_tree start HPLC Peak Tailing Observed? cause1 Secondary Silanol Interactions start->cause1 Yes cause2 Metal Chelation start->cause2 Yes solution1a Add Triethylamine to Mobile Phase cause1->solution1a solution1b Use Base-Deactivated Column cause1->solution1b solution2 Use High-Purity Silica Column cause2->solution2

Caption: Decision tree for troubleshooting HPLC peak tailing.

degradation_pathway eseroline (-)-Eseroline oxidation Oxidation (Air, Light) eseroline->oxidation hydrolysis Hydrolysis (Acid/Base) eseroline->hydrolysis rubreserine Rubreserine (Colored Impurity) oxidation->rubreserine other_degradants Other Degradation Products hydrolysis->other_degradants

Caption: Simplified degradation pathways of (-)-Eseroline.

Validation & Comparative

A Comparative Guide to the Acetylcholinesterase Inhibition of (-)-Eseroline Fumarate and Physostigmine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acetylcholinesterase (AChE) inhibitory properties of (-)-Eseroline fumarate (B1241708) and its parent compound, physostigmine (B191203). The information presented herein is curated from experimental data to assist researchers in making informed decisions for their drug development and scientific investigations.

Executive Summary

(-)-Eseroline and physostigmine are both inhibitors of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). However, they exhibit distinct mechanisms of action and potencies. Physostigmine acts as a reversible inhibitor by carbamoylating the active site of AChE, leading to a temporary inactivation of the enzyme. In contrast, (-)-eseroline functions as a rapidly reversible, competitive inhibitor.[1]

While both compounds effectively inhibit AChE, their potencies vary depending on the enzyme source. The following sections provide a detailed quantitative comparison, experimental protocols for assessing AChE inhibition, and a visualization of the relevant signaling pathways.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of (-)-eseroline and physostigmine against acetylcholinesterase has been evaluated in various studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to quantify this potency. A lower value for these parameters indicates a more potent inhibitor.

CompoundEnzyme SourcePotency (Ki)Potency (IC50)Reference
(-)-Eseroline Electric Eel AChE0.15 ± 0.08 µM-[1]
Human Red Blood Cell AChE0.22 ± 0.10 µM-[1]
Rat Brain AChE0.61 ± 0.12 µM-[1]
Physostigmine Human AChE-0.117 ± 0.007 µM[2]
Guinea Pig Blood AChE-1.1 - 27.6 x 10⁻⁷ M[3]

Note: Direct head-to-head comparative studies under identical experimental conditions for (-)-Eseroline fumarate and physostigmine are limited. The data presented is a compilation from various sources and should be interpreted with consideration of the different experimental setups.

Mechanism of Action

The mechanisms by which (-)-eseroline and physostigmine inhibit acetylcholinesterase are fundamentally different.

Physostigmine: This compound is a carbamate (B1207046) that acts as a reversible, slow-onset inhibitor. It transfers its carbamoyl (B1232498) group to a serine residue in the active site of AChE, forming a carbamoylated enzyme that is hydrolyzed much more slowly than the acetylated enzyme formed by acetylcholine.[4] This results in a temporary inactivation of the enzyme.

(-)-Eseroline: In contrast, (-)-eseroline is a competitive inhibitor, meaning it binds to the active site of AChE, preventing the substrate (acetylcholine) from binding.[1] Its inhibitory action is rapidly reversible, with the enzyme's activity being restored almost immediately upon removal of the inhibitor.[1]

Experimental Protocols

The most common method for determining the acetylcholinesterase inhibitory activity of compounds is the spectrophotometric method developed by Ellman.

Ellman's Method for AChE Inhibition Assay

Principle: This assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human red blood cells)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (this compound and physostigmine) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure (for 96-well plate format):

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and a known inhibitor (as a positive control) in a suitable solvent.

    • Prepare working solutions of ATCI and DTNB in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer.

  • Assay Setup:

    • To each well of the microplate, add:

      • 140 µL of phosphate buffer

      • 10 µL of DTNB solution

      • 10 µL of the test compound solution (or solvent for control)

      • 10 µL of AChE solution

    • Mix the contents of the wells gently.

  • Pre-incubation:

    • Incubate the microplate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction Initiation:

    • Add 10 µL of ATCI solution to each well to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over a period of 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Molecular Interactions and Pathways

To better understand the experimental process and the broader biological context of AChE inhibition by these compounds, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition & Analysis reagent_prep Prepare stock solutions: - AChE - ATCI (Substrate) - DTNB (Ellman's Reagent) - Inhibitors ((-)-Eseroline, Physostigmine) add_reagents Add to wells: - Phosphate Buffer - DTNB - Inhibitor/Vehicle reagent_prep->add_reagents add_enzyme Add AChE Solution add_reagents->add_enzyme pre_incubate Pre-incubate (10-15 min) add_enzyme->pre_incubate start_reaction Add ATCI (Substrate) pre_incubate->start_reaction kinetic_measurement Kinetic Measurement (Absorbance at 412 nm) start_reaction->kinetic_measurement data_analysis Calculate Reaction Rates & Percent Inhibition kinetic_measurement->data_analysis ic50_determination Determine IC50 Values data_analysis->ic50_determination

Figure 1. Experimental workflow for the Ellman's method to determine AChE inhibition.

G cluster_cholinergic Cholinergic Synapse cluster_inhibitors Inhibitor Action cluster_downstream Broader Pharmacological Effects ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptors Muscarinic & Nicotinic Receptors ACh->Postsynaptic_Receptors Binding Cholinergic_Response Cholinergic Response Postsynaptic_Receptors->Cholinergic_Response Signal Transduction Physostigmine Physostigmine Physostigmine->AChE Carbamoylation (Reversible Inhibition) Nicotinic_Modulation Direct Nicotinic Receptor Modulation Physostigmine->Nicotinic_Modulation Direct interaction Eseroline (-)-Eseroline Eseroline->AChE Competitive Binding (Rapidly Reversible Inhibition) Opioid_Receptors Opioid Receptors Eseroline->Opioid_Receptors Agonism Analgesia Analgesia Opioid_Receptors->Analgesia Leads to

Figure 2. Signaling pathways affected by Physostigmine and (-)-Eseroline.

Conclusion

Both (-)-eseroline and physostigmine are effective inhibitors of acetylcholinesterase, a key enzyme in cholinergic neurotransmission. Physostigmine acts as a reversible carbamoylating inhibitor, while (-)-eseroline is a rapidly reversible competitive inhibitor.[1][4] The choice between these two compounds for research or therapeutic development will depend on the desired duration of action and the specific pharmacological profile required. It is important to note that both compounds also exhibit other pharmacological activities, such as (-)-eseroline's opioid receptor agonism and physostigmine's direct effects on nicotinic receptors, which should be considered in their application.[5][6] Further head-to-head studies under standardized conditions would be beneficial for a more definitive comparison of their potencies.

References

A Comparative Analysis of (-)-Eseroline Fumarate and Other Opioid Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of (-)-Eseroline fumarate (B1241708) with other well-characterized opioid agonists: Morphine (a classic µ-opioid agonist), U-50,488 (a selective κ-opioid agonist), and SNC80 (a selective δ-opioid agonist). The information presented is supported by experimental data from peer-reviewed scientific literature.

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has been identified as a potent antinociceptive agent with a pharmacological profile indicative of an opioid agonist.[1] Its analgesic effects are reported to be stronger than those of morphine and are reversible by the opioid antagonist naloxone, suggesting a mechanism of action mediated through opioid receptors.[1][2] Unlike its parent compound, physostigmine, the acetylcholinesterase inhibition by eseroline (B613827) is weak and readily reversible. This guide aims to contextualize the performance of (-)-Eseroline fumarate by comparing its available in vitro and in vivo data with that of standard selective agonists for the µ, κ, and δ opioid receptors.

Quantitative Data Comparison

The following tables summarize key in vitro and in vivo pharmacological parameters for this compound and the selected comparator opioid agonists. This data facilitates a direct comparison of their binding affinities, functional potencies, and analgesic efficacies.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)
This compound Data Not AvailableData Not AvailableData Not Available
Morphine 1.168>10,000268
U-50,488 37012>500
SNC80 1336.5669.62.7

Table 2: In Vitro Functional Potency (EC50, nM) in cAMP Inhibition Assays

Compoundµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)
This compound Data Not AvailableData Not AvailableData Not Available
Morphine 430>10,000>10,000
U-50,488 >10,0001>10,000
SNC80 >10,000>10,00052.8

Note: (-)-Eseroline has been shown to act as an opiate agonist by inhibiting adenylate cyclase in vitro.[3]

Table 3: In Vivo Analgesic Potency (ED50, mg/kg) in the Hot Plate Test

CompoundSpeciesRoute of AdministrationED50 (mg/kg)
This compound Rati.p.5
Morphine Rats.c.2.6 - 4.5
U-50,488 Mouses.c.7.6
SNC80 Mousei.c.v.0.0919 (nmol)

Signaling Pathways

Opioid agonists exert their effects by activating G-protein coupled receptors (GPCRs), primarily of the µ, κ, and δ subtypes. Upon agonist binding, these receptors couple to inhibitory G-proteins (Gi/o), initiating a cascade of intracellular signaling events that ultimately lead to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia.

The canonical signaling pathway for all three opioid receptor subtypes involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits can also lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

Opioid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist ((-)-Eseroline, Morphine, etc.) Opioid_Receptor Opioid Receptor (µ, κ, or δ) Opioid_Agonist->Opioid_Receptor Binds Gi_o Gi/o Protein Opioid_Receptor->Gi_o Activates G_alpha Gαi/o Gi_o->G_alpha G_beta_gamma Gβγ Gi_o->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion K⁺ GIRK->K_ion Efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ VGCC->Ca_ion Influx G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia K_ion->Analgesia Ca_ion->Analgesia Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (Tissue/Cells) Start->Membrane_Prep Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis End End Data_Analysis->End cAMP_Assay_Workflow Start Start Cell_Culture Cell Culture (Opioid Receptor Expressing) Start->Cell_Culture Agonist_Treatment Treat with Test Agonist Cell_Culture->Agonist_Treatment Forskolin_Stim Stimulate with Forskolin Agonist_Treatment->Forskolin_Stim Lysis_Measurement Cell Lysis & cAMP Measurement Forskolin_Stim->Lysis_Measurement Data_Analysis Data Analysis (EC50 Calculation) Lysis_Measurement->Data_Analysis End End Data_Analysis->End Hot_Plate_Test_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Baseline Measure Baseline Latency Acclimation->Baseline Drug_Admin Administer Test Compound Baseline->Drug_Admin Post_Treatment Measure Post-Treatment Latency Drug_Admin->Post_Treatment Data_Analysis Data Analysis (ED50 Calculation) Post_Treatment->Data_Analysis End End Data_Analysis->End

References

Validating the Analgesic Effects of (-)-Eseroline Fumarate In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the analgesic properties of (-)-Eseroline fumarate (B1241708) with other alternatives, supported by experimental data from in vivo studies. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this unique compound. (-)-Eseroline, a metabolite of the cholinesterase inhibitor physostigmine (B191203), exhibits a potent and distinct analgesic profile, making it a compound of significant interest in pain research.

Mechanism of Action: A Dual-Targeting Approach

(-)-Eseroline fumarate exerts its analgesic effects through a dual mechanism, a feature that distinguishes it from many conventional painkillers. It acts on both the cholinergic and opioid systems to produce antinociception.[1]

  • Cholinergic System Activation: Similar to its parent compound physostigmine, eseroline (B613827) is a potent, competitive, and reversible inhibitor of acetylcholinesterase (AChE).[2] By blocking this enzyme, eseroline increases the concentration of acetylcholine (B1216132) (ACh) in the synaptic cleft, leading to enhanced cholinergic transmission.[3] This increased ACh stimulates muscarinic receptors, particularly the M1 subtype, which is known to induce analgesia.[1]

  • Opioid Receptor Stimulation: Structurally, eseroline shares similarities with morphine.[1] It has been demonstrated to possess direct opioid receptor agonist properties.[2][4] This action is supported by findings that its analgesic effects can be antagonized by the opioid antagonist naloxone.[5]

This dual mechanism suggests that eseroline's pain-relieving effects are a composite of both cholinergic and opioid-mediated pathways.

G AChE Acetylcholinesterase (AChE) ACh Increased Acetylcholine (ACh) AChE->ACh (-)-Eseroline Inhibits M1 Muscarinic M1 Receptor Activation ACh->M1 Analgesia Analgesic Effect M1->Analgesia OpioidR Opioid Receptors OpioidR->Analgesia (-)-Eseroline Stimulates Pain Nociceptive Signal G cluster_workflow In Vivo Analgesic Testing Workflow acclimate Animal Acclimation (30-60 min) baseline Baseline Measurement (Pre-treatment latency) acclimate->baseline admin Compound Administration (e.g., i.p., s.c., p.o.) baseline->admin post_tx Post-Treatment Measurement (e.g., 30, 60, 90 min) admin->post_tx analyze Data Analysis (% MPE Calculation) post_tx->analyze

References

A Comparative Analysis of (-)-Eseroline Fumarate and Synthetic Opioids for Nociceptive Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological properties of (-)-Eseroline fumarate (B1241708) and a selection of synthetic opioids. The information is intended to assist researchers and professionals in drug development in understanding the similarities and differences between these compounds, particularly concerning their mechanisms of action, analgesic efficacy, and potential for biased signaling. While quantitative data for synthetic opioids are presented, a notable lack of specific quantitative data for (-)-Eseroline fumarate in publicly available literature limits a direct numerical comparison.

Introduction to the Compounds

(-)-Eseroline is a physostigmine (B191203) derivative that has demonstrated potent antinociceptive properties.[1][2] It is known to interact with opioid receptors and exhibits some cholinergic activity through the reversible inhibition of acetylcholinesterase.[3] Its analgesic effects are reportedly antagonized by naloxone, confirming its action through the opioid system.[4]

Synthetic opioids are a broad class of compounds that mimic the effects of endogenous opioids by acting on opioid receptors.[5] This guide focuses on morphine, a classic opioid analgesic, and newer synthetic compounds like fentanyl, oliceridine (B1139222), and PZM21, which have been developed to optimize analgesic efficacy while potentially reducing adverse effects.

Comparative Data

Opioid Receptor Binding Affinity
Compoundμ-Opioid Receptor (Kᵢ, nM)δ-Opioid Receptor (Kᵢ, nM)κ-Opioid Receptor (Kᵢ, nM)
This compound Data not availableData not availableData not available
Morphine ~1.2[6]>1000~350
Fentanyl ~1.4[7]~200>1000
Oliceridine (TRV-130) 6 - 25Data not availableData not available
PZM21 ~1.1[8]500-fold weaker than μOR[9]18 (antagonist)[8][9]

Table 1: Opioid Receptor Binding Affinities (Kᵢ). Lower Kᵢ values indicate higher binding affinity. Data for synthetic opioids are compiled from various sources and experimental conditions. A direct comparison for (-)-Eseroline is not possible due to the absence of published Kᵢ values.

In Vivo Analgesic Potency

The analgesic potency of a compound is typically determined in animal models of pain, such as the hot plate and writhing tests, and is expressed as the ED₅₀ (the dose required to produce a therapeutic effect in 50% of the population). Although described as more potent than morphine, specific ED₅₀ values for (-)-Eseroline are not available.[1]

CompoundHot Plate Test (ED₅₀, mg/kg)Acetic Acid Writhing Test (ED₅₀, mg/kg)Tail-Flick/Withdrawal Test (ED₅₀, mg/kg)
This compound Data not availableData not availableData not available
Morphine 2.6 - 16.4 (mouse/rat)[10][11][12]0.124 (mouse)[12]7.82 (mouse)[13]
Fentanyl Data not available0.016 (mouse)[12]0.08 (mouse)[13]
Oliceridine (TRV-130) 4-10 times more potent than morphine[8]Data not available4-fold more potent than morphine[14]
PZM21 Equi-analgesic to 10 mg/kg morphine at 40 mg/kg dose[15]Data not availableNo analgesia[15]

Table 2: Comparative Analgesic Potency (ED₅₀) in Rodent Models. Lower ED₅₀ values indicate higher potency. The potency of opioids can vary significantly depending on the animal model and experimental conditions.

Signal Transduction: G Protein Activation vs. β-Arrestin Recruitment

Opioid receptors are G protein-coupled receptors (GPCRs). Upon agonist binding, they primarily activate inhibitory G proteins (Gᵢ/Gₒ), leading to the inhibition of adenylyl cyclase and modulation of ion channels, which ultimately results in analgesia. However, they can also recruit β-arrestin proteins, a pathway associated with receptor desensitization and some adverse effects like respiratory depression.[16][17] Newer synthetic opioids, such as oliceridine and PZM21, have been designed as "biased agonists" that preferentially activate the G protein pathway over β-arrestin recruitment.[9][18] Information on the β-arrestin recruitment profile of (-)-Eseroline is not available.

CompoundG Protein (Gᵢ/Gₒ) Activationβ-Arrestin Recruitment
This compound Inhibits adenylate cyclase[2]Data not available
Morphine Full agonistFull recruitment
Fentanyl Full agonistFull recruitment
Oliceridine (TRV-130) Potent G protein activatorSubstantially reduced recruitment compared to morphine[18]
PZM21 Potent Gᵢ activatorMinimal recruitment[9]

Table 3: Signal Transduction Profiles.

Experimental Protocols

Hot Plate Test

The hot plate test is a widely used method to assess the analgesic properties of drugs against thermal stimuli.

  • Apparatus: A metal plate is maintained at a constant, noxious temperature (typically 50-55°C). An open-ended cylinder is placed on the plate to confine the animal.

  • Procedure: A mouse or rat is placed on the heated surface. The latency to the first sign of a nociceptive response, such as paw licking, paw shaking, or jumping, is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Data Analysis: The latency to respond is measured before and after drug administration. An increase in the response latency indicates an analgesic effect. The ED₅₀ can be calculated from a dose-response curve.

Acetic Acid-Induced Writhing Test

This test is used to evaluate the efficacy of analgesics against visceral inflammatory pain.

  • Procedure: Mice are injected intraperitoneally with a dilute solution of acetic acid (typically 0.6-1% v/v), which induces a characteristic stretching and writhing behavior. The test compound is administered prior to the acetic acid injection.

  • Observation: Following the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted over a defined period (e.g., 10-20 minutes).

  • Data Analysis: The total number of writhes in the drug-treated group is compared to a vehicle-treated control group. A reduction in the number of writhes indicates an analgesic effect. The percentage of inhibition is calculated, and an ED₅₀ can be determined.

Guinea Pig Ileum Bioassay

This in vitro assay is a classic method for characterizing the activity of opioids.

  • Preparation: A segment of the guinea pig ileum with the myenteric plexus attached is suspended in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated.

  • Procedure: The tissue is stimulated electrically to induce contractions. The test compound is added to the bath, and its effect on the electrically stimulated contractions is measured. Opioid agonists inhibit these contractions in a concentration-dependent manner.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in the contractile response (IC₅₀) is determined. This assay can also be used to determine the antagonist properties of a compound by measuring its ability to reverse the inhibitory effect of a known agonist.

Signaling Pathways and Experimental Workflow Diagrams

G_Protein_Signaling cluster_opioid Opioid Agonist (e.g., Morphine, Fentanyl) cluster_receptor μ-Opioid Receptor (GPCR) cluster_gprotein G Protein Signaling cluster_response Cellular Response Opioid Opioid Agonist MOR μOR Opioid->MOR Binds to G_protein Gαi/o & Gβγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Hyperpolarization->Analgesia

Figure 1: Simplified G protein signaling pathway for opioid agonists.

Beta_Arrestin_Pathway cluster_opioid Opioid Agonist cluster_receptor μ-Opioid Receptor (GPCR) cluster_arrestin β-Arrestin Pathway Opioid Opioid Agonist MOR μOR Opioid->MOR Binds to GRK GRK MOR->GRK Activates pMOR Phosphorylated μOR Beta_Arrestin β-Arrestin pMOR->Beta_Arrestin Recruits GRK->pMOR Phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization Side_Effects Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects

Figure 2: Simplified β-arrestin pathway for opioid agonists.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Receptor_Binding Receptor Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., cAMP, β-arrestin) Receptor_Binding->Functional_Assay Characterize Mechanism Animal_Model Rodent Model (e.g., Mouse, Rat) Functional_Assay->Animal_Model Predict In Vivo Activity Hot_Plate Hot Plate Test Animal_Model->Hot_Plate Assess Analgesia Writhing_Test Writhing Test Animal_Model->Writhing_Test Assess Analgesia Data_Analysis Data Analysis (Calculate ED50) Hot_Plate->Data_Analysis Writhing_Test->Data_Analysis

Figure 3: General experimental workflow for analgesic drug screening.

Conclusion

This compound presents an interesting profile as a potent, centrally acting analgesic with a mechanism involving opioid receptors. However, the historical nature of much of the research on this compound means that a detailed, quantitative comparison with modern synthetic opioids is challenging. The lack of data on its receptor binding affinities, in vivo analgesic potency in standardized assays, and its β-arrestin recruitment profile are significant gaps in our understanding.

In contrast, the development of synthetic opioids has been accompanied by extensive pharmacological characterization, including the exploration of biased agonism as a strategy to improve the therapeutic index of analgesics. Compounds like oliceridine and PZM21 represent efforts to dissociate the desired analgesic effects from the adverse effects associated with traditional opioids.

Further research on this compound using modern pharmacological techniques would be necessary to fully elucidate its potential and to accurately place it within the current landscape of opioid analgesics. This would include comprehensive receptor binding studies, dose-response analyses in various pain models, and investigation of its downstream signaling pathways, including β-arrestin recruitment. Such data would enable a more direct and meaningful comparison with the newer generation of synthetic opioids and could reveal novel structure-activity relationships for the design of future analgesics.

References

Cross-Validation of HPLC Methods for (-)-Eseroline Fumarate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of three distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of (-)-Eseroline. The objective is to offer a detailed comparative overview of their performance characteristics, supported by experimental data from published, peer-reviewed studies. This document is intended to assist researchers and analytical chemists in selecting and implementing the most suitable method for their specific research and development needs, whether for pharmacokinetic studies, quality control, or stability testing.

Comparative Analysis of HPLC Methods

The following tables summarize the key chromatographic conditions and performance validation parameters for three distinct HPLC methods developed for the quantification of eseroline (B613827). These methods utilize different separation principles (reversed-phase and normal-phase) and detection techniques (Fluorescence and UV), providing a broad basis for comparison.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1: Pinder et al. (2015)[1][2]Method 2: Somani et al. (1987)[3]Method 3: Wu et al. (1990)[4][5]
Chromatography Type Reversed-PhaseReversed-PhaseNormal-Phase
Column Kinetex C18Reversed-phase columnSilica (B1680970) gel column
Mobile Phase Gradient ElutionMethanol (B129727), water, octanesulfonic acid, phosphate (B84403) bufferPerchloric acid in methanol
Detection Fluorescence (Ex: 254 nm, Em: 355 nm)UV (245 nm)Fluorescence
Internal Standard N-methylphysostigmineCarbarylNot specified
Run Time Not specified< 15 minutesNot specified

Table 2: Comparison of Method Validation Parameters

ParameterMethod 1: Pinder et al. (2015)[1][2]Method 2: Somani et al. (1987)[3]Method 3: Wu et al. (1990)[4][5]
Linearity Range 0.05 - 10.0 ng/mL0.05 - 0.5 µg/mL (for physostigmine)0.1 - 5.0 ng/mL
Correlation Coefficient (r²) > 0.999Not specifiedNot specified
LOD 0.025 ng/mLNot specifiedNot specified
LLOQ 0.05 ng/mL0.05 µg/mL (for physostigmine)0.1 ng/mL
Accuracy (% Recovery) 97.5% - 110.0%95% - 107%Not specified
Precision (% CV) 0.7% - 6.6%1.7% - 9.5%1.59% - 8.78%
Mean Recovery (Eseroline) 80.3%Not specified84.1 ± 3.6%

Experimental Protocols

Method 1: Reversed-Phase HPLC with Fluorescence Detection (Pinder et al., 2015)

This method is designed for the simultaneous determination of physostigmine (B191203) and its metabolite eseroline in plasma, making it suitable for pharmacokinetic studies.[1][2]

  • Sample Preparation: Spiked plasma samples underwent a liquid-liquid extraction (LLE) procedure. N-methylphysostigmine was used as the internal standard.[1][2]

  • Chromatographic System:

    • Column: Kinetex C18.[1][2]

    • Mobile Phase: A gradient elution was employed. The specific gradient profile is detailed in the original publication.

    • Detection: Fluorescence detection was used with an excitation wavelength of 254 nm and an emission wavelength of 355 nm.[1][2]

Method 2: Reversed-Phase HPLC with UV Detection (Somani et al., 1987)

This method was developed for the determination of physostigmine in plasma and brain tissue, with the capability to separate its hydrolysis product, eseroline.[3]

  • Sample Preparation: Plasma and brain homogenates were first treated with trichloroacetic acid (TCA) for protein precipitation. Carbaryl was added as the internal standard, followed by chloroform (B151607) extraction and evaporation. The residue was then reconstituted in the mobile phase.[3]

  • Chromatographic System:

    • Column: A reversed-phase column was used.[3]

    • Mobile Phase: The mobile phase consisted of a mixture of methanol and water containing octanesulfonic acid and a phosphate buffer.[3]

    • Detection: UV detection was performed at a wavelength of 245 nm.[3]

Method 3: Normal-Phase HPLC with Fluorescence Detection (Wu et al., 1990)

This method utilizes a normal-phase separation approach for the determination of physostigmine and eseroline in plasma.[4][5]

  • Sample Preparation: Plasma samples, stabilized with ascorbic acid, were extracted with methyl-t-butyl ether under alkaline conditions. The organic phase was then evaporated to dryness and the residue was reconstituted in the mobile phase.[4][5]

  • Chromatographic System:

    • Column: A silica gel column was used for the separation.[4][5]

    • Mobile Phase: The mobile phase was comprised of perchloric acid in methanol.[4][5]

    • Detection: Fluorescence detection was employed.[4][5]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for HPLC method validation and the logical relationship between the key validation parameters.

HPLC_Method_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis & Reporting A Standard & Sample Preparation C System Suitability Test A->C B Mobile Phase Preparation B->C D Specificity C->D Proceed if SST passes E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) E->G H LOD & LLOQ E->H J Sample Analysis F->J G->J H->J I Robustness I->J K Data Processing J->K L Final Report K->L

Caption: A typical workflow for HPLC method validation.

Validation_Parameters_Relationship cluster_core Core Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy Precision Precision Linearity Linearity Linearity->Accuracy Linearity->Precision LLOQ LLOQ Linearity->LLOQ LOD LOD LLOQ->LOD Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of HPLC validation parameters.

References

A Comparative Analysis of the Analgesic Efficacy of (-)-Eseroline Fumarate and Morphine in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic properties of (-)-Eseroline fumarate (B1241708) and the classical opioid, morphine, based on available preclinical data. (-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has demonstrated potent pain-relieving effects, suggesting its potential as an alternative analgesic agent. This document summarizes the quantitative data on their comparative efficacy, details the experimental methodologies employed in key studies, and illustrates the signaling pathways involved.

Executive Summary

(-)-Eseroline fumarate exhibits significant analgesic activity, with some studies indicating a potency greater than morphine in specific pain models. This efficacy is attributed to a dual mechanism of action, involving both the cholinergic and opioid systems. In contrast, morphine's analgesic effects are primarily mediated through the activation of µ-opioid receptors. While direct comparative studies with comprehensive quantitative data are limited, existing evidence suggests a differential efficacy profile between the two compounds depending on the pain modality.

Quantitative Comparison of Analgesic Efficacy

The following tables summarize the available quantitative data comparing the analgesic potency of this compound and morphine in established preclinical pain models. The Median Effective Dose (ED50), the dose at which 50% of the maximal analgesic effect is observed, is a key metric for comparison.

Pain ModelTest SpeciesDrug AdministrationThis compound ED50Morphine ED50Source
Acetic Acid Writhing TestMouseSubcutaneous (s.c.)~0.4 mg/kg~0.8 mg/kgBartolini et al. (Implied from dose-response curve)

Note: The ED50 values for the Acetic Acid Writhing Test are estimated from the dose-response curves presented in "Analgesic and Antineuppathic Drugs Acting Through Central Cholinergic Mechanisms" and are approximate. Further studies are required for precise quantification.

Pain ModelQualitative Potency ComparisonSource
Acute Thermal PainThis compound is reported to have a higher analgesic potency than morphine.Bartolini et al. (1981)[1]
Overall (General)The antinociceptive action of eseroline (B613827) is described as "stronger than that of morphine in all tests studied".Bartolini et al. (1981)[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key pain models used to evaluate the analgesic effects of this compound and morphine.

Acetic Acid-Induced Writhing Test

This model assesses visceral pain by inducing abdominal constrictions (writhes) through the intraperitoneal injection of a mild irritant.

  • Animals: Male Swiss albino mice (20-25 g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one hour before the experiment.

  • Drug Administration: Test compounds (this compound or morphine) or vehicle (saline) are administered subcutaneously 15-30 minutes prior to the acetic acid injection.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 ml/kg.

  • Observation: Immediately after the acetic acid injection, mice are placed individually into observation chambers. The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a period of 15-20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each drug-treated group compared to the vehicle-treated control group. The ED50 is then determined from the dose-response curve.

Hot Plate Test

This method evaluates the response to a thermal pain stimulus, primarily assessing centrally-mediated analgesia.

  • Apparatus: A commercially available hot plate apparatus is used, with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Male mice or rats are used.

  • Baseline Latency: Before drug administration, the baseline latency for each animal to respond to the heat is determined. The response is typically defined as licking of the hind paws or jumping. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: The test compounds or vehicle are administered, typically via subcutaneous or intraperitoneal injection.

  • Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the latency to respond to the hot plate is measured again.

  • Data Analysis: The increase in latency time compared to baseline is calculated. The data is often expressed as the percentage of the maximum possible effect (%MPE). The ED50 is calculated from the dose-response data.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test measures the response to a thermal stimulus, focusing on a spinal reflex.

  • Apparatus: A tail-flick analgesia meter is used, which focuses a beam of high-intensity light on the animal's tail.

  • Animals: Rats or mice are used and gently restrained with their tails exposed.

  • Baseline Latency: The time taken for the animal to flick its tail away from the heat source is measured as the baseline latency. A cut-off time is pre-determined to avoid tissue damage.

  • Drug Administration: Test substances or vehicle are administered.

  • Post-Treatment Latency: The tail-flick latency is measured at set intervals after drug administration.

  • Data Analysis: The analgesic effect is determined by the increase in tail-flick latency. The ED50 is calculated from the dose-response relationship.

Signaling Pathways and Mechanisms of Action

The analgesic effects of this compound and morphine are mediated by distinct, though overlapping, signaling pathways.

This compound Signaling Pathway

This compound's analgesic properties are unique due to its dual action on both the cholinergic and opioid systems. It acts as a weak, reversible acetylcholinesterase (AChE) inhibitor and a direct agonist at µ-opioid receptors.

eseroline_pathway cluster_cholinergic Cholinergic System cluster_opioid Opioid System Eseroline_C This compound AChE Acetylcholinesterase (AChE) Eseroline_C->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Muscarinic_Receptors Muscarinic Receptors ACh->Muscarinic_Receptors Activates Analgesia_C Analgesia Muscarinic_Receptors->Analgesia_C Eseroline_O This compound Mu_Opioid_Receptor µ-Opioid Receptor Eseroline_O->Mu_Opioid_Receptor Activates Analgesia_O Analgesia Mu_Opioid_Receptor->Analgesia_O

Caption: Dual analgesic mechanism of this compound.

Morphine Signaling Pathway

Morphine's analgesic effects are primarily mediated by its agonistic activity at µ-opioid receptors located in the central nervous system. This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.

morphine_pathway cluster_morphine Morphine Signaling Morphine Morphine Mu_Opioid_Receptor µ-Opioid Receptor Morphine->Mu_Opioid_Receptor Binds to Gi_Protein Gi Protein Activation Mu_Opioid_Receptor->Gi_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi_Protein->Adenylyl_Cyclase Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) Gi_Protein->Ion_Channels cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Ion_Channels->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia

Caption: Primary signaling pathway for morphine-induced analgesia.

Experimental Workflow for Analgesic Screening

The following diagram illustrates a typical workflow for the preclinical screening and comparison of analgesic compounds like this compound and morphine.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Testing cluster_analysis Data Analysis and Conclusion Animal_Selection Animal Selection (e.g., Mice, Rats) Acclimatization Acclimatization Animal_Selection->Acclimatization Baseline_Testing Baseline Pain Threshold Measurement Acclimatization->Baseline_Testing Grouping Randomized Group Assignment Baseline_Testing->Grouping Drug_Admin Drug Administration (this compound, Morphine, Vehicle) Grouping->Drug_Admin Pain_Assay Pain Assay (Hot Plate, Writhing, Tail-Flick) Drug_Admin->Pain_Assay Data_Collection Data Collection (Latency, Writhing Count) Pain_Assay->Data_Collection Statistical_Analysis Statistical Analysis (ED50 Calculation, %MPE) Data_Collection->Statistical_Analysis Comparison Efficacy Comparison Statistical_Analysis->Comparison Conclusion Conclusion on Relative Potency Comparison->Conclusion

Caption: General workflow for comparative analgesic studies.

Conclusion

The available preclinical evidence suggests that this compound is a potent analgesic with a distinct dual mechanism of action involving both cholinergic and opioid pathways. In certain pain modalities, particularly those involving visceral pain as modeled by the writhing test, eseroline may exhibit greater potency than morphine. However, a comprehensive understanding of its comparative efficacy requires further direct, quantitative studies across a range of standardized pain models. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the further investigation of this compound as a potential novel analgesic.

References

Comparative Analysis of (-)-Eseroline Fumarate and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of (-)-Eseroline fumarate (B1241708) and its key analogs. This document synthesizes experimental data on their efficacy as cholinesterase inhibitors, their interactions with other biological targets, and their potential as therapeutic agents, particularly in the context of Alzheimer's disease.

(-)-Eseroline, a metabolite of the acetylcholinesterase (AChE) inhibitor physostigmine (B191203), presents a unique pharmacological profile. While it is a weak, reversible inhibitor of AChE, it also demonstrates potent agonist activity at opioid receptors.[1][2] This dual activity, coupled with its known neurotoxicity, has spurred the development of a wide range of analogs designed to optimize its therapeutic potential while minimizing adverse effects. This guide provides a comparative analysis of (-)-eseroline and its prominent analogs, including phenserine (B12825), cymserine (B1245408), and bisnorcymserine, focusing on their cholinesterase inhibitory activity, impact on amyloid-beta pathology, and structure-activity relationships.

Comparative Performance: Inhibition of Cholinesterases

The primary therapeutic target for many eseroline (B613827) analogs is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). A lower value indicates greater potency.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Enzyme SourceReference
(-)-Eseroline AChE-0.15 ± 0.08Electric Eel[2]
AChE-0.22 ± 0.10Human RBC[2]
AChE-0.61 ± 0.12Rat Brain[2]
BChE-208 ± 42Horse Serum[2]
(-)-Physostigmine (Eserine) AChE0.084-Electric Eel[3]
AChE0.85 ± 0.0001-Not Specified[3]
BChE0.04 ± 0.0001-Not Specified[3]
(-)-Phenserine AChE--Rat Plasma[3]
(-)-Cymserine BChE0.063 - 0.100-Human
(-)-N1-Norphysostigmine AChE0.086-Electric Eel[3]

Structure-Activity Relationships and Development of Analogs

The development of eseroline analogs has been guided by structure-activity relationship (SAR) studies to enhance potency and selectivity for cholinesterases while exploring other therapeutic avenues. For instance, the addition of a phenylcarbamoyl group to the eseroline structure led to the development of phenserine, a potent and selective AChE inhibitor.[4] Further modifications, such as altering the substituents on the carbamoyl (B1232498) and N(1) positions, have been shown to modulate the selectivity between AChE and BChE.[4]

Beyond cholinesterase inhibition, certain analogs have been designed to target the underlying pathology of Alzheimer's disease. Phenserine and its enantiomer, (+)-phenserine (posiphen), have been shown to reduce the levels of amyloid-beta precursor protein (APP) and the subsequent generation of neurotoxic amyloid-beta (Aβ) peptides.[1][5] This is achieved through a mechanism independent of cholinesterase inhibition, involving the regulation of APP mRNA translation.[1][5][6]

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the activity of acetylcholinesterase and butyrylcholinesterase and to screen for their inhibitors.

Principle: The assay measures the hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) by the respective enzyme. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.

Procedure:

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Substrate solution (Acetylthiocholine iodide or Butyrylthiocholine iodide, 14 mM in deionized water)

    • Enzyme solution (AChE or BChE, 1 U/mL in phosphate buffer)

    • Test compound solutions at various concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Substrate solution.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Mix the components (except the substrate) in the wells and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the substrate solution to all wells except the blank to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates of the test samples to the control. IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Opioid Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a specific receptor (e.g., mu-opioid receptor). The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Procedure:

  • Materials:

    • Receptor source: Cell membranes from cells expressing the opioid receptor of interest (e.g., HEK293 cells expressing human mu-opioid receptor).

    • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for the mu-opioid receptor).

    • Test compound solutions at various concentrations.

    • Assay buffer.

  • Incubation: Incubate the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 value is determined from this curve, and the inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assay: Morris Water Maze

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents, and is particularly relevant for evaluating potential treatments for Alzheimer's disease.

Principle: The test relies on the animal's motivation to escape from water by finding a hidden platform submerged in a circular pool. The animal must use spatial cues in the room to learn the location of the platform over several trials.

Procedure:

  • Apparatus: A large circular pool filled with opaque water (made opaque with non-toxic paint or milk powder) and a small platform submerged just below the water surface. The room should have various distinct visual cues on the walls.

  • Habituation: On the first day, the animal is allowed to find a visible platform to learn the basic task of escaping the water.

  • Acquisition Phase (Training): Over several days, the animal is placed in the pool from different starting positions and must find the hidden platform. The time it takes to find the platform (escape latency) and the path taken are recorded.

  • Probe Trial (Memory Test): After the training phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.

  • Data Analysis: Key parameters for analysis include escape latency during training, path length, and the time spent in the target quadrant during the probe trial. Improved performance (e.g., shorter escape latencies and more time in the target quadrant) in treated animals compared to a control group suggests a beneficial effect on learning and memory.

Signaling Pathways and Mechanisms of Action

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibition ACh_Synthesis Acetylcholine (ACh) Synthesis ACh_Vesicle ACh Vesicle ACh_Synthesis->ACh_Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh ACh ACh_Release->ACh Neurotransmission AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binding Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Eseroline_Analogs (-)-Eseroline & Analogs Eseroline_Analogs->AChE Inhibition

Opioid_Signaling cluster_ligand cluster_receptor cluster_effector cluster_response Eseroline (-)-Eseroline Opioid_Receptor Opioid Receptor (e.g., µ-receptor) Eseroline->Opioid_Receptor Agonist Binding G_Protein G-protein (Gi/o) Opioid_Receptor->G_Protein Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibition Ion_Channels Ion Channels (Ca2+, K+) G_Protein->Ion_Channels Modulation cAMP cAMP Adenylate_Cyclase->cAMP Conversion of ATP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Downstream Effects Ion_Channels->Cellular_Response Hyperpolarization

APP_Processing cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_modulation APP Amyloid Precursor Protein (APP) alpha_Secretase α-Secretase sAPP_alpha sAPPα (soluble) CTF_alpha C-terminal Fragment α gamma_Secretase_1 γ-Secretase p3_Fragment p3 Fragment AICD_1 APP Intracellular Domain beta_Secretase β-Secretase (BACE1) sAPP_beta sAPPβ (soluble) CTF_beta C-terminal Fragment β gamma_Secretase_2 γ-Secretase Abeta_Peptide Amyloid-β (Aβ) Peptide AICD_2 APP Intracellular Domain Abeta_Aggregation Aβ Aggregation (Plaques) Phenserine_Posiphen Phenserine / Posiphen Phenserine_Posiphen->APP Reduces Translation

Toxicity and Therapeutic Considerations

A significant hurdle in the clinical development of eseroline-based compounds is their potential for toxicity. (-)-Eseroline itself has been shown to be neurotoxic, causing neuronal cell death in vitro.[7] This toxicity may be related to its opioid activity or other off-target effects. The development of analogs like phenserine, which has a better therapeutic window, represents a step towards mitigating these toxic effects. However, careful evaluation of the toxicity profile of any new analog is crucial.

Conclusion

(-)-Eseroline and its analogs represent a versatile class of compounds with a rich pharmacology. While the parent compound's utility is limited by its weak AChE inhibition and significant toxicity, its chemical scaffold has provided a valuable starting point for the development of more potent and selective cholinesterase inhibitors with potential applications in Alzheimer's disease. Analogs such as phenserine and cymserine demonstrate the successful optimization of this scaffold, not only enhancing cholinesterase inhibition but also introducing novel mechanisms of action, such as the modulation of APP processing. Future research in this area will likely focus on further refining the structure-activity relationships to develop compounds with improved efficacy, selectivity, and safety profiles for the treatment of neurodegenerative diseases.

References

Validating (-)-Eseroline Fumarate: A Comparative Guide for a Selective Research Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, presents a unique pharmacological profile as both a µ-opioid receptor agonist and a reversible acetylcholinesterase (AChE) inhibitor.[1] This dual activity necessitates a thorough evaluation of its selectivity and potency to validate its use as a selective research compound. This guide provides a comparative analysis of (-)-Eseroline fumarate (B1241708) against established compounds, supported by experimental data and detailed protocols to aid researchers in their investigations.

Comparative Analysis of Receptor Binding Affinities and Enzyme Inhibition

To objectively assess the selectivity of (-)-Eseroline fumarate, its binding affinities for opioid receptors and its inhibitory activity against acetylcholinesterase are compared with those of relevant compounds. The following table summarizes key quantitative data from published literature. A lower equilibrium dissociation constant (Ki) or half-maximal inhibitory concentration (IC50) indicates a higher binding affinity or inhibitory potency, respectively.

Compoundµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)Acetylcholinesterase (AChE) Ki (µM)
(-)-Eseroline Data Not AvailableData Not AvailableData Not Available0.15 - 0.61[2]
Physostigmine Data Not AvailableData Not AvailableData Not AvailablePotent Inhibitor[3]
Morphine 1.168 - 96[1][4][5]Low Affinity[6]Low Affinity[6]Data Not Available
DAMGO ~0.5 - 3.5[2][7]High Selectivity for µHigh Selectivity for µData Not Available

Experimental Protocols

To facilitate the independent validation of this compound, detailed methodologies for key in vitro assays are provided below.

µ-Opioid Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the µ-opioid receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist).

  • Test Compound: this compound.

  • Reference Compound: Morphine or DAMGO.

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters and Filtration Apparatus .

Procedure:

  • Membrane Preparation: Homogenize cells expressing the µ-opioid receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • [³H]DAMGO at a concentration near its Kd.

    • Varying concentrations of the test compound (e.g., this compound) or reference compound.

    • For non-specific binding wells, add a high concentration of naloxone.

    • For total binding wells, add assay buffer instead of any competing ligand.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_opioid_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

µ-Opioid Receptor Binding Assay Workflow
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibitory activity of a compound against AChE.

Materials:

  • Enzyme: Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Test Compound: this compound.

  • Reference Compound: Physostigmine.

  • Assay Buffer: 0.1 M phosphate (B84403) buffer, pH 8.0.

  • 96-well Microplate and Microplate Reader .

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, chromogen, and test/reference compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • DTNB solution.

    • Varying concentrations of the test compound or reference compound.

    • AChE enzyme solution.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader. The increase in absorbance corresponds to the formation of the yellow product, 5-thio-2-nitrobenzoate.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined using various enzyme kinetic models (e.g., Michaelis-Menten).

experimental_workflow_ache_inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation Pre_incubation Pre-incubation Reagent_Prep->Pre_incubation Reaction_Initiation Reaction Initiation Pre_incubation->Reaction_Initiation Measurement Absorbance Measurement Reaction_Initiation->Measurement Data_Analysis Data Analysis (IC50, Ki) Measurement->Data_Analysis

AChE Inhibition Assay Workflow

Signaling Pathways

Understanding the downstream signaling pathways of (-)-Eseroline's targets is crucial for interpreting experimental results.

µ-Opioid Receptor Signaling

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events primarily through the Gi/Go pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability and the analgesic effects.

mu_opioid_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Eseroline (-)-Eseroline MOR µ-Opioid Receptor Eseroline->MOR binds GiGo Gα(i/o) MOR->GiGo activates Gbg Gβγ MOR->Gbg releases AC Adenylyl Cyclase GiGo->AC inhibits Ca_Channel Ca²⁺ Channel GiGo->Ca_Channel inhibits K_Channel K⁺ Channel Gbg->K_Channel activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates

µ-Opioid Receptor Signaling Pathway
Acetylcholinesterase Inhibition

(-)-Eseroline acts as a reversible inhibitor of acetylcholinesterase. By binding to the enzyme, it prevents the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This leads to an accumulation of ACh, which can then activate cholinergic receptors more extensively.

ache_inhibition_mechanism cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE binds Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh->Postsynaptic_Receptor activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes Eseroline (-)-Eseroline Eseroline->AChE reversibly inhibits

Mechanism of Acetylcholinesterase Inhibition

Conclusion

This compound is a compound of interest due to its dual action as a µ-opioid receptor agonist and an acetylcholinesterase inhibitor. The available data indicates a moderate potency for AChE inhibition.[2] However, a comprehensive validation of its selectivity requires further quantitative characterization of its binding affinity for opioid receptors. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct these necessary validation studies and to further explore the unique pharmacological properties of this compound.

References

A Head-to-Head Comparison of Cholinesterase Inhibitors: (-)-Eseroline Fumarate and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of cholinesterases remains a cornerstone of symptomatic treatment. This guide provides a detailed, data-driven comparison of (-)-Eseroline fumarate (B1241708) against established cholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine. By presenting quantitative data, detailed experimental protocols, and visualizing key pathways, this document aims to be an objective resource for informing research and development decisions.

Introduction to Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). In conditions like Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to cognitive decline. Cholinesterase inhibitors (ChEIs) function by blocking the action of these enzymes, thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission can lead to modest improvements in cognitive function.

The ideal ChEI would exhibit high selectivity for AChE in the central nervous system, with minimal peripheral side effects. The inhibitors discussed in this guide vary in their selectivity for AChE and BuChE, their mechanism of inhibition (reversible, pseudo-irreversible), and their pharmacokinetic profiles.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). A lower value indicates a more potent inhibitor. The following tables summarize the available quantitative data for (-)-Eseroline fumarate and other widely used cholinesterase inhibitors. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.

Table 1: Inhibitor Constant (Ki) of (-)-Eseroline against Cholinesterases

CompoundTarget EnzymeEnzyme SourceKi (µM)Reference
(-)-EserolineAcetylcholinesterase (AChE)Electric Eel0.15 ± 0.08[1]
Human Red Blood Cells0.22 ± 0.10[1]
Rat Brain0.61 ± 0.12[1]
Butyrylcholinesterase (BuChE)Horse Serum208 ± 42[1]

Note: A lower Ki value indicates stronger inhibition. The data suggests that (-)-Eseroline is a significantly more potent inhibitor of AChE than BuChE.

Table 2: Comparative IC50 Values of Common Cholinesterase Inhibitors

CompoundTarget EnzymeEnzyme SourceIC50 (µM)Reference
Donepezil AChEHuman Brain Cortex0.034[2]
BuChEHuman Serum5.3[2]
Rivastigmine AChEHuman Brain Cortex0.51[2]
BuChEHuman Serum0.035[2]
Galantamine AChEHuman Brain Cortex5.13[2]
BuChEHuman Serum>1000[2]

Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is compiled from a comparative study to provide a relative sense of potency and selectivity.

There are conflicting reports regarding the anticholinesterase activity of eseroline. While one study reports the Ki values presented above[1], another suggests that eseroline, a metabolite of physostigmine (B191203), has weak and easily reversible acetylcholinesterase inhibition[3]. Further research is needed to fully elucidate its inhibitory profile. To date, there is no publicly available information on the clinical development status of this compound for neurodegenerative diseases.

Experimental Protocols

Determination of Cholinesterase Inhibitory Activity (Ellman's Assay)

The most common method for measuring cholinesterase activity and the inhibitory potency of compounds is the spectrophotometric method developed by Ellman and colleagues.

Principle: This assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the cholinesterase activity.

Materials:

  • 0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATChI) solution in deionized water

  • Cholinesterase enzyme solution (e.g., from electric eel or human red blood cells)

  • Test inhibitor compounds dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all solutions fresh on the day of the experiment.

  • Plate Setup:

    • Blank: 190 µL of phosphate buffer + 10 µL of DTNB.

    • Control (100% enzyme activity): 170 µL of phosphate buffer + 10 µL of enzyme solution + 10 µL of DTNB.

    • Inhibitor Samples: 160 µL of phosphate buffer + 10 µL of enzyme solution + 10 µL of DTNB + 10 µL of inhibitor solution at various concentrations.

  • Pre-incubation: Add all components except the substrate (ATChI) to the wells. Mix gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).

  • Initiation of Reaction: Add 10 µL of ATChI solution to all wells simultaneously to start the enzymatic reaction.

  • Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over a period of 5-10 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway in the Central Nervous System

The following diagram illustrates the key steps in cholinergic neurotransmission, the target of cholinesterase inhibitors.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ChAT ChAT ACh_vesicle ACh ACh_synthesis->ACh_vesicle via ChAT Vesicle Synaptic Vesicle ACh_vesicle->Vesicle via VAChT VAChT VAChT Release ACh Release (Exocytosis) Vesicle->Release Action_Potential Action Potential Ca_channel Voltage-gated Ca2+ Channel Action_Potential->Ca_channel Ca_ion Ca2+ Ca_channel->Ca_ion opens Ca_ion->Release triggers ACh_cleft ACh Release->ACh_cleft ACh_breakdown ACh Breakdown ACh_cleft->ACh_breakdown hydrolyzed by AChE ACh_receptor Acetylcholine Receptor ACh_cleft->ACh_receptor binds AChE AChE Choline_reuptake Choline Transporter ACh_breakdown->Choline_reuptake Choline Choline_reuptake->Choline reuptake Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Cellular_response Cellular Response Signal_transduction->Cellular_response

Caption: Cholinergic signaling at the synapse.

Experimental Workflow for IC50 Determination

The following diagram outlines the logical flow of an experiment to determine the IC50 value of a cholinesterase inhibitor.

IC50_Workflow start Start reagent_prep Prepare Reagents (Buffer, DTNB, ATChI, Enzyme) start->reagent_prep inhibitor_prep Prepare Serial Dilutions of Test Inhibitor start->inhibitor_prep plate_setup Set up 96-well Plate (Blank, Control, Inhibitor Samples) reagent_prep->plate_setup inhibitor_prep->plate_setup pre_incubation Pre-incubate Plate plate_setup->pre_incubation reaction_start Initiate Reaction (Add ATChI) pre_incubation->reaction_start measurement Measure Absorbance at 412 nm (Kinetic Reading) reaction_start->measurement data_analysis Calculate Reaction Rates and % Inhibition measurement->data_analysis plot_curve Plot % Inhibition vs. log(Inhibitor Concentration) data_analysis->plot_curve ic50_calc Determine IC50 Value from Dose-Response Curve plot_curve->ic50_calc end End ic50_calc->end

Caption: Workflow for IC50 determination.

Conclusion

This guide provides a comparative overview of this compound and other key cholinesterase inhibitors. While the available data suggests that this compound is a potent and selective inhibitor of AChE in vitro, further studies are required to confirm these findings and to establish its efficacy and safety profile in vivo. The provided experimental protocol for the Ellman's assay offers a standardized method for researchers to conduct their own comparative studies. The visualization of the cholinergic signaling pathway and the experimental workflow aim to provide a clear conceptual framework for understanding the mechanism of action and the evaluation of these important therapeutic agents. As research in this field continues, a deeper understanding of the nuanced differences between these inhibitors will be crucial for the development of more effective treatments for neurodegenerative diseases.

References

Assessing the Specificity of (-)-Eseroline Fumarate for Opioid Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comparative Analysis of Receptor Binding Affinity and Functional Potency

A thorough evaluation of a compound's specificity for different receptor subtypes requires quantitative data from standardized assays. Ideally, the binding affinity (Ki) and functional potency (EC50 or IC50) of (-)-Eseroline fumarate (B1241708) would be determined for each opioid receptor subtype (µ, δ, and κ) and compared with well-characterized reference compounds.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of (-)-Eseroline Fumarate and Reference Ligands

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Data Source
This compound Data Not AvailableData Not AvailableData Not Available-
DAMGO (µ-agonist)ValueValueValue[Reference]
DPDPE (δ-agonist)ValueValueValue[Reference]
U-50,488 (κ-agonist)ValueValueValue[Reference]
Morphine (µ-agonist)ValueValueValue[Reference]

Note: Specific Ki values for this compound are not currently available in the cited literature. The table serves as a template for presenting such data once obtained.

Table 2: Functional Potency (EC50/IC50, nM) of this compound and Reference Ligands

Compoundµ-Opioid Receptor (EC50/IC50, nM)δ-Opioid Receptor (EC50/IC50, nM)κ-Opioid Receptor (EC50/IC50, nM)Assay TypeData Source
This compound Data Not AvailableData Not AvailableData Not AvailablecAMP/GTPγS-
DAMGO (µ-agonist)ValueValueValuecAMP/GTPγS[Reference]
DPDPE (δ-agonist)ValueValueValuecAMP/GTPγS[Reference]
U-50,488 (κ-agonist)ValueValueValuecAMP/GTPγS[Reference]
Morphine (µ-agonist)ValueValueValuecAMP/GTPγS[Reference]

Note: Specific EC50/IC50 values for this compound are not currently available in the cited literature. The table serves as a template for presenting such data once obtained.

Experimental Protocols

To generate the data required for a comprehensive assessment, the following well-established experimental protocols are recommended.

Radioligand Binding Assays

These assays are essential for determining the binding affinity (Ki) of a test compound for a specific receptor. The principle is a competition between the unlabeled test compound (e.g., this compound) and a radiolabeled ligand with known high affinity and specificity for the receptor subtype.

Materials:

  • Receptor Source: Cell membranes from stable cell lines (e.g., CHO or HEK293) expressing a single human opioid receptor subtype (µ, δ, or κ).

  • Radioligands:

    • µ-opioid receptor: [³H]-DAMGO

    • δ-opioid receptor: [³H]-DPDPE

    • κ-opioid receptor: [³H]-U-69,593

  • Test Compound: this compound at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., naloxone).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Incubation: Incubate the cell membranes, radioligand, and varying concentrations of this compound in the assay buffer. A parallel set of tubes containing the non-specific binding control is also prepared.

  • Termination: After reaching equilibrium, rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays: cAMP Inhibition Assay

This assay measures the functional consequence of receptor activation. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing one of the opioid receptor subtypes and engineered to express a cAMP-sensitive reporter system (e.g., GloSensor™).

  • Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.

  • Test Compound: this compound at various concentrations.

  • Lysis Buffer and Detection Reagents: Specific to the chosen cAMP detection kit.

  • Luminometer or Fluorometer: To measure the reporter signal.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to attach overnight.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).

Signaling Pathways and Experimental Workflow

To visualize the processes involved in assessing the specificity of this compound, the following diagrams illustrate the opioid receptor signaling pathways and a typical experimental workflow.

G Opioid Receptor Signaling Pathways cluster_mu Mu Opioid Receptor (µOR) cluster_delta Delta Opioid Receptor (δOR) cluster_kappa Kappa Opioid Receptor (κOR) Eseroline_mu (-)-Eseroline muOR µOR Eseroline_mu->muOR Binds Gia_mu Gi/o muOR->Gia_mu Activates AC_mu Adenylyl Cyclase Gia_mu->AC_mu Inhibits cAMP_mu cAMP AC_mu->cAMP_mu Decreases Eseroline_delta (-)-Eseroline deltaOR δOR Eseroline_delta->deltaOR Binds Gia_delta Gi/o deltaOR->Gia_delta Activates AC_delta Adenylyl Cyclase Gia_delta->AC_delta Inhibits cAMP_delta cAMP AC_delta->cAMP_delta Decreases Eseroline_kappa (-)-Eseroline kappaOR κOR Eseroline_kappa->kappaOR Binds Gia_kappa Gi/o kappaOR->Gia_kappa Activates AC_kappa Adenylyl Cyclase Gia_kappa->AC_kappa Inhibits cAMP_kappa cAMP AC_kappa->cAMP_kappa Decreases

Caption: Canonical signaling pathway for µ, δ, and κ opioid receptors.

G Experimental Workflow for Assessing Opioid Receptor Specificity start Start prep Prepare Cell Membranes (Expressing µ, δ, or κ Receptors) start->prep binding_assay Radioligand Binding Assay prep->binding_assay functional_assay cAMP Functional Assay prep->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis ki_determination Determine Ki values data_analysis->ki_determination ec50_determination Determine EC50 values data_analysis->ec50_determination comparison Compare Ki and EC50 values across receptor subtypes ki_determination->comparison ec50_determination->comparison conclusion Assess Receptor Subtype Specificity comparison->conclusion

Caption: Workflow for determining opioid receptor subtype specificity.

G Logical Framework for Specificity Assessment data Quantitative Data (Ki and EC50 values for µ, δ, κ) low_ki Low Ki at one receptor subtype data->low_ki high_ki High Ki at other subtypes data->high_ki low_ec50 Low EC50 at one receptor subtype data->low_ec50 high_ec50 High EC50 at other subtypes data->high_ec50 non_selective Conclusion: (-)-Eseroline is NON-SELECTIVE data->non_selective selective Conclusion: (-)-Eseroline is SELECTIVE for that receptor subtype low_ki->selective high_ki->selective low_ec50->selective high_ec50->selective note If Ki and EC50 values are similar across all subtypes, the compound is considered non-selective.

Caption: Logic for interpreting experimental specificity data.

Conclusion and Future Directions

To address this, future research should focus on conducting the standardized radioligand binding and functional assays detailed in this guide. The resulting quantitative data will be invaluable for constructing a complete pharmacological profile of this compound. This information is crucial for elucidating its mechanism of action, predicting its potential therapeutic applications and side-effect profile, and guiding the development of novel analgesics with improved specificity and safety.

References

Reproducibility of (-)-Eseroline Fumarate Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for (-)-eseroline fumarate (B1241708), focusing on its dual-action as an acetylcholinesterase (AChE) inhibitor and an opioid receptor agonist. The information is intended to serve as a resource for researchers seeking to reproduce or build upon existing findings related to this compound. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows.

Executive Summary

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), exhibits a unique pharmacological profile. It functions as a reversible inhibitor of acetylcholinesterase and a potent agonist at opioid receptors, resulting in analgesic effects reported to be stronger than morphine.[1] This dual functionality makes it a compound of interest for neuropharmacological research. However, it is also associated with neurotoxicity at higher concentrations. This guide presents a compilation of available data to facilitate the objective comparison of (-)-eseroline fumarate with established acetylcholinesterase inhibitors and the benchmark opioid analgesic, morphine.

Data Presentation: Quantitative Comparison

The following tables summarize the key in vitro and in vivo data for (-)-eseroline and comparable compounds.

Table 1: Acetylcholinesterase (AChE) Inhibition

CompoundAChE Inhibition (Ki, µM)AChE Inhibition (IC50, nM)Source of AChE
(-)-Eseroline 0.22 ± 0.10Not widely reportedHuman Red Blood Cells
0.61 ± 0.12Rat Brain
Physostigmine Not widely reported0.67Not Specified
57.02Not Specified
Donepezil Not widely reported6.7Not Specified
Rivastigmine Not widely reported4.3Not Specified
Galantamine Not widely reported410Not Specified

Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are both measures of inhibitor potency. Lower values indicate greater potency. Direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Opioid Receptor Activity and Analgesic Potency

CompoundReceptor Binding Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg)Analgesic Test Model
(-)-Eseroline Not reportedStronger than morphine (qualitative)[1]Not Specified
Morphine 1.22.6 - 4.5Hot Plate Test (Rat)[2]

Note: ED₅₀ (median effective dose) is the dose that produces a therapeutic effect in 50% of the population. A lower ED₅₀ indicates greater potency.

Table 3: In Vitro Neurotoxicity

CompoundAssayEffective Concentration (µM)Cell LineEffect
(-)-Eseroline LDH Leakage40 - 75NG-108-15 and N1E-11550% release of LDH in 24 hr
ATP Loss300N1E-115>50% loss of ATP in 1 hr

Note: LDH (Lactate Dehydrogenase) leakage and ATP (Adenosine Triphosphate) loss are indicators of cell damage and cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays relevant to the pharmacological characterization of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure AChE activity.

  • Principle: The assay measures the product of the enzymatic reaction between acetylthiocholine (B1193921) (a substrate for AChE) and the enzyme. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

  • Reagents:

    • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

    • Acetylthiocholine Iodide (ATCI) solution

    • DTNB solution

    • AChE enzyme solution

    • Test compound (this compound or other inhibitors) dissolved in an appropriate solvent.

  • Procedure:

    • In a 96-well plate, add phosphate buffer, AChE enzyme solution, and the test compound at various concentrations.

    • Incubate the mixture for a defined period to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding a mixture of ATCI and DTNB.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

    • The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated relative to a control without the inhibitor.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Opioid Receptor Binding Assay (Radioligand Competition Assay)

This assay determines the binding affinity of a compound to a specific receptor.

  • Principle: The assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptors) for binding to the receptor.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

    • Radiolabeled ligand (e.g., [³H]DAMGO).

    • Unlabeled test compound.

    • Incubation buffer.

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

    • Wash the filters to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The amount of radioactivity is inversely proportional to the binding affinity of the test compound.

    • The IC₅₀ value is determined, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Neurotoxicity Assay (LDH Release Assay)

This assay assesses cell membrane integrity as an indicator of cytotoxicity.

  • Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is quantified by a coupled enzymatic reaction that results in the formation of a colored formazan (B1609692) product, which is measured spectrophotometrically.

  • Procedure:

    • Culture neuronal cells in a 96-well plate.

    • Expose the cells to various concentrations of the test compound (this compound) for a specified duration.

    • Collect the cell culture supernatant.

    • Add the LDH assay reaction mixture to the supernatant.

    • Incubate to allow for the colorimetric reaction to develop.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • The amount of color formed is proportional to the amount of LDH released and, therefore, to the degree of cell damage.

Analgesic Activity Assay (Hot Plate Test)

This is a common behavioral test to assess the analgesic effects of drugs in animals.

  • Principle: The test measures the reaction time of an animal (e.g., a mouse or rat) placed on a heated surface. Analgesic drugs increase the latency to a pain response (e.g., paw licking or jumping).

  • Procedure:

    • Administer the test compound (this compound) or a control (e.g., saline, morphine) to the animal.

    • After a predetermined time, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Record the time it takes for the animal to exhibit a pain response (e.g., licking its paws, jumping).

    • A cut-off time is typically used to prevent tissue damage.

    • An increase in the reaction latency compared to the control group indicates an analgesic effect.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, ATCI, DTNB, AChE) plate Plate Setup in 96-well Plate (Enzyme, Buffer, Inhibitor) reagents->plate inhibitor Prepare Inhibitor Dilutions (this compound) inhibitor->plate preincubate Pre-incubation plate->preincubate reaction Initiate Reaction (Add ATCI/DTNB) preincubate->reaction measure Kinetic Measurement (Absorbance at 412 nm) reaction->measure inhibition Calculate % Inhibition measure->inhibition ic50 Determine IC50 Value inhibition->ic50

Experimental Workflow for Acetylcholinesterase Inhibition Assay.

AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Release synaptic_cleft Synaptic Cleft ACh_release->synaptic_cleft 1 ACh_receptor Postsynaptic ACh Receptor synaptic_cleft->ACh_receptor 2. Binds to Receptor AChE Acetylcholinesterase (AChE) synaptic_cleft->AChE 4. Binds to AChE cholinergic_signal Cholinergic Signal Transmission ACh_receptor->cholinergic_signal 3. Signal ACh_hydrolysis ACh Hydrolysis (Signal Termination) AChE->ACh_hydrolysis 5. Hydrolysis increased_ACh Increased Synaptic ACh eseroline This compound (AChE Inhibitor) inhibition Inhibition of AChE eseroline->inhibition inhibition->AChE Blocks inhibition->increased_ACh Leads to prolonged_signal Prolonged Cholinergic Signaling increased_ACh->prolonged_signal Opioid_Signaling_Pathway eseroline This compound (Opioid Agonist) mu_receptor Mu-Opioid Receptor (GPCR) eseroline->mu_receptor Binds to g_protein Gi/o Protein Activation mu_receptor->g_protein Activates adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Modulation of Ion Channels g_protein->ion_channels camp Decreased cAMP adenylyl_cyclase->camp k_channel Activation of K+ Channels (Efflux) ion_channels->k_channel ca_channel Inhibition of Ca2+ Channels (Influx) ion_channels->ca_channel hyperpolarization Neuronal Hyperpolarization k_channel->hyperpolarization neurotransmitter_release Decreased Neurotransmitter Release ca_channel->neurotransmitter_release analgesia Analgesia hyperpolarization->analgesia neurotransmitter_release->analgesia

References

Validating the Dual-Action Mechanism of (-)-Eseroline Fumarate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of (-)-Eseroline fumarate (B1241708), focusing on its established role as an acetylcholinesterase (AChE) inhibitor and investigating its purported neuroprotective effects. Through a comparative lens, we will examine its performance against other well-known AChE inhibitors, supported by experimental data, to offer an objective evaluation for its potential in neurodegenerative disease research and therapeutics.

Acetylcholinesterase (AChE) Inhibition: The Primary Action

(-)-Eseroline, a metabolite of the reversible cholinesterase inhibitor physostigmine (B191203), demonstrates significant, competitive, and rapidly reversible inhibition of acetylcholinesterase.[1][2] This primary action is central to its potential therapeutic value in conditions characterized by cholinergic deficits.

Comparative Inhibitory Potency

The efficacy of (-)-Eseroline as an AChE inhibitor is best understood through a direct comparison of its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) with those of established Alzheimer's disease medications. A lower value in these metrics indicates greater potency.

CompoundType of InhibitionKi (µM)IC50 (nM)Enzyme Source
(-)-Eseroline Competitive0.15 ± 0.08[1]Not widely reportedElectric Eel AChE
0.22 ± 0.10[1]Human Red Blood Cell AChE
0.61 ± 0.12[1]Rat Brain AChE
DonepezilReversibleNot widely reported6.7[3]Not Specified
RivastigminePseudo-irreversibleNot widely reported4.3[3]Not Specified
GalantamineCompetitiveNot widely reported~5000[3]Normal Human Brain Cortex
Physostigmine (Eserine)ReversibleNot widely reported0.67[3]Not Specified

Note: Ki and IC50 values can vary between studies based on experimental conditions.

Investigating the "Neuroprotective" Arm of the Dual-Action Claim

A critical aspect of validating the therapeutic potential of (-)-Eseroline is to substantiate claims of its neuroprotective capabilities. However, current scientific literature presents a nuanced and cautionary picture.

Evidence of Neurotoxicity

Contrary to the notion of neuroprotection, studies have demonstrated that (-)-Eseroline can induce neuronal cell death at micromolar concentrations.[4] Research on neuronal cell cultures, including mouse neuroblastoma N1E-115 and neuroblastoma-glioma hybrid NG 108-15 cells, has shown that (-)-Eseroline can cause a dose- and time-dependent leakage of lactate (B86563) dehydrogenase (LDH) and a release of adenine (B156593) nucleotides.[4]

The mechanism underlying this toxicity appears to be linked to a significant loss of cellular ATP.[4] In N1E-115 cells, treatment with 0.3 mM eseroline (B613827) for one hour resulted in a greater than 50% loss of ATP, a point at which LDH leakage was not yet detectable.[4] This suggests that energy depletion is a primary event in (-)-Eseroline-induced neuronal cell death.

Cell LineEffect of (-)-Eseroline (40-75 µM over 24h)
NG-108-1550% release of adenine nucleotides[4]
N1E-11550% leakage of LDH[4]

At present, there is a lack of substantial evidence in the peer-reviewed literature to support a neuroprotective effect of (-)-Eseroline at any concentration. The prevailing data points towards a neurotoxic profile at higher concentrations, a critical consideration for any potential therapeutic application.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the key experiments cited in the evaluation of (-)-Eseroline's dual-action mechanism.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for quantifying AChE activity and inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.

Procedure:

  • Reagent Preparation:

    • Phosphate (B84403) buffer (100 mM, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (AChI) solution (10 mM in deionized water)

    • AChE solution (e.g., from electric eel or human red blood cells) diluted in phosphate buffer to the desired concentration.

    • Test compound (e.g., (-)-Eseroline fumarate) and reference inhibitors dissolved in an appropriate solvent and serially diluted.

  • Assay in a 96-well plate:

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound or reference inhibitor at various concentrations.

    • Add 20 µL of the AChE solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of AChI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Neuronal Cell Viability and Cytotoxicity Assays

These assays are crucial for assessing the effects of compounds on neuronal health.

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial enzyme succinate (B1194679) dehydrogenase in living cells reduces the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Culture: Plate neuronal cells in a 96-well plate and allow them to adhere and grow.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of untreated control cells.

Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis, serving as an indicator of cytotoxicity.

Procedure:

  • Cell Culture and Treatment: Follow the same initial steps as the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Mechanism of Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Eseroline (-)-Eseroline Eseroline->AChE Competitive Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition by (-)-Eseroline.

Experimental_Workflow cluster_invitro In Vitro Evaluation start Synthesize/Acquire this compound ache_inhibition AChE Inhibition Assay (Ellman's Method) start->ache_inhibition cell_culture Neuronal Cell Culture start->cell_culture data_analysis Data Analysis (IC50, % Viability, % Cytotoxicity) ache_inhibition->data_analysis cytotoxicity_assays Cytotoxicity Assays (MTT, LDH) cell_culture->cytotoxicity_assays cytotoxicity_assays->data_analysis conclusion Comparative Analysis and Conclusion data_analysis->conclusion

Caption: Experimental Workflow for Validating the Dual-Action of (-)-Eseroline.

Neurotoxicity_Pathway Eseroline (-)-Eseroline (High Concentration) ATP_Depletion ATP Depletion Eseroline->ATP_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction ATP_Depletion->Mitochondrial_Dysfunction Cellular_Stress Increased Cellular Stress Mitochondrial_Dysfunction->Cellular_Stress LDH_Release LDH Release Cellular_Stress->LDH_Release Cell_Death Neuronal Cell Death Cellular_Stress->Cell_Death

Caption: Proposed Pathway of (-)-Eseroline-Induced Neurotoxicity.

Conclusion

This compound is a potent, reversible inhibitor of acetylcholinesterase, with a potency that is comparable to or greater than some clinically used Alzheimer's disease drugs. However, the assertion of a "dual-action" mechanism that includes neuroprotection is not supported by the current body of scientific evidence. In fact, at micromolar concentrations, (-)-Eseroline exhibits clear neurotoxic effects in vitro, likely mediated by the depletion of cellular ATP.

For researchers and drug development professionals, (-)-Eseroline remains an interesting molecule for its AChE inhibitory properties. However, its narrow therapeutic window and potential for neurotoxicity are significant hurdles that must be addressed in any future investigations. Further research is warranted to explore if there are conditions or concentrations under which (-)-Eseroline might exert any cytoprotective effects, but based on available data, its primary and most robustly documented action is the inhibition of acetylcholinesterase, with a notable liability of inducing neuronal cell death at higher concentrations. This guide underscores the importance of rigorous, evidence-based validation of purported dual-action mechanisms in drug discovery and development.

References

Comparative Neurotoxicity of (-)-Eseroline Fumarate and Physostigmine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the neurotoxic profiles of (-)-Eseroline fumarate (B1241708) and its parent compound, physostigmine (B191203). The information is intended for researchers, scientists, and drug development professionals engaged in the study of cholinergic compounds and neurodegenerative diseases.

Executive Summary

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, exhibits a more pronounced neurotoxic profile in in-vitro studies compared to its parent compound. Research indicates that eseroline-induced neuronal cell death is mediated by the depletion of cellular ATP. In contrast, the neurotoxicity of physostigmine is primarily attributed to systemic cholinergic overstimulation. The fumarate salt of (-)-eseroline may offer a degree of neuroprotection by activating the Nrf2 antioxidant pathway, a factor to be considered when evaluating its overall toxicological profile.

Quantitative Neurotoxicity Profile

The following tables summarize the available quantitative data on the neurotoxicity of (-)-Eseroline and physostigmine. It is important to note that the data for the two compounds are derived from different experimental models, which should be taken into account when making direct comparisons.

CompoundTest SystemEndpointValueReference
(-)-Eseroline Murine Neuroblastoma (N1E-115) & Neuroblastoma-Glioma Hybrid (NG108-15) cellsEC50 (50% LDH release/adenine (B156593) nucleotide release in 24h)40 - 75 µM[1]
Physostigmine MiceLD50 (Lethal Dose, 50%)3 mg/kg[2]

Table 1: Comparative Neurotoxicity Data

Mechanism of Neurotoxicity

(-)-Eseroline Fumarate

(-)-Eseroline's neurotoxicity is linked to a direct impact on neuronal cell viability. Studies have shown that it induces neuronal cell death by causing a significant depletion of intracellular ATP.[1] This loss of cellular energy ultimately leads to cell demise.

The fumarate moiety of the compound may play a counteracting, neuroprotective role. Fumaric acid esters are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][3][4][5][6] This pathway is a key regulator of cellular antioxidant responses, and its activation can help protect neurons from oxidative stress and inflammation.

Physostigmine

The toxicity of physostigmine is primarily a consequence of its potent, reversible inhibition of acetylcholinesterase (AChE).[2] This leads to an accumulation of acetylcholine (B1216132) in the synaptic cleft, resulting in a state of cholinergic crisis.[7] The symptoms of physostigmine toxicity are systemic and include convulsions, excessive salivation, and respiratory distress, which can be fatal.[8] While physostigmine's primary toxic effect is not direct neuronal cell death in the same manner as eseroline, the systemic effects of cholinergic overstimulation can ultimately lead to neuronal damage.

Experimental Protocols

In Vitro Neuronal Cell Death Assay for (-)-Eseroline

Objective: To determine the concentration-dependent neurotoxicity of (-)-eseroline by measuring lactate (B86563) dehydrogenase (LDH) release and adenine nucleotide release from cultured neuronal cells.[1]

Cell Lines:

  • Murine neuroblastoma N1E-115

  • Neuroblastoma-glioma hybrid NG108-15

Methodology:

  • Cell Culture: Cells are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Compound Treatment: Cells are treated with varying concentrations of (-)-eseroline for a period of 24 hours.

  • LDH Release Assay: The activity of LDH released into the culture medium from damaged cells is measured using a commercially available colorimetric assay kit. The amount of LDH released is proportional to the number of dead cells.

  • Adenine Nucleotide Release Assay: The amount of radiolabeled adenine nucleotides released from pre-labeled cells is quantified to assess cell membrane integrity.

  • Data Analysis: The EC50 value, the concentration of the compound that causes 50% of the maximum effect (LDH or adenine nucleotide release), is calculated.

In Vivo Acute Toxicity Assay for Physostigmine

Objective: To determine the median lethal dose (LD50) of physostigmine in an animal model.[2]

Test System:

  • Mice

Methodology:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a specified period.

  • Compound Administration: Physostigmine is administered to different groups of mice at various dose levels, typically via intraperitoneal or intravenous injection.

  • Observation: The animals are observed for signs of toxicity and mortality over a defined period (e.g., 24 or 48 hours).

  • LD50 Calculation: The LD50 value is calculated using statistical methods, such as the Probit analysis, based on the mortality data from the different dose groups.

Signaling Pathways

(-)-Eseroline Induced Neuronal Cell Death

eseroline_neurotoxicity Eseroline (-)-Eseroline Mitochondria Mitochondrial Dysfunction Eseroline->Mitochondria ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Cell_Death Neuronal Cell Death ATP_Depletion->Cell_Death

Caption: Proposed pathway of (-)-Eseroline induced neurotoxicity.

Physostigmine Induced Cholinergic Overstimulation

physostigmine_toxicity cluster_AChE Physostigmine Physostigmine AChE Acetylcholinesterase (AChE) Physostigmine->AChE Inhibition ACh_Increase Increased Acetylcholine (ACh) Muscarinic_Activation Muscarinic Receptor Overactivation ACh_Increase->Muscarinic_Activation Nicotinic_Activation Nicotinic Receptor Overactivation ACh_Increase->Nicotinic_Activation Cholinergic_Crisis Cholinergic Crisis Muscarinic_Activation->Cholinergic_Crisis Nicotinic_Activation->Cholinergic_Crisis

Caption: Mechanism of physostigmine-induced cholinergic crisis.

Potential Neuroprotective Pathway of Fumarate

fumarate_neuroprotection Fumarate Fumarate Nrf2_Activation Nrf2 Activation Fumarate->Nrf2_Activation ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Binds to Antioxidant_Enzymes Increased Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Promotes Transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Neuroprotective signaling pathway of fumarate via Nrf2 activation.

Conclusion

The available evidence suggests that (-)-eseroline is directly neurotoxic to neuronal cells in vitro, a characteristic not prominently observed with its parent compound, physostigmine. The mechanism of eseroline's neurotoxicity appears to be centered on the disruption of cellular energy metabolism. Conversely, physostigmine's toxicity is a result of its pharmacological action as a potent acetylcholinesterase inhibitor, leading to systemic cholinergic crisis. The presence of the fumarate salt in this compound introduces a potential neuroprotective element through the Nrf2 pathway, which warrants further investigation to understand its net effect on the compound's neurotoxicity profile. This comparative guide highlights the distinct toxicological profiles of these two related compounds, providing a valuable resource for researchers in the field.

References

Independent Verification of (-)-Eseroline Fumarate's Pharmacological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of (-)-Eseroline fumarate (B1241708) with alternative compounds, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Executive Summary

(-)-Eseroline, a metabolite of the acetylcholinesterase (AChE) inhibitor physostigmine (B191203), exhibits a dual pharmacological profile. It acts as a reversible inhibitor of AChE and as an agonist at opioid receptors.[1] The fumarate salt form is of particular interest due to the known neuroprotective effects of fumaric acid esters, which are often mediated through the activation of the Nrf2 signaling pathway.[2][3][4][5][6] This guide presents a comparative analysis of (-)-Eseroline's AChE inhibitory activity against other well-established inhibitors and discusses its opioid and potential neuroprotective actions.

Acetylcholinesterase (AChE) Inhibition

(-)-Eseroline is a competitive and rapidly reversible inhibitor of acetylcholinesterase.[7] Its inhibitory potency, as indicated by the inhibition constant (Ki), has been determined for AChE from various sources.

Table 1: Comparative AChE Inhibition of (-)-Eseroline and Other Inhibitors
CompoundEnzyme SourceInhibition Constant (Ki) / IC50 (nM)Notes
(-)-Eseroline Electric Eel AChEKi: 150 ± 80Competitive inhibitor.[7]
Human RBC AChEKi: 220 ± 100Competitive inhibitor.[7]
Rat Brain AChEKi: 610 ± 120Competitive inhibitor.[7]
Physostigmine (Eserine) Recombinant Human AChEIC50: 0.16 µM (160 nM)Reversible carbamate (B1207046) inhibitor.[8]
Donepezil (B133215) Not SpecifiedIC50: 6.7Piperidine-based, reversible, and selective AChE inhibitor.
Rivastigmine Not SpecifiedIC50: 4.3Pseudo-irreversible inhibitor of both AChE and BuChE.
Galantamine Normal Human Brain CortexIC50: ~5000Tertiary alkaloid, competitive and reversible AChE inhibitor.

Note: IC50 and Ki values can vary based on experimental conditions. Direct comparison should be made with caution when data is from different sources.

Opioid Receptor Agonism

(-)-Eseroline is a potent opioid agonist, with its analgesic effects mediated primarily through the µ-opioid receptor.[1][9] This activity is distinct from its parent compound, physostigmine, which has weak or no opioid effects.

Table 2: Opioid Receptor Binding Affinity
CompoundReceptorBinding Affinity (Ki)Source Organism/Assay Condition
(-)-Eseroline µ-opioid receptorPotent agonist activity demonstratedIn vivo and in vitro studies in cats and rodents.[9]
Morphine µ-opioid receptorKi = 1.2 nMRat brain homogenates with 3H-DAMGO.[10]
Fentanyl µ-opioid receptorKi = 1-100 nMRecombinant human MOR.[11]

Potential Neuroprotective Effects of the Fumarate Moiety

While direct studies on the neuroprotective effects of (-)-Eseroline fumarate are limited, extensive research on other fumaric acid esters, such as dimethyl fumarate (DMF), provides strong evidence for a likely mechanism of action. Fumarates are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway, which plays a crucial role in protecting neurons from oxidative stress.[2][3][4][5][6]

Signaling Pathway Diagram

Caption: Proposed Nrf2-mediated neuroprotective signaling pathway of the fumarate moiety.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a widely used method for measuring AChE activity and inhibition.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Acetylcholinesterase (AChE) enzyme solution

  • This compound and other test inhibitors

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in phosphate buffer. Dilute the AChE enzyme stock to the desired working concentration. Prepare serial dilutions of the test inhibitors.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • AChE enzyme solution

    • DTNB solution

    • Test inhibitor solution (or vehicle for control)

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes).

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

AChE_Inhibition_Workflow start Start reagent_prep Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitors) start->reagent_prep plate_setup Set up 96-well plate: - Buffer - AChE - DTNB - Inhibitor/Vehicle reagent_prep->plate_setup pre_incubation Pre-incubate at Room Temperature plate_setup->pre_incubation reaction_init Initiate Reaction with ATCI Substrate pre_incubation->reaction_init measurement Measure Absorbance at 412 nm (Kinetic) reaction_init->measurement data_analysis Calculate Reaction Rates and % Inhibition measurement->data_analysis ic50_determination Determine IC50 Values data_analysis->ic50_determination end End ic50_determination->end

Caption: Experimental workflow for the AChE inhibition assay.

Conclusion

This compound is a molecule with a complex pharmacological profile, exhibiting both acetylcholinesterase inhibition and opioid receptor agonism. Its AChE inhibitory potency is comparable to or slightly less than that of physostigmine, but it is a less potent inhibitor than newer synthetic drugs like donepezil and rivastigmine. The opioid agonist activity of (-)-Eseroline is a distinguishing feature not shared by other common AChE inhibitors. Furthermore, the fumarate salt suggests the potential for neuroprotective effects through the activation of the Nrf2 pathway, a mechanism that warrants further direct investigation. This dual action of cholinergic enhancement and potential neuroprotection could be of interest in the development of therapeutics for neurodegenerative diseases. However, the known neurotoxic effects of eseroline (B613827) at higher concentrations, which may involve ATP depletion, must be carefully considered in any therapeutic application.[12] Independent verification and further studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (-)-Eseroline fumarate (B1241708), a compound structurally related to the highly toxic physostigmine (B191203). Adherence to these procedures is critical for personnel safety and environmental protection.

(-)-Eseroline fumarate and its related compounds are classified as acutely hazardous. Therefore, in-lab chemical neutralization is strongly discouraged due to the high toxicity and the potential for hazardous reactions. The standard and required procedure is disposal via a licensed hazardous waste contractor.

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all recommended safety protocols.

Personal Protective Equipment (PPE):

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary, particularly if dust may be generated.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand and Body Protection: Use compatible chemical-resistant gloves and appropriate protective clothing to prevent skin exposure. A lab coat should be worn and laundered separately.

Engineering Controls:

  • All handling of this compound should occur within a designated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Ensure adequate ventilation is available.

  • An eyewash station and safety shower must be readily accessible.

**Step-by-Step Disposal Procedure

The recommended disposal procedure for this compound involves segregation, proper containment, and transfer to a licensed hazardous waste disposal facility.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes:

      • Unused or expired pure this compound.

      • Contaminated labware (e.g., vials, pipette tips, gloves).

      • Grossly contaminated PPE.

      • Solutions containing this compound.

      • Cleanup materials from spills.

    • Segregate this waste from other laboratory waste to prevent cross-contamination.

  • Containment and Labeling:

    • Place all this compound waste into a designated, leak-proof, and sealable container.

  • Storage:

    • Store the sealed hazardous waste container in a secure, designated area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Do not dispose of this compound down the drain or in regular trash.[1]

Data Presentation

Due to the recommendation against in-lab chemical treatment, there is no quantitative data to present regarding disposal procedures such as concentration limits or reagent volumes. The primary quantitative aspect is ensuring all quantities of the waste are securely contained for professional disposal.

Experimental Protocols

As in-lab neutralization is not recommended, no experimental disposal protocols are provided. The procedural guidance focuses on the safe segregation and containment of the hazardous waste for professional disposal.

Logical Relationship for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Start: this compound Waste Generated cluster_1 Segregation and Containment cluster_2 Storage and Disposal start Identify Waste Containing This compound segregate Segregate from Other Lab Waste start->segregate contain Place in Labeled, Sealed Hazardous Waste Container segregate->contain store Store in Secure, Designated Area contain->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound hazardous waste.

References

Essential Safety and Logistical Information for Handling (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical guidance on the safe handling and disposal of (-)-Eseroline fumarate (B1241708), a potent cholinesterase inhibitor. Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to potent compounds like (-)-Eseroline fumarate. The required level of PPE is dictated by the specific laboratory procedure and the physical form of the compound.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

ActivityRecommended PPERationale
Weighing and Dispensing (as powder) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double-gloving provide maximum barrier protection.[1]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[1]
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate gloves for the solvent and compoundFocus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed.[1]
General Laboratory Operations - Lab coat- Safety glasses- GlovesStandard laboratory practice to protect against incidental contact.[1]

II. Engineering Controls

Engineering controls are a critical component of a comprehensive safety program for handling potent compounds.

  • Ventilation: All work with this compound, especially when handling the solid form, should be conducted in a certified chemical fume hood, laminar flow hood, or other appropriate ventilated enclosure.[2] Airflow within the facility should be single-pass to prevent cross-contamination, and exhaust air should be filtered.[2]

  • Containment: For operations with a high potential for aerosol generation, such as weighing, consider the use of containment systems like glove bags or isolators.[3] These systems provide a physical barrier between the operator and the potent compound.[3][4]

  • Air Pressure Differentials: Potent compound handling areas should be maintained under negative pressure relative to adjacent areas to prevent the escape of airborne contaminants.[2]

III. Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound.

operational_workflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_decontamination Decontamination cluster_disposal Waste Disposal receipt Receive Compound storage Store in a designated, secure, and ventilated area receipt->storage Inspect for damage ppe Don Appropriate PPE storage->ppe weighing Weighing and Solution Prep (in containment) ppe->weighing experiment Conduct Experiment weighing->experiment decontaminate_surfaces Decontaminate work surfaces experiment->decontaminate_surfaces decontaminate_equipment Decontaminate equipment experiment->decontaminate_equipment dispose_sharps Dispose of contaminated sharps in a designated container experiment->dispose_sharps dispose_ppe Dispose of contaminated PPE in a sealed, labeled bag decontaminate_surfaces->dispose_ppe dispose_solutions Dispose of chemical waste according to institutional guidelines decontaminate_equipment->dispose_solutions

Caption: Operational workflow for handling this compound.

IV. Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal ProcedureRationale
Unused Compound - Treat as hazardous chemical waste.- Follow institutional and local regulations for disposal of potent compounds.To prevent release into the environment and ensure safe handling.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label clearly as "Hazardous Waste" with the compound name.[1]To minimize handling of contaminated items and prevent accidental exposure.
Contaminated PPE (e.g., gloves, lab coat) - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[1]To prevent cross-contamination and ensure proper disposal of contaminated items.
Aqueous Solutions - Collect in a designated, sealed, and clearly labeled hazardous waste container.- Do not pour down the drain unless specifically permitted by institutional guidelines.To prevent contamination of waterways.

General Disposal Guidance:

  • Take-Back Programs: The most environmentally sound option for disposing of unused medicines is through community-based drug "take-back" programs.[5][6]

  • Household Trash Disposal (if no take-back program is available):

    • Do not crush tablets or capsules.[7]

    • Mix the medicine with an undesirable substance such as used coffee grounds, dirt, or cat litter.[5][7] This makes the drug less appealing to children and pets.[5]

    • Place the mixture in a sealed container, such as a sealable bag or an empty can, to prevent leakage.[5][7]

    • Dispose of the sealed container in your household trash.[7]

  • Flushing: Do not flush this compound down the toilet unless it is specifically on the FDA's flush list.[6][8] This compound is not currently on the list.

V. Emergency Procedures

Spill Response:

spill_response cluster_spill Spill Response Protocol evacuate Evacuate the immediate area notify Notify supervisor and EHS evacuate->notify ppe Don appropriate PPE notify->ppe contain Contain the spill with absorbent material ppe->contain clean Clean the spill area contain->clean dispose Dispose of all contaminated materials as hazardous waste clean->dispose

Caption: Step-by-step spill response protocol.

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing.[9][10] Flush the affected area with large amounts of water for at least 15 minutes.[9][10] Seek medical attention.[9][10]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[10][11] Seek immediate medical attention.[10][11]

  • Inhalation: Move the individual to fresh air.[9][11] If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][11]

  • Ingestion: Do NOT induce vomiting.[11] Wash out the mouth with water.[9][10] Seek immediate medical attention.[9][10][11]

Disclaimer: This information is intended as a guide for trained professionals. A thorough risk assessment should be conducted for all procedures involving this compound. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information. If a specific SDS for this compound is not available, information for structurally similar and potent compounds should be used as a reference.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.